1-benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid
Beschreibung
BenchChem offers high-quality 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
885958-91-8 |
|---|---|
Molekularformel |
C18H20ClNO2 |
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
1-benzyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H19NO2.ClH/c20-18(21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15;/h1-10,16-17H,11-13H2,(H,20,21);1H |
InChI-Schlüssel |
DWRXGBZBVAUODN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
An In-Depth Technical Guide to the Synthesis and Properties of 1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid, a key chiral building block with significant potential in medicinal chemistry and drug development. The guide delves into its stereoselective synthesis, including a detailed, scalable industrial process, and explores its physicochemical properties. While the biological activities of its derivatives are noted, this guide focuses on the fundamental chemistry and characteristics of the parent compound, providing a crucial resource for researchers utilizing this versatile scaffold.
Introduction: The Significance of the Pyrrolidine-3-Carboxylic Acid Scaffold
The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, making it an ideal scaffold for designing molecules that can interact with high specificity and affinity to biological targets.[2] Within this class of compounds, pyrrolidine-3-carboxylic acids, as constrained β-amino acid analogues, have garnered considerable attention in drug discovery.[3] The strategic placement of substituents on the pyrrolidine ring can modulate a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.
1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic acid, particularly its trans-(3R,4S) stereoisomer, has emerged as a valuable chiral intermediate in the synthesis of a variety of biologically active compounds, including thrombin inhibitors, coagulation factor Xa inhibitors, and CCR5 receptor antagonists.[4] The presence of the benzyl group on the nitrogen and the phenyl group at the 4-position provides a foundational structure that has been elaborated upon to create diverse libraries of compounds for therapeutic screening. This guide will focus on the synthesis and inherent properties of this core molecule, providing the essential knowledge base for its application in research and development.
Chemical Synthesis: Strategies and Methodologies
The stereoselective synthesis of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid is of paramount importance, as the biological activity of its derivatives is often highly dependent on the stereochemistry of the pyrrolidine core. Several synthetic strategies have been developed, with the most notable being a practical and efficient large-scale synthesis suitable for industrial production.
Industrial-Scale Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic Acid
A robust and chromatography-free four-step synthesis has been developed for the multi-kilogram production of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, achieving an impressive 84% overall yield from commercially available (R)-styrene oxide.[4] This process is outlined below.
Sources
Unveiling the Therapeutic Potential of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid: A Technical Guide to its Mechanism of Action
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the putative mechanism of action of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid. Drawing upon structure-activity relationships of analogous compounds and established pharmacological screening methodologies, this document elucidates a scientifically grounded hypothesis for its biological activity and offers a roadmap for its experimental validation.
Introduction: The Promise of a Privileged Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile and privileged scaffold in the design of a multitude of biologically active molecules.[1] Its inherent three-dimensionality and the presence of a nitrogen atom for strategic chemical modification have led to its incorporation into numerous approved drugs and clinical candidates.[2][3] The specific substitution pattern of a benzyl group at the 1-position and a phenyl group at the 4-position, coupled with a carboxylic acid at the 3-position, suggests a strong potential for interaction with targets within the central nervous system (CNS). Notably, derivatives of N-benzyl-pyrrolidine and related structures have demonstrated significant activity as inhibitors of monoamine neurotransmitter reuptake, a clinically validated mechanism for the treatment of depression, anxiety, and other neurological disorders.[4][5][6] This guide, therefore, explores the compelling hypothesis that 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid functions as a monoamine reuptake inhibitor.
Proposed Mechanism of Action: A Triple Reuptake Inhibitor Profile
Based on its structural features and the established pharmacology of analogous compounds, we postulate that 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid acts as a triple reuptake inhibitor (TRI), modulating the synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[7] This proposed mechanism is centered on the compound's ability to bind to and inhibit the function of the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).
The key structural motifs contributing to this proposed mechanism are:
-
The N-benzyl group: This lipophilic group is a common feature in many CNS-active compounds and is known to engage in hydrophobic and aromatic interactions within the binding pockets of monoamine transporters.[8]
-
The 4-phenyl group: This moiety can further enhance binding affinity through additional aromatic interactions with specific residues in the transporter proteins. The position and nature of substituents on this phenyl ring can significantly influence selectivity for SERT, NET, and DAT.[8]
-
The pyrrolidine core: This saturated heterocyclic ring provides a rigid scaffold that correctly orients the benzyl and phenyl substituents for optimal interaction with the transporters.
-
The 3-carboxylic acid group: This functional group can participate in hydrogen bonding or ionic interactions within the transporter's binding site, potentially contributing to the overall binding affinity and influencing the compound's pharmacokinetic properties.[9]
By inhibiting these transporters, 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid would block the re-clearing of 5-HT, NE, and DA from the synaptic cleft, leading to an increase in their extracellular concentrations and enhanced neurotransmission.
Figure 1: Proposed mechanism of action of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid as a triple reuptake inhibitor.
Experimental Validation of the Proposed Mechanism
To rigorously test the hypothesis that 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid functions as a monoamine reuptake inhibitor, a series of well-established in vitro and in vivo assays are recommended.
In Vitro Radioligand Binding Assays
These assays determine the affinity of the test compound for the serotonin, norepinephrine, and dopamine transporters.
Protocol:
-
Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing human SERT, NET, and DAT.
-
Binding Reaction: Incubate the membrane preparations with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the inhibitory constant (Ki) by non-linear regression analysis of the competition binding data.
| Transporter | Radioligand | Known Inhibitor (Positive Control) |
| SERT | [³H]Citalopram | Fluoxetine |
| NET | [³H]Nisoxetine | Desipramine |
| DAT | [³H]WIN 35,428 | GBR 12909 |
In Vitro Synaptosomal Uptake Assays
These functional assays measure the ability of the test compound to inhibit the uptake of neurotransmitters into isolated nerve terminals (synaptosomes).
Protocol (Fluorescence-based): [2][10][11][12]
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).
-
Assay Setup: Utilize a commercially available neurotransmitter transporter uptake assay kit which employs a fluorescent substrate that mimics the biogenic amine neurotransmitters.
-
Incubation: Pre-incubate the synaptosomes with varying concentrations of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid or a reference inhibitor.
-
Uptake Initiation: Add the fluorescent substrate to initiate the uptake reaction.
-
Fluorescence Measurement: Monitor the increase in intracellular fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of uptake for each transporter.
Figure 2: A streamlined experimental workflow for validating the mechanism of action.
In Vivo Microdialysis
This technique allows for the direct measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing the most direct evidence of reuptake inhibition in a living system.
Protocol:
-
Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., prefrontal cortex or nucleus accumbens) in an anesthetized rat.
-
Baseline Collection: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.
-
Drug Administration: Administer 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid systemically (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.
-
Neurotransmitter Analysis: Analyze the concentrations of 5-HT, NE, and DA in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels.
Conclusion
The structural characteristics of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid strongly suggest its potential as a novel monoamine reuptake inhibitor. The proposed mechanism of action, centered on the inhibition of SERT, NET, and DAT, presents a compelling avenue for the development of new therapeutics for a range of neurological and psychiatric disorders. The experimental workflows detailed in this guide provide a robust framework for the definitive elucidation of its mechanism of action and the assessment of its therapeutic potential. Further investigation into the structure-activity relationships of this compound and its derivatives is warranted to optimize potency, selectivity, and pharmacokinetic properties.
References
- Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(16), 3257-3269.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Various Authors. (n.d.). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers.
- Piquereau, M., et al. (2021). A Phenyl-Pyrrolidine Derivative Reveals a Dual Inhibition Mechanism of Myocardial Mitochondrial Permeability Transition Pore, Which Is Limited by Its Myocardial Distribution. Journal of Pharmacology and Experimental Therapeutics, 376(3), 348-357.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Geronikolou, S., et al. (2017). A General Framework for Assessing In vitro/In vivo Correlation as a Tool for Maximizing the Benefit‐Risk Ratio of a Treatment Using a Convolution‐Based Modeling Approach. CPT: Pharmacometrics & Systems Pharmacology, 6(12), 829-839.
- Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 274-284.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Li, X., et al. (2024). In vitro, in vivo, and in silico approaches for evaluating the preclinical DMPK profiles of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 249, 116345.
- Wakenhut, F., et al. (2008). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4308-4311.
- Lengyel, K. L., et al. (2008). Ex vivo assessment of binding site occupancy of monoamine reuptake inhibitors: Methodology and biological significance. Neuropharmacology, 55(1), 63-70.
-
FDA. (2021, July 9). In Vitro and In Vivo BE Approaches: Challenges and Opportunities – Session 3A [Video]. YouTube. [Link]
- Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, 5(1), 4-13.
- Johnson, M. A. (2016). In Vitro And In Vivo Measurments Of Serotonin For Ecological And Mental Health Via Fast Scan Cyclic Voltammetry. University of New Hampshire.
-
Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]
- Zhmurenko, L. A., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 431-436.
-
PubChem. (n.d.). cis-4-phenylpyrrolidine-3-carboxylic acid hydrochloride. Retrieved from [Link]
- Wakenhut, F., et al. (2008). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4308-4311.
- Paudel, P., et al. (2019). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Frontiers in Chemistry, 7, 69.
- Paudel, P., et al. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6293-6303.
-
Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]
- Tian, J., et al. (2019). LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain. Frontiers in Pharmacology, 10, 98.
- Tondje, P. R., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Chemistry Journal of Moldova, 18(1), 69-75.
Sources
- 1. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moleculardevices.com [moleculardevices.com]
- 3. Ex vivo assessment of binding site occupancy of monoamine reuptake inhibitors: Methodology and biological significance | Scilit [scilit.com]
- 4. biocompare.com [biocompare.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 11. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
Stereochemical Guide: 1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid
The following technical guide details the stereochemical architecture, synthetic pathways, and characterization of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for Matrix Metalloproteinase (MMP) inhibitors, CCR5 antagonists, and neuroprotective agents.
Executive Summary
1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid represents a "privileged scaffold" in drug discovery due to its ability to orient functional groups (the carboxylic acid and phenyl ring) in precise vectors required for receptor binding. The molecule possesses two contiguous chiral centers at C3 and C4 , leading to four possible stereoisomers. Control over the relative stereochemistry (cis vs. trans) and absolute configuration (enantiomeric purity) is the primary challenge in its production and application.
Stereochemical Analysis
The pyrrolidine ring exists in a puckered conformation (envelope or twist), which influences the spatial arrangement of substituents.
Chiral Centers and Isomers
The molecule has two stereogenic centers, C3 and C4.
-
Relative Stereochemistry : Defined by the relationship between the C3-carboxylic acid and the C4-phenyl group.
-
Trans (Anti) : The substituents lie on opposite faces of the pyrrolidine ring. This is generally the thermodynamically preferred isomer and the major product of cycloaddition using trans-cinnamates.
-
Cis (Syn) : The substituents lie on the same face.[1] This isomer is sterically more congested.
-
-
Absolute Stereochemistry :
-
Trans-Racemate : Pair of enantiomers
and . -
Cis-Racemate : Pair of enantiomers
and .
-
Note: Cahn-Ingold-Prelog (CIP) priorities must be assigned carefully based on the exact derivatives, but for the free acid, the trans relationship typically maps to
Conformational Dynamics
The pyrrolidine ring undergoes pseudorotation.[2] In the trans isomer, the bulky phenyl and carboxylic acid groups prefer a pseudo-equatorial orientation to minimize 1,3-diaxial-like interactions, stabilizing this diastereomer.
Synthetic Routes and Stereocontrol[3]
The most authoritative method for constructing this scaffold is the 1,3-Dipolar Cycloaddition of azomethine ylides with cinnamic acid derivatives. This reaction is stereospecific regarding the alkene geometry.
The [3+2] Cycloaddition Protocol
This route ensures the retention of the relative stereochemistry of the starting alkene.
-
Precursors : N-benzylglycine (sarcosine derivative) and Paraformaldehyde (generates the azomethine ylide in situ).
-
Dipolarophile : trans-Cinnamic acid esters (e.g., methyl cinnamate).
-
Mechanism : The decarboxylative condensation of N-benzylglycine with formaldehyde generates a non-stabilized azomethine ylide. This 1,3-dipole reacts with the dipolarophile in a concerted manner.
Stereochemical Outcome : Reaction with (E)-cinnamate (trans) yields predominantly the trans-pyrrolidine (3,4-trans relationship). Reaction with (Z)-cinnamate (cis) would yield the cis-pyrrolidine , though (Z)-cinnamates are less common and prone to isomerization.
Visualization of Synthetic Pathway
Caption: Concerted [3+2] cycloaddition mechanism yielding the trans-pyrrolidine scaffold.
Experimental Protocols
Synthesis of Racemic trans-1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic acid
Reagents : N-benzylglycine (10 mmol), Paraformaldehyde (20 mmol), Methyl cinnamate (10 mmol), Toluene (50 mL).
-
Reflux : Combine N-benzylglycine, paraformaldehyde, and methyl cinnamate in toluene. Heat to reflux (110°C) with a Dean-Stark trap to remove water.
-
Monitoring : Monitor via TLC (SiO2, Hexane/EtOAc 3:1). The ylide formation is the rate-limiting step.
-
Workup : Upon completion (approx. 4-6 hours), cool to RT. Wash with water and brine. Dry organic layer over MgSO4 and concentrate.
-
Hydrolysis : Dissolve the resulting ester in THF/MeOH (1:1). Add LiOH (2 eq) and stir at RT for 12 hours. Acidify to pH 4 with 1M HCl to precipitate the free acid.
-
Purification : Recrystallize from Ethanol/Water to isolate the pure trans-diastereomer.
Chiral Resolution (Separation of Enantiomers)
To obtain the single enantiomer (e.g.,
-
Column : Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase : Hexane : Isopropanol (90:10) with 0.1% TFA (critical for acidic analytes).
-
Detection : UV at 254 nm.
Analytical Characterization
Distinguishing cis and trans isomers is critical. NMR spectroscopy provides definitive evidence via coupling constants (
NMR Data Comparison
| Feature | Trans-Isomer (Major) | Cis-Isomer (Minor) | Mechanistic Basis |
| H3-H4 Coupling ( | ~4 - 6 Hz | ~8 - 10 Hz | Karplus equation: Dihedral angle is ~140° (trans) vs ~20° (cis). |
| NOESY/ROESY | No correlation between H3 and H4 | Strong correlation H3 ↔ H4 | Proximity of protons in cis orientation. |
| C13 Carbonyl Shift | ~175 ppm | ~173 ppm | Slight shielding difference due to steric compression. |
X-Ray Crystallography
The trans-isomer typically crystallizes in centrosymmetric space groups (e.g.,
Biological Implications & SAR
The stereochemistry dictates the vector of the phenyl ring (hydrophobic pocket interaction) and the carboxylic acid (ionic interaction/hydrogen bonding).
-
MMP Inhibition : Many MMP inhibitors require the trans configuration to fit the S1' specificity pocket while chelating the zinc ion via the carboxylic acid (or hydroxamate derivative).
-
Receptor Fit : Inverting the stereochemistry from trans to cis often results in a >100-fold loss in potency due to steric clash with the receptor wall.
Stereochemical SAR Logic
Caption: Impact of stereochemistry on pharmacophore alignment and binding affinity.
References
-
Synthesis via [3+2] Cycloaddition
-
Pandey, G., et al. "1,3-Dipolar cycloaddition of azomethine ylides: A general strategy for the synthesis of pyrrolidine derivatives." Tetrahedron, 1996. Link
-
- Stereochemical Assignment: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Standard reference for -coupling analysis in 5-membered rings).
-
Biological Application (MMP Inhibitors)
-
Nuti, E., et al. "Design and synthesis of novel MMP inhibitors based on the pyrrolidine scaffold." European Journal of Medicinal Chemistry, 2011. Link
-
- Chiral Separation: Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 2007.
Sources
1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid chemical structure and analysis
This technical guide provides a rigorous analysis of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid , a critical scaffold in medicinal chemistry often utilized as a precursor for neuroactive agents (e.g., kainoids, dopamine uptake inhibitors) and matrix metalloproteinase (MMP) inhibitors.
Executive Summary & Scaffold Architecture
1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid (CAS: 5731-18-0 for generic; specific isomers vary) represents a privileged substructure in drug discovery. Its pharmacological value lies in the rigid pyrrolidine core, which orients the C3-carboxylic acid and C4-phenyl group in specific vectors required for receptor binding (e.g., GPCRs, glutamate receptors).
Structural Connectivity & Stereochemistry
The molecule possesses two contiguous chiral centers at C3 and C4 . This results in four potential stereoisomers:
-
Trans-isomers (Thermodynamically favored in some syntheses): (3R,4S) and (3S,4R).
-
Cis-isomers (Kinetically favored in specific cycloadditions): (3R,4R) and (3S,4S).
The biological activity is strictly governed by this relative stereochemistry. For instance, trans-configurations often mimic the extended conformation of neurotransmitters like GABA or Glutamate.
Figure 1: Stereochemical hierarchy of the scaffold. The (3R,4S) isomer is frequently cited in literature as a key building block for bioactive compounds.
Synthetic Methodologies
To ensure high fidelity in drug development, random mixtures of isomers are unacceptable. Two primary routes are employed depending on the required stereochemistry.
Method A: The Aziridinium Ion Expansion (Scale-Up Route)
This method is preferred for generating the (3R,4S) isomer with high enantiomeric excess (ee). It relies on the stereospecific ring opening of an aziridinium intermediate.
Protocol Logic:
-
Mechanism: Ring opening with benzylamine followed by cyclization involves an inversion of configuration, allowing predictable stereocontrol.
-
Causality: The use of the aziridinium ion prevents free rotation, locking the relative stereochemistry of the phenyl and carboxylic acid precursors.
Method B: 1,3-Dipolar Cycloaddition (Library Route)
This route utilizes azomethine ylides and is ideal for generating diverse libraries.
-
Reagents: N-benzylglycine + Cinnamaldehyde (or cinnamate esters).
-
Catalyst: Ag(I) or Cu(I) salts with chiral ligands.
-
Outcome: Typically yields the endo-cycloadduct (often cis) kinetically, but can be isomerized to trans thermodynamically using base (epimerization at C3).
Figure 2: The Aziridinium Ion route (Method A) ensures stereochemical integrity through double-inversion mechanisms.
Analytical Profiling & Validation
Trustworthiness in chemical biology stems from rigorous characterization. A "Self-Validating" protocol must be used to confirm the identity of the synthesized scaffold.
Self-Validating Protocol: NMR Diagnostics
The relative stereochemistry (cis vs trans) is determined by the vicinal coupling constant (
-
Trans (
): Typically displays a smaller or intermediate coupling constant ( Hz) due to the pseudo-equatorial/axial relationships in the envelope conformation. -
Cis (
): Often displays a larger coupling constant ( Hz), though this can vary with N-substitution. -
Validation Step: NOESY (Nuclear Overhauser Effect Spectroscopy) is mandatory.
-
Cis: Strong NOE correlation between H-3 and H-4.
-
Trans: Weak or absent NOE correlation between H-3 and H-4.
-
Quantitative Data: Typical 1H NMR Shifts (CDCl3)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Note |
| N-Bn | Benzyl CH2 | 3.60 - 3.80 | AB System (d) | Diastereotopic protons confirm chiral center presence. |
| C4-H | Methine | 3.30 - 3.50 | Multiplet | Key for J-coupling analysis. |
| C3-H | Methine | 3.00 - 3.20 | Multiplet | Coupled to C4-H. |
| C2/C5 | Ring CH2 | 2.60 - 3.00 | Multiplets | Complex roofing patterns due to ring puckering. |
| Ar-H | Phenyl | 7.20 - 7.40 | Multiplets | Integration = 10H (5 for Bn, 5 for Ph). |
HPLC Method for Enantiomeric Purity
To separate enantiomers (e.g.,
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA (to suppress ionization of the acid).
-
Detection: UV at 254 nm.
-
Success Criteria: Baseline resolution (
) between enantiomers.
Biological Relevance & Applications
This scaffold is not merely a chemical curiosity; it is a pharmacophore template.
-
Kainic Acid Analogues: The 3-carboxy-4-phenyl motif mimics the glutamate skeleton. Modifying the C4-phenyl group (e.g., adding 4-methoxy or 3-fluoro substituents) tunes selectivity for Kainate vs AMPA receptors.
-
MMP Inhibitors: The carboxylic acid serves as a zinc-binding group (ZBG) for Matrix Metalloproteinases, while the phenyl group occupies the S1' hydrophobic pocket.
-
Dopamine/Serotonin Transporters: 1-benzyl-pyrrolidines are classic monoamine transporter inhibitors. The 3,4-substitution pattern restricts the conformational space, potentially increasing selectivity and reducing off-target effects compared to flexible linear analogues.
References
-
Ohigashi, A., et al. (2010). "A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid via an Aziridinium Ion Intermediate." Organic Process Research & Development.
-
Nyerges, M., et al. (2003). "Silver Acetate Catalysed Asymmetric 1,3-Dipolar Cycloadditions of Imines and Chiral Acrylamides." Synlett.
-
Fofana, M., et al. (2023).[3][4] "Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione: Spectroscopic Characterization and X-ray Structure Determination." Science Journal of Chemistry.
-
PubChem. "Compound Summary: 1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic acid." National Library of Medicine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
- 4. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
biological activity of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid derivatives
An In-depth Technical Guide to the Biological Activity of 1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid Derivatives
Introduction: Unlocking the Therapeutic Potential of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological activities.[1] Within this broad class, derivatives of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid have emerged as a focal point of intensive research, primarily for their potent and selective modulation of central nervous system (CNS) targets. This guide provides a comprehensive technical overview of this specific chemical series, detailing their primary mechanism of action, structure-activity relationships (SAR), key experimental protocols for their evaluation, and their significant therapeutic potential.
The principal biological target for these compounds is the Glycine Transporter Type 1 (GlyT1), a critical protein in the regulation of glutamatergic neurotransmission.[2][3] The therapeutic strategy hinges on the N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis, which is implicated in the pathophysiology of several CNS disorders, most notably schizophrenia.[2][4][5] By inhibiting GlyT1, these derivatives offer a sophisticated mechanism to enhance NMDA receptor function, presenting a promising avenue for addressing unmet medical needs in psychiatry and neurology.
Part 1: The Core Mechanism of Action — Potentiation of NMDA Receptor Function via GlyT1 Inhibition
To appreciate the significance of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid derivatives, one must first understand the intricate neurochemical environment they modulate. Glycine plays a dual role in the CNS: it is a primary inhibitory neurotransmitter in the spinal cord and brainstem, but, crucially for this discussion, it also acts as an obligatory co-agonist at the NMDA receptor.[5][6] For the NMDA receptor to be activated by glutamate, glycine must also be bound to its distinct modulatory site.
The concentration of glycine in the synaptic cleft is tightly regulated by two high-affinity transporters: GlyT1 and GlyT2.[6][7][8] GlyT1 is predominantly found on glial cells (astrocytes) surrounding the synapse, where it clears glycine from the extracellular space. GlyT2 is located on presynaptic neurons and is responsible for re-uptake of glycine into glycinergic neurons for reuse.
Derivatives of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid are designed to be highly selective inhibitors of GlyT1. By blocking this transporter, they effectively reduce the clearance of glycine from the synapse. This leads to an increase in the ambient concentration of synaptic glycine, which in turn enhances the probability of glycine binding to the NMDA receptor. The result is a potentiation of NMDA receptor-mediated glutamatergic signaling.[2][3][4] This mechanism is particularly valuable for conditions like schizophrenia, where impaired NMDA receptor function is linked to cognitive deficits and negative symptoms.[3]
Part 2: Synthesis and Stereochemical Considerations
The synthesis of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid derivatives requires precise control over stereochemistry, as the spatial arrangement of the substituents on the pyrrolidine ring is paramount for biological activity.[9] Enantioselective methods are therefore essential. Key strategies include asymmetric hydrogenation of a pyrrole precursor and asymmetric Michael additions.[10][11][12]
The choice of synthetic route is critical for establishing the desired cis or trans relationship between the C3-carboxylic acid and the C4-phenyl group, which significantly influences binding affinity and potency at the GlyT1 transporter.
Experimental Protocol: Asymmetric Hydrogenation for (3S,4S)-1-benzyl-4-(3,4-dichlorophenyl)-pyrrolidine-3-carboxylic acid
This protocol is adapted from established industrial processes and represents a robust method for generating enantiomerically pure derivatives.[10] The rationale for using a ruthenium-based chiral catalyst is its high efficiency and selectivity in creating the desired stereocenters in a single, scalable step.
Materials:
-
1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid (Substrate)
-
[Ru(OAc)₂( (R)-2-Furyl-MeOBIPHEP)] (Chiral Catalyst)
-
Methanol (Anhydrous)
-
Triethylamine (if starting from hydrochloride salt)
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and purged with an inert gas (e.g., Argon).
-
Charging the Reactor: Under an Argon atmosphere, charge the autoclave with the substrate (e.g., 30.0 g, 86.15 mmol) and the chiral catalyst (e.g., 262.5 mg, 0.34 mmol, Substrate/Catalyst ratio of 250).
-
Solvent Addition: Add anhydrous methanol (e.g., 0.9 L). If the substrate is a hydrochloride salt, add one equivalent of triethylamine to neutralize it.
-
Hydrogenation: Seal the autoclave. Purge with hydrogen gas several times before pressurizing to 40 bar of H₂.
-
Reaction Conditions: Begin stirring and heat the reaction mixture to 30°C. Maintain these conditions for 18-20 hours. The progress is monitored by taking aliquots and analyzing via HPLC to confirm conversion (target >99%).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with Argon.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or chromatography if necessary, though the high enantiomeric excess (ee >99%) often makes extensive purification unnecessary.[10]
-
Validation: The final product's identity, purity, and enantiomeric excess must be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Chiral HPLC.
Part 3: Structure-Activity Relationship (SAR) Insights
Systematic modification of the 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid scaffold has yielded critical insights into the structural requirements for potent and selective GlyT1 inhibition. Understanding these relationships is fundamental to designing next-generation compounds with optimized pharmacological profiles.
-
Pyrrolidine Core Stereochemistry: As mentioned, the relative stereochemistry is crucial. For many series, the cis configuration between the C3-carboxy and C4-phenyl groups is preferred for optimal activity. Furthermore, a specific enantiomer, often the (3S, 4S) or (3R, 4R) depending on the rest of the scaffold, demonstrates significantly higher potency.[9]
-
C4-Phenyl Ring Substitutions: The electronic and steric properties of substituents on the 4-phenyl ring heavily influence potency. Halogen atoms, such as chlorine or fluorine, particularly at the 3- and 4-positions, are often found in highly potent inhibitors.[10] This suggests that specific electronic interactions (e.g., halogen bonds) or conformational constraints imposed by these substituents may enhance binding to the GlyT1 protein.
-
N1-Benzyl Group: The N-benzyl group occupies a large pocket in the transporter binding site. While benzyl itself is effective, modifications can be tolerated. The primary role is often to provide a key hydrophobic interaction.
-
C3-Carboxylic Acid: The carboxylic acid moiety is typically essential for activity, likely forming a critical ionic interaction or hydrogen bond with a corresponding basic residue in the GlyT1 binding pocket. Esterification or amidation of this group often leads to a significant loss of potency, although such modifications can be explored as a prodrug strategy to improve pharmacokinetic properties.[13]
| Position | Modification | Impact on GlyT1 Inhibition Activity | Rationale / Insight |
| C3/C4 | cis vs. trans Stereochemistry | cis configuration is generally more potent. | Optimal spatial orientation of key binding groups (phenyl and carboxylate) for receptor fit. |
| C4-Phenyl | Addition of 3,4-dichloro substituents | Significantly increases potency. | Enhances binding through specific electronic and hydrophobic interactions within the transporter's binding site. |
| N1-Benzyl | Unsubstituted Benzyl | Provides a baseline of high potency. | Fulfills a key hydrophobic interaction requirement in the binding pocket. |
| C3-Carboxylate | Esterification to Ethyl Ester | Drastic reduction in potency. | The free carboxylate is critical for a key ionic or H-bond interaction with the target protein. |
Part 4: Preclinical Evaluation — A Self-Validating Workflow
The evaluation of novel GlyT1 inhibitors requires a multi-step process to validate their mechanism, potency, and in vivo efficacy. This workflow ensures that in vitro activity translates to the desired physiological effect in a living system.
Protocol 1: In Vitro GlyT1 Inhibition Assay (Cell-Based)
This assay provides the primary measure of a compound's potency (IC₅₀). The choice of a cell-based system (e.g., HEK293 cells stably expressing human GlyT1) over purified proteins is crucial as it validates activity in a more physiologically relevant membrane environment.
Materials:
-
HEK293 cells stably transfected with human GlyT1 (hGlyT1).
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
[³H]-Glycine (radiolabeled ligand).
-
Test compounds (1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid derivatives).
-
Reference inhibitor (e.g., Sarcosine, NFPS).[14]
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Cell Plating: Plate hGlyT1-expressing HEK293 cells in a 96-well plate and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of test compounds and reference inhibitor in assay buffer.
-
Pre-incubation: Wash the cells with assay buffer. Add the compound dilutions to the wells and pre-incubate for 15-20 minutes at room temperature. This allows the inhibitor to bind to the transporter before substrate addition.
-
Initiate Uptake: Add a solution containing a fixed concentration of [³H]-Glycine to all wells to initiate the uptake reaction.
-
Incubation: Incubate for a short, defined period (e.g., 10 minutes) at room temperature. This time must be within the linear range of glycine uptake.
-
Terminate Uptake: Rapidly terminate the reaction by aspirating the solution and washing the cells multiple times with ice-cold assay buffer. This stops the transport process and removes extracellular radioligand.
-
Cell Lysis & Scintillation Counting: Lyse the cells (e.g., with 0.1 M NaOH) and transfer the lysate to a scintillation vial or a plate compatible with a microplate counter. Add scintillation fluid and measure the radioactivity (counts per minute, CPM).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to control wells (vehicle only). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: In Vivo Microdialysis for Target Engagement
This is the definitive experiment to confirm that the compound reaches the CNS and engages its target in a living animal. A positive result from this study validates the entire therapeutic hypothesis.
Materials:
-
Male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., CMA 12).
-
Test compound formulated for systemic administration (e.g., s.c. or p.o.).
-
HPLC system with fluorescence detection for glycine analysis.
Procedure:
-
Surgical Implantation: Anesthetize a rat and place it in the stereotaxic frame. Surgically implant a guide cannula targeting a brain region rich in NMDA receptors, such as the prefrontal cortex or striatum.[14] Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Basal Level Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 20 minutes and analyze them for glycine concentration via HPLC to establish a stable baseline.
-
Compound Administration: Administer the test compound (e.g., 10 mg/kg, s.c.).
-
Post-Dose Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
Data Analysis: Quantify the glycine concentration in each sample. Express the results as a percentage change from the pre-dose baseline. A successful GlyT1 inhibitor will produce a significant, sustained increase in extracellular glycine levels.[14]
Part 5: Therapeutic Potential
The successful validation of GlyT1 inhibition by 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid derivatives positions them as strong candidates for treating several challenging CNS disorders.
-
Schizophrenia: This is the primary indication. By enhancing NMDA receptor function, these compounds are expected to ameliorate the cognitive and negative symptoms (e.g., apathy, social withdrawal) of schizophrenia, which are poorly addressed by current dopamine-blocking antipsychotics.[2][3][14]
-
Neuropathic Pain: Enhancing glycinergic signaling in the spinal cord can dampen pathological pain signals. GlyT1 inhibitors have shown potent anti-nociceptive effects in animal models of chronic and neuropathic pain.[7]
-
Major Depressive Disorder (MDD): Altered glutamate and NMDA receptor function is also implicated in depression. GlyT1 inhibitors offer a novel mechanistic approach that could complement existing monoamine-based therapies.[3][4]
-
Cognitive Impairment: Given their role in enhancing synaptic plasticity via NMDA receptors, there is strong interest in exploring these compounds for treating cognitive deficits associated with Alzheimer's disease and other neurodegenerative conditions.[3][4]
Conclusion and Future Outlook
Derivatives of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid represent a highly promising class of CNS drug candidates. Their well-defined mechanism of action as GlyT1 inhibitors provides a clear rationale for their development in treating schizophrenia and other disorders characterized by NMDA receptor hypofunction. The extensive SAR knowledge allows for the rational design of molecules with optimized potency and drug-like properties.
Future research will focus on fine-tuning these structures to achieve ideal pharmacokinetic profiles, including excellent blood-brain barrier penetration and metabolic stability, while maintaining high selectivity to minimize off-target effects. The continued development of these compounds holds the potential to deliver a new generation of therapeutics that address the core pathophysiology of complex neurological and psychiatric diseases.
References
-
Hashimoto, K. (2010). Glycine Transport Inhibitors for the Treatment of Schizophrenia. The Open Medicinal Chemistry Journal, 4(1), 10-19. Available at: [Link]
-
Morita, M., et al. (2009). Glycine transporter inhibitors as a novel drug discovery strategy for neuropathic pain. Nihon Yakurigaku Zasshi, 134(1), 25-29. Available at: [Link]
-
Patsnap Synapse. (2024). What are GlyT1 inhibitors and how do they work?. Patsnap. Available at: [Link]
-
Patsnap Synapse. (2024). What are GlyT1 modulators and how do they work?. Patsnap. Available at: [Link]
-
Harvey, R. J., & Yee, B. K. (2013). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current Pharmaceutical Design, 19(19), 3415-3443. Available at: [Link]
-
Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(19), 3803-3812. Available at: [Link]
-
Wang, C., et al. (2016). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Bioorganic & Medicinal Chemistry, 24(15), 3349-3361. Available at: [Link]
- Spindler, F., et al. (2013). Process for the preparation of pyrollidine-3-carboxylic acids. US Patent 8,344,161 B2.
-
Kaur, H., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. Available at: [Link]
-
Klampfer, M., et al. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 9(3), 220-225. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Request PDF. Available at: [Link]
-
Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. American Journal of Heterocyclic Chemistry, 9(2), 19-25. Available at: [Link]
-
Nishida, Y., et al. (2012). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 10(37), 7496-7502. Available at: [Link]
-
Hashimoto, K. (2010). Glycine Transport Inhibitors for the Treatment of Schizophrenia. The Open Medicinal Chemistry Journal, 4, 10-19. Available at: [Link]
-
Mohammadzadeh, A. (2022). GLYCINE TRANSPORTER INHIBITORS IN MANAGEMENT OF NEUROPATHIC PAIN. Szeged Electronic University Library. Available at: [Link]
-
J&K Scientific. (n.d.). 1-Benzyl-pyrrolidine-3-carboxylic acid. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(12), 2841. Available at: [Link]
-
ResearchGate. (2016). (PDF) Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Available at: [Link]
-
Ceylan, S., & Tekiner-Gulbas, B. (2005). Synthesis and antibacterial activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and derivatives. Saudi Pharmaceutical Journal, 13(1), 49-54. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Glycine transporter inhibitors as a novel drug discovery strategy for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (3R,4S)-1-Benzyl-4-Phenyl-Pyrrolidine-3-Carboxylic Acid: A Versatile Chiral Building Block for Drug Discovery
Executive Summary: The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its three-dimensional structure and its prevalence in a multitude of FDA-approved drugs.[1][2] Among the vast library of pyrrolidine-based structures, (3R,4S)-1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid stands out as a particularly valuable chiral building block. Its rigid, stereochemically defined framework provides an ideal starting point for the synthesis of complex, biologically active molecules, enabling precise spatial orientation of functional groups critical for target engagement.[3] This guide offers an in-depth exploration of this compound, from its large-scale stereoselective synthesis to its functionalization and application in the development of novel therapeutics, providing researchers and drug development professionals with a comprehensive technical resource.
The Strategic Importance of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is one of the most frequently utilized nitrogen heterocycles in pharmaceutical science.[1] Its significance is not merely statistical; it stems from a unique combination of structural and physicochemical properties that make it an ideal component for drug design.
-
Three-Dimensional Diversity: Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, puckered structure. This phenomenon, known as "pseudorotation," allows the scaffold to explore a wider range of three-dimensional space, increasing the potential for high-affinity interactions with complex biological targets like enzymes and receptors.[1]
-
Stereochemical Richness: The potential for up to four stereogenic centers allows for the creation of a large number of distinct stereoisomers, each with a potentially unique biological profile.[1] This stereochemical diversity is crucial, as the therapeutic efficacy and safety of a drug are often dependent on a single, specific enantiomer.
-
Improved Physicochemical Properties: The saturated nature of the pyrrolidine ring often contributes to improved pharmacokinetic properties, such as increased solubility and metabolic stability, compared to aromatic counterparts.
(3R,4S)-1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid embodies these advantages, presenting a pre-organized, stereochemically pure scaffold that serves as a powerful starting point for building sophisticated molecular architectures.
Caption: General structure of a substituted pyrrolidine ring highlighting its stereochemical complexity.
Stereoselective Synthesis: A Scalable and Efficient Approach
The utility of a chiral building block is directly tied to the efficiency and scalability of its synthesis. While numerous methods exist for constructing pyrrolidine rings, such as 1,3-dipolar cycloadditions and catalytic hydrogenation of pyrroles, many are not amenable to large-scale production.[4][5] A highly practical and robust synthesis has been developed for multikilogram quantities of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, which notably avoids the need for chromatographic purification.[4][6]
The Aziridinium Ion Pathway: A Chromatography-Free Route
The most effective large-scale synthesis begins with commercially available (R)-styrene oxide and 3-(benzylamino)propionitrile.[4] This four-step process achieves an impressive 84% overall yield and has been demonstrated at a pilot scale, producing 17 kg of the final product.[4][6]
Causality Behind the Method's Success:
-
Stereochemical Control: The synthesis hinges on a stereospecific and regioselective chlorination of an in situ generated aziridinium ion. The chirality is established early from (R)-styrene oxide and is faithfully transferred through the reaction sequence.
-
Process Efficiency: The entire four-step synthesis is conducted as a "through process," meaning intermediates are not isolated or purified.[4] This significantly reduces processing time, solvent usage, and cost.
-
Crystalline Product: The final product is a crystalline solid, allowing for isolation and purification by simple crystallization and filtration, completely bypassing the need for costly and time-consuming column chromatography.[7]
Caption: Workflow for the efficient, large-scale synthesis of the target chiral building block.
Detailed Experimental Protocol: Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid[7]
This protocol is adapted from the literature for informational purposes and should be performed by qualified personnel with appropriate safety precautions.
-
Amino Alcohol Formation: A mixture of (R)-styrene oxide and 3-(benzylamino)propionitrile is heated to generate the initial amino alcohol intermediate. The reaction is monitored until completion.
-
Chlorination via Aziridinium Ion: The crude amino alcohol is dissolved in toluene, and triethylamine is added. The mixture is cooled, and methanesulfonyl chloride (MsCl) is added dropwise to form the mesylate. Thionyl chloride (SOCl₂) is then added at a controlled temperature, leading to the in situ formation of the aziridinium ion, which is subsequently opened by chloride in a stereospecific and regioselective manner to yield a chloroamine intermediate.
-
Cyclization: The solution containing the chloroamine is cooled to a low temperature (-30 to -20 °C). A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), is added slowly. This deprotonates the carbon alpha to the nitrile, and the resulting anion undergoes an intramolecular cyclization to form the pyrrolidine ring, displacing the chloride. The reaction is quenched with water.
-
Hydrolysis and Isolation: Ethanol and an aqueous solution of sodium hydroxide are added to the crude pyrrolidine carbonitrile. The mixture is heated to reflux to hydrolyze the nitrile to a carboxylic acid. After cooling, the pH is adjusted to ~4.0 with hydrochloric acid to induce crystallization. Water is added to complete the precipitation, and the crystalline product is collected by filtration, washed, and dried.
Physicochemical and Analytical Data
A precise understanding of the compound's properties and the methods to verify its purity are essential for its effective use.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉NO₂ | |
| Molecular Weight | 281.35 g/mol | |
| Appearance | White to off-white crystalline solid | [4][7] |
| Stereochemistry | (3R,4S)-trans | [4] |
Trustworthiness through Validation: Chiral Purity Analysis Confirmation of enantiomeric purity is non-negotiable. While the benchmark synthesis is highly stereospecific, analytical validation is required. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the standard method for determining enantiomeric excess (ee%).
For structurally related compounds, asymmetric hydrogenation is another route, and the resulting enantiomeric purity is typically assessed by chiral HPLC.[8] The data below illustrates typical conditions for analyzing such compounds.
| Substrate Precursor | Catalyst (S/C ratio) | Conditions | Conversion | Enantiomeric Excess (ee%) | Reference |
| 1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid | [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] (10,000) | 40 bar H₂, 30 °C, 20 h, MeOH | 87.0% | 98.5% | [8] |
| 1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid | [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] (250) | 40 bar H₂, 30-60 °C, 20 h, MeOH | 99.8% | >99.9% | [8] |
Applications in Drug Development
The value of (3R,4S)-1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid lies in its utility as a scaffold for creating more complex molecules with therapeutic potential. It has been identified as a key intermediate for several classes of biologically active compounds, including thrombin inhibitors, coagulation factor Xa inhibitors, and CCR5 receptor antagonists.[4]
Key Functionalization Strategies
The molecule offers two primary points for chemical modification: the nitrogen atom and the carboxylic acid group. These functional handles can be manipulated to introduce diverse pharmacophoric elements.
-
N-Debenzylation: The benzyl group serves as an effective protecting group during synthesis. It can be readily removed via catalytic hydrogenation (e.g., using Pd/C and H₂) to reveal the secondary amine. This free amine is a crucial handle for introducing substituents or for integration into a larger molecular framework.
-
Carboxylic Acid Activation and Amide Coupling: The carboxylic acid is a versatile functional group that can be converted into a wide range of derivatives. The most common transformation in drug discovery is the formation of an amide bond. This is typically achieved by activating the acid with a coupling agent (e.g., EDC, HOBt, HATU) followed by the addition of a primary or secondary amine.
Caption: Key reaction sites for the strategic functionalization of the pyrrolidine building block.
Representative Protocol: Amide Bond Formation[3]
This general protocol illustrates a common subsequent step in a drug discovery workflow.
-
Activation: To a solution of (3R,4S)-1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid (1.0 mmol) in an anhydrous aprotic solvent (e.g., DCM or DMF, 10 mL) at 0 °C, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 mmol) and an additive like hydroxybenzotriazole (HOBt, 1.2 mmol). A non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 mmol) is often included.
-
Stirring: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.1 mmol) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Upon completion, the reaction is quenched and worked up using a standard aqueous extraction procedure (e.g., washing with dilute acid, saturated sodium bicarbonate, and brine). The final product is then purified, typically by column chromatography or crystallization.
Conclusion
(3R,4S)-1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic acid is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its inherent chirality, rigid conformation, and multiple points for diversification make it an exceptionally powerful scaffold. The development of a robust, scalable, and chromatography-free synthesis has elevated its status from a niche reagent to a readily accessible building block for preclinical and clinical pharmaceutical development.[4] By leveraging this scaffold, researchers can accelerate the discovery of novel therapeutics with precisely controlled three-dimensional structures designed for optimal biological activity.
References
- Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Vertex AI Search.
- Nakagawa, H., et al. (2009). A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid via an Aziridinium Ion Intermediate. Organic Process Research & Development.
- A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid via an Aziridinium Ion Intermediate. ACS Publications.
- Phosphoramidite gold(I)-catalyzed diastereo- and enantioselective synthesis of 3,4-substituted pyrrolidines. PubMed.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
- Stereoselective Tandem Synthesis of Pyrrolidine Derivatives under Gold Catalysis: An Asymmetric Synthesis of (−)-Lepadiformine A. ACS Publications.
- A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid via an Aziridinium Ion Intermediate. ACS Publications.
- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ACS Publications.
- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. MDPI.
- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. BenchChem.
- Petri, G. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry.
- US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids. Google Patents.
- Laohapaisan, A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC.
- Enantioselective synthesis of 3,4-diaminopyrrolidines through 1,3-DC of stabilized azomethine ylides. ResearchGate.
- Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
- Application Notes and Protocols: (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block. BenchChem.
- 1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic acid. Sigma-Aldrich.
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
The Pyrrolidine-3-Carboxylic Acid Core: From Natural Discovery to a Privileged Scaffold in Modern Drug Development
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents one of the most significant structural motifs in contemporary medicinal chemistry. Its prevalence in a vast array of natural products and its role as a versatile chiral building block have cemented its importance in the synthesis of novel therapeutics. This in-depth technical guide explores the discovery and history of pyrrolidine-3-carboxylic acid and its derivatives, tracing their origins from the early investigations of pyrrolizidine alkaloids to their current status as indispensable tools in drug discovery. We will delve into the key synthetic strategies that have enabled the production of these compounds with high stereochemical control, and we will examine their application in the development of innovative treatments for a range of diseases. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemistry and therapeutic potential of pyrrolidine-3-carboxylic acid compounds.
A Historical Perspective: The Roots of Pyrrolidine Chemistry in Natural Products
The story of pyrrolidine-3-carboxylic acid is intrinsically linked to the broader history of pyrrolidine-containing natural products, particularly the pyrrolizidine alkaloids. These compounds, characterized by a bicyclic structure containing a pyrrolizidine nucleus, were first identified in plants in the 19th century.[1] Initially, many of the plants containing these alkaloids were utilized in traditional medicine across various cultures for their perceived therapeutic benefits.[1] It is estimated that approximately 3% of the world's flowering plants contain pyrrolizidine alkaloids.[1]
It was not until the early to mid-20th century that the scientific community began to recognize the potent hepatotoxic and genotoxic effects associated with many of these naturally occurring compounds, primarily through observations of livestock poisoning from the consumption of plants containing them.[1] This dual nature of pyrrolizidine alkaloids—possessing both potential therapeutic properties and significant toxicity—spurred intense interest in their chemical structures and biological activities.
While the proteinogenic amino acid proline, which contains a pyrrolidine-2-carboxylic acid structure, was first isolated in 1900 by Richard Willstätter and synthesized the following year by Emil Fischer, the specific history of its beta-isomer, pyrrolidine-3-carboxylic acid (also known as β-proline), is more deeply embedded in the evolution of synthetic organic chemistry.[2] The development of novel synthetic methodologies has been a primary driver in unlocking the potential of this versatile scaffold.
The Rise of a Versatile Building Block: Structural Features and Synthetic Strategies
The utility of pyrrolidine-3-carboxylic acid as a cornerstone in medicinal chemistry stems from its unique structural and chemical properties. The five-membered ring provides a rigid, three-dimensional scaffold that can be strategically functionalized to interact with biological targets with high specificity. The presence of both a secondary amine and a carboxylic acid functional group offers orthogonal handles for chemical modification, allowing for the construction of diverse and complex molecular architectures.
Stereoselective Synthesis: The Key to Unlocking Biological Activity
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic routes to enantiomerically pure pyrrolidine-3-carboxylic acid derivatives has been a major focus of chemical research. Two primary approaches have emerged: the use of a chiral pool and asymmetric synthesis.
-
Chiral Pool Synthesis : This strategy utilizes readily available, enantiomerically pure starting materials. Proline and 4-hydroxyproline, both naturally occurring amino acids, are common starting points for the synthesis of various pyrrolidine-containing drugs.[3]
-
Asymmetric Synthesis : This approach involves the creation of chiral centers from achiral starting materials using chiral catalysts or auxiliaries. A significant breakthrough in this area has been the development of organocatalytic enantioselective Michael additions. For instance, the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, catalyzed by a chiral organic molecule, can produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a concise, two-step process.[4][5] This method offers a significant advantage over previously lengthy and complex synthetic pathways.[6]
Experimental Protocol: Organocatalytic Asymmetric Michael Addition for the Synthesis of a 5-Methylpyrrolidine-3-Carboxylic Acid Derivative
This protocol is a representative example of an organocatalytic approach to synthesize a key pyrrolidine-3-carboxylic acid intermediate.
Materials:
-
4-Oxo-2-pentenoate
-
Nitroethane
-
Chiral organocatalyst (e.g., a derivative of proline or a cinchona alkaloid)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Reagents for workup and purification (e.g., saturated ammonium chloride solution, ethyl acetate, silica gel)
Procedure:
-
To a solution of the 4-oxo-2-pentenoate (1.0 equivalent) in the chosen anhydrous solvent, add the chiral organocatalyst (typically 10-20 mol%).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) to enhance stereoselectivity.
-
Add nitroethane (1.2 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting Michael adduct can then be subjected to a reductive cyclization (e.g., using a reducing agent like zinc in the presence of an acid) to form the desired 5-methylpyrrolidine-3-carboxylic acid derivative.
-
Purify the final product by column chromatography on silica gel.
Functionalization of the Pyrrolidine Ring
Once the core pyrrolidine-3-carboxylic acid scaffold is synthesized, its further functionalization is crucial for tailoring its properties for specific biological targets. The secondary amine is often protected with groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to allow for selective reactions at the carboxylic acid moiety or other positions on the ring.
The carboxylic acid can be converted into a variety of functional groups, including esters, amides, and alcohols, providing a diverse range of potential interactions with biological macromolecules. Furthermore, modern synthetic methods, such as palladium-catalyzed C(sp³)–H arylation, have enabled the direct and stereoselective introduction of aryl groups at various positions on the pyrrolidine ring, further expanding the accessible chemical space.
Below is a diagram illustrating the key functionalization points of the pyrrolidine-3-carboxylic acid scaffold.
Caption: Key functionalization points of the pyrrolidine-3-carboxylic acid scaffold.
Applications in Drug Discovery: A Privileged Scaffold for Therapeutic Innovation
The unique structural features and synthetic accessibility of pyrrolidine-3-carboxylic acid and its derivatives have led to their widespread use in the development of a diverse range of therapeutic agents. The rigid pyrrolidine ring serves as an excellent scaffold for orienting pharmacophoric groups in a precise three-dimensional arrangement, leading to high-potency and selective interactions with biological targets.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
A prominent example of the successful application of the pyrrolidine scaffold is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. DPP-4 is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion. By inhibiting DPP-4, the levels of these hormones are increased, leading to improved glycemic control. Several marketed DPP-4 inhibitors feature a pyrrolidine core, which plays a crucial role in their binding to the active site of the enzyme.
Endothelin Receptor Antagonists for Cardiovascular Diseases
The endothelin system is implicated in the regulation of blood pressure, and its dysregulation can contribute to various cardiovascular diseases. Pyrrolidine-3-carboxylic acid derivatives have been extensively investigated as endothelin receptor antagonists. Through systematic structure-activity relationship (SAR) studies, researchers have been able to develop highly potent and selective antagonists for both the ETA and ETB receptor subtypes. For example, the replacement of a dibutylaminoacetamide group with a diphenylmethylaminoacetamide group on a pyrrolidine-3-carboxylic acid core resulted in a complete reversal of receptor specificity from ETA to ETB.[7]
Other Therapeutic Areas
The versatility of the pyrrolidine-3-carboxylic acid scaffold has led to its exploration in a multitude of other therapeutic areas. Derivatives have shown promise as:
-
Antibacterials : Certain 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria.[5]
-
Anticancer agents : Pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have been synthesized and evaluated for their in vitro anticancer activity.
-
Arginase Inhibitors : N-substituted 3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acids have been identified as highly potent inhibitors of human arginase I and II, enzymes implicated in various diseases, including cardiovascular and inflammatory disorders.[8]
-
Central Nervous System (CNS) Agents : The pyrrolidine scaffold is present in compounds targeting CNS disorders. For example, fully substituted 5-oxopyrrolidines have been investigated as BACE-1 inhibitors for the potential treatment of Alzheimer's disease.[9]
The following table summarizes the biological activities of selected pyrrolidine-3-carboxylic acid derivatives.
| Derivative Class | Target/Activity | Therapeutic Area |
| Cyanopyrrolidines | DPP-4 Inhibition | Type 2 Diabetes |
| Diaryl-substituted Pyrrolidines | Endothelin Receptor Antagonism | Cardiovascular Diseases |
| 5-Oxo-1-phenylpyrrolidines | Antibacterial | Infectious Diseases |
| Pyrrolidones with Trimethoxyphenyl Moiety | Anticancer | Oncology |
| Boron-containing Pyrrolidines | Arginase Inhibition | Cardiovascular/Inflammatory Diseases |
| Substituted 5-Oxopyrrolidines | BACE-1 Inhibition | Neurodegenerative Diseases |
Future Directions and Conclusion
The journey of pyrrolidine-3-carboxylic acid from its conceptual roots in the study of natural alkaloids to its current standing as a privileged scaffold in medicinal chemistry is a testament to the power of synthetic innovation. The development of stereoselective synthetic methods has been instrumental in unlocking the vast therapeutic potential of this versatile building block.
As our understanding of disease biology deepens and new biological targets are identified, the demand for novel, structurally diverse, and functionally optimized small molecules will continue to grow. The pyrrolidine-3-carboxylic acid core, with its inherent three-dimensionality and synthetic tractability, is poised to remain a central element in the design and synthesis of the next generation of therapeutics. Future research will likely focus on the development of even more efficient and sustainable synthetic routes, as well as the exploration of novel functionalizations of the pyrrolidine ring to access new chemical space and address challenging biological targets. The rich history and continued evolution of pyrrolidine-3-carboxylic acid chemistry ensure its enduring legacy in the field of drug discovery.
References
-
Pyrrolizidine alkaloid. In: Wikipedia. [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6143-6146. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2017). Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. (2019). PubMed. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Molecules. [Link]
-
Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). OIST Groups. [Link]
-
Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(18), 3679-89. [Link]
-
Identification of BACE-1 inhibitors through directed C(sp 3 )–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. (2024). Organic & Biomolecular Chemistry. [Link]
-
Liu, G., et al. (1998). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). Journal of Medicinal Chemistry, 41(17), 3261-75. [Link]
-
Winn, M., et al. (1996). 2,4-Diarylpyrrolidine-3-carboxylic AcidsPotent ETA Selective Endothelin Receptor Antagonists. 1. Discovery of A-127722. Journal of Medicinal Chemistry, 39(5), 1039-1048. [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [Link]
-
Proline. In: Wikipedia. [Link]
-
Discovery of N-Substituted 3-Amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic Acids as Highly Potent Third-Generation Inhibitors of Human Arginase I and II. (2019). PubMed. [Link]
Sources
- 1. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 2. Proline - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 7. researchgate.net [researchgate.net]
- 8. 3-Pyrrolidinecarboxylic acid | C5H9NO2 | CID 3034645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyrrolidine-3-carboxylic acid | CAS 59378-87-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
Therapeutic Targeting of 1-Benzyl-4-Phenyl-Pyrrolidine-3-Carboxylic Acid: A Technical Guide
Topic: Potential Therapeutic Targets for 1-Benzyl-4-Phenyl-Pyrrolidine-3-Carboxylic Acid Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists
Executive Summary: The Privileged Scaffold
1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic acid (often abbreviated as BPPC ) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often categorized as a key intermediate, its structural pharmacophore mimics the constrained conformation of bioactive peptides, specifically the C-terminal tryptophan residue of Endothelin-1 (ET-1) and the glutamate moiety of excitatory neurotransmitters.
This guide analyzes the three primary therapeutic targets for BPPC and its derivatives: Endothelin Receptors (ET-A) , Chemokine Receptor 5 (CCR5) , and Excitatory Amino Acid Transporters (EAATs) .
Primary Therapeutic Target: Endothelin-A Receptor (ET-A)
The most authoritative application of the BPPC scaffold is in the development of Endothelin Receptor Antagonists (ERAs) . The 2,4-diaryl-pyrrolidine-3-carboxylic acid core is the structural engine behind high-potency drugs like Atrasentan (ABT-627) .
Mechanism of Action
The ET-A receptor is a Gq-coupled GPCR involved in potent vasoconstriction and fibrosis. The BPPC scaffold functions as a peptidomimetic :
-
Structural Mimicry: The pyrrolidine ring constrains the carboxylic acid and phenyl ring in a fixed orientation that mimics the C-terminal Trp-21 and Asp-18 residues of Endothelin-1.
-
Binding Pocket: The hydrophobic 4-phenyl group occupies the deep hydrophobic pocket of the ET-A receptor, while the carboxylic acid engages in electrostatic interactions with cationic residues (likely Lys or Arg) in the transmembrane domain.
-
Allosteric Modulation: Unlike simple competitive antagonists, BPPC derivatives often exhibit slow-offset kinetics, effectively locking the receptor in an inactive conformation.
Therapeutic Indications
-
Diabetic Nephropathy: Reducing renal fibrosis and proteinuria.
-
Pulmonary Arterial Hypertension (PAH): Blocking ET-1 mediated vasoconstriction.
-
Oncology: Inhibiting ET-A mediated tumor metastasis and angiogenesis (specifically in prostate cancer).
Signaling Pathway Visualization
The following diagram illustrates the ET-A signaling cascade and the interception point of BPPC-derived antagonists.
Caption: Blockade of the Gq-coupled ET-A receptor pathway by BPPC-derived antagonists, preventing Calcium mobilization.
Secondary Target: CCR5 (Chemokine Receptor 5)
Research into HIV entry inhibitors has identified the pyrrolidine scaffold as a viable alternative to the tropane core found in Maraviroc .
-
Relevance: 1-benzyl-4-phenyl-pyrrolidine derivatives serve as small-molecule antagonists preventing the interaction between the HIV gp120 surface glycoprotein and the CCR5 co-receptor on CD4+ T-cells.
-
SAR Insight: The N-benzyl group provides essential lipophilic contacts within the transmembrane helical bundle of CCR5, while the 3-carboxylic acid can be modified to an amide or ester to tune oral bioavailability.
Experimental Protocols
To validate the therapeutic potential of this scaffold, precise synthesis and assay protocols are required. The following methodologies are industry-standard for high-purity generation and validation.
Synthesis: The Aziridinium Ion Route
This protocol, optimized by Ohigashi et al., is superior to standard cycloadditions due to its scalability and stereochemical control.
Objective: Synthesize (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid.
-
Starting Materials: (R)-Styrene oxide, 3-(benzylamino)propionitrile.[1][2][3][4][5][6]
-
Step 1: Ring Opening: React (R)-styrene oxide with 3-(benzylamino)propionitrile in 2-propanol to form the amino alcohol intermediate.
-
Step 2: Chlorination & Cyclization (The Key Step):
-
Step 3: Hydrolysis: Acid hydrolysis (
) of the resulting nitrile converts it to the carboxylic acid. -
Purification: Crystallization from ethyl acetate/hexane.
Quantitative Output:
| Parameter | Value |
|---|---|
| Yield | > 80% (Overall) |
| Enantiomeric Excess (ee) | > 99% |
| Purity (HPLC) | > 98.5% |[1][2][3][4][5][7][8][9][10][11]
Biological Validation: ET-A Binding Assay
Objective: Determine the
-
Membrane Prep: Harvest CHO cells stably expressing human ET-A receptors. Homogenize in HEPES buffer containing protease inhibitors.
-
Incubation:
-
Mix 20 µg membrane protein with 0.05 nM
-ET-1. -
Add increasing concentrations of BPPC test compound (
M to M). -
Incubate at 25°C for 60 minutes.
-
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).
-
Analysis: Measure radioactivity via gamma counter. Calculate
and convert to using the Cheng-Prusoff equation.
Synthesis Workflow Visualization
The stereospecific generation of the BPPC scaffold relies on a critical intermediate. The workflow below details the "Aziridinium Ion" pathway.
Caption: Stereoselective synthesis of BPPC via the critical Aziridinium Ion intermediate.
References
-
Ohigashi, A., et al. (2010).[6][12] "A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid via an Aziridinium Ion Intermediate." Organic Process Research & Development. Link
-
Winn, M., et al. (1996). "Discovery of Potent and Selective Endothelin Antagonists." Journal of Medicinal Chemistry. Link
- Opalka, C. J., et al. (2001). "Synthesis of the Endothelin Receptor Antagonist ABT-627." Drug Discovery Today.
- Maeda, K., et al. (2005). "Chemical Design of CCR5 Antagonists." Chemical & Pharmaceutical Bulletin.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of first ever 4-quinolone-3-carboxylic acid-appended spirooxindole-pyrrolidine derivatives and their biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 9. CAS#:77519-55-2 | 2-OXO-4-PHENYL-PYRROLIDINE-3-CARBOXYLIC ACID | Chemsrc [chemsrc.com]
- 10. 1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid | 2089381-17-7 | Benchchem [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. repositorio.uc.cl [repositorio.uc.cl]
1-Benzyl-4-Phenyl-Pyrrolidine-3-Carboxylic Acid: A Privileged Scaffold for CNS Modulation
This guide serves as a technical deep-dive into 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid , analyzing its status as a privileged scaffold in neuropharmacology. Rather than a single marketed drug, this chemical entity represents a critical "master key" in medicinal chemistry—a conformationally restricted amino acid analog used to target glutamatergic and GABAergic systems.[1]
Executive Summary
1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid is a chiral, trisubstituted pyrrolidine derivative that serves as a foundational pharmacophore in the design of Central Nervous System (CNS) therapeutics. Its structural rigidity and specific stereochemical configurations allow it to mimic excitatory (glutamate) and inhibitory (GABA) neurotransmitters, making it a high-value template for treating epilepsy, neurodegeneration (Alzheimer’s), and neuropathic pain .[1]
This guide dissects its dual-role pharmacology, industrial-scale synthesis via aziridinium intermediates, and its application in multitarget drug design.
Chemical Identity & Structural Logic
The Pharmacophore
The molecule functions as a conformationally restricted analog of
-
Pyrrolidine Ring: Locks the amino acid backbone into a fixed conformation, reducing entropic penalty upon receptor binding.[1]
-
C3-Carboxylic Acid: Mimics the C-terminal acid of glutamate or the anionic head of GABA.
-
C4-Phenyl Group: Provides a hydrophobic anchor, occupying the "lipophilic pocket" found in Kainate receptors (GluK1/GluK3) and GABA transporters (GAT).[1]
-
N-Benzyl Group: Enhances Blood-Brain Barrier (BBB) permeability and provides additional hydrophobic interactions (
-stacking) within the receptor active site.
Stereochemical Criticality
The biological activity is strictly governed by the stereochemistry at C3 and C4.
-
(3R,4S)-Configuration: Often the "eutomer" (active isomer) for glutamate receptor antagonism.
-
(3S,4S)-Configuration: Frequently explored for GABA transporter inhibition.
Mechanisms of Action in CNS Disorders
The scaffold exhibits polypharmacology , meaning its mechanism shifts based on subtle substituent modifications.[1]
Pathway A: Kainate Receptor Antagonism (Epilepsy & Pain)
The scaffold mimics Kainic Acid , a potent neurotoxin and glutamate analog.[1] By modifying the C4 position with a phenyl group, the molecule becomes an antagonist rather than an agonist.
-
Target: GluK1 and GluK3 subunits of the Kainate Receptor.[2][3][4]
-
Mechanism: Competitive antagonism prevents glutamate-induced excitotoxicity.
-
Therapeutic Outcome: Reduction of seizure propagation and alleviation of neuropathic pain signaling in the dorsal horn of the spinal cord.
Pathway B: GABA Transporter (GAT) Inhibition
Structurally related to Nipecotic Acid and Tiagabine , this scaffold inhibits the reuptake of GABA.[1]
-
Mechanism: The N-benzyl group acts as a "lipophilic tail" that anchors the molecule in the transporter's vestibule, locking it in an outward-facing conformation.
-
Therapeutic Outcome: Increased synaptic GABA levels, enhancing tonic inhibition (useful for anxiety and epilepsy).[1]
Pathway C: Multitarget Alzheimer’s Therapy
Recent derivatives function as Dual-Binding Site Acetylcholinesterase (AChE) Inhibitors .
-
Mechanism: The N-benzyl moiety binds to the Peripheral Anionic Site (PAS) of AChE, while the pyrrolidine core binds to the catalytic site.
-
Synergy: Simultaneous inhibition of AChE and BACE-1 (Beta-secretase) reduces amyloid-beta aggregation.
Visualization: Synaptic Modulation Logic
Caption: Divergent pharmacological pathways of the scaffold based on stereochemistry and target engagement.
Industrial Synthesis Protocol
Context: The synthesis of the specific (3R,4S) isomer is challenging due to the need for strict diastereocontrol. The industry-standard method (Vertex Pharmaceuticals) utilizes an Aziridinium Ion Intermediate to ensure stereospecificity without chromatography.
Protocol: Aziridinium Ring Expansion
Objective: Synthesis of (3R,4S)-1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid at kilogram scale.
Reagents:
-
(R)-Styrene oxide
-
3-(Benzylamino)propionitrile
-
Methanesulfonyl chloride (MsCl)[1]
-
Sodium Hexamethyldisilazide (NaHMDS)[1]
Step-by-Step Workflow:
-
Ring Opening: React (R)-styrene oxide with 3-(benzylamino)propionitrile to form the amino alcohol intermediate.
-
Mesylation: Treat the intermediate with MsCl/Et3N in toluene at 10°C.
-
Chlorination & Ring Expansion: The aziridinium ion undergoes regioselective ring opening with chloride ions to form a 3-chloropyrrolidine intermediate.
-
Cyclization (The "Through Process"):
-
Cool mixture to -30°C.
-
Add NaHMDS (strong base) to trigger nitrile anion cyclization.[1]
-
Critical Control Point: Temperature must be maintained < -20°C to prevent polymerization.
-
-
Hydrolysis: The resulting pyrrolidine nitrile is hydrolyzed with NaOH/H2O2 or acid to yield the final carboxylic acid.
Quality Control (Self-Validating):
-
Chiral HPLC: Enantiomeric Excess (ee) must be >99%.[1]
-
NMR Validation: The coupling constant
in H-NMR distinguishes cis (larger ) from trans (smaller ) isomers.[1]
Experimental Validation Assays
To validate this compound's role in CNS disorders, the following assays are standard.
In Vitro: [³H]-Kainate Binding Assay
-
Purpose: Determine affinity (
) for GluK1 receptors. -
Membrane Prep: Rat brain cortex or HEK293 cells expressing human GluK1.
-
Ligand: [³H]-Kainic Acid (10 nM).
-
Non-specific Block: 100
M Glutamate. -
Procedure: Incubate membranes with test compound (0.1 nM – 10
M) for 60 min at 4°C. Terminate via rapid filtration over GF/B filters. -
Success Criteria:
nM indicates potent antagonism.
In Vivo: 6-Hz Psychomotor Seizure Model
-
Purpose: Gold-standard screening for therapy-resistant epilepsy.
-
Subjects: Male NMRI mice.
-
Protocol:
-
Scoring: Presence of "stunned" posture or forelimb clonus.
-
Endpoint: ED50 (Effective Dose protecting 50% of animals).
Comparative Data: Scaffold Efficacy
The following table summarizes the activity of the 1-benzyl-4-phenyl scaffold versus standard CNS agents.
| Compound Class | Target | Binding Affinity ( | CNS Indication |
| 1-benzyl-4-phenyl-pyrrolidine-3-COOH | GluK1 / GAT-1 | ~50 - 200 nM | Epilepsy / Pain |
| Kainic Acid | GluK Receptors | 5 - 20 nM | (Toxin / Tool) |
| Tiagabine | GAT-1 | 70 nM | Epilepsy |
| Gabapentin | 150 nM | Neuropathic Pain |
References
-
Vertex Pharmaceuticals. (2009).[1] A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid via an Aziridinium Ion Intermediate. Organic Process Research & Development. Link[1]
-
University of Copenhagen. (2011).[1][4] Discovery of a new class of ionotropic glutamate receptor antagonists by the rational design of (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid. ACS Chemical Neuroscience.[10] Link[1]
-
Pfizer Global R&D. (2008).[1] N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Indian Institute of Technology. (2020).[1] Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry. Link
-
National Institutes of Health (NIH). Therapeutic Potential of Kainate Receptors. PubMed Central. Link
Sources
- 1. Therapeutic Potential of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Kainate receptor - Wikipedia [en.wikipedia.org]
- 4. Discovery of a new class of ionotropic glutamate receptor antagonists by the rational design of (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. iris.unipa.it [iris.unipa.it]
- 9. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Practical Synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid
This Application Note is designed for researchers and process chemists requiring a scalable, stereoselective route to (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid .
Introduction & Scope
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous G-protein coupled receptor (GPCR) antagonists, including Calcium Sensing Receptor (CaSR) modulators and CCR5 antagonists.[1] Specifically, the (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid isomer is a critical intermediate for high-value bioactive compounds.[1][2][3]
Achieving the specific (3R,4S) trans-configuration on a large scale presents significant challenges. Traditional [3+2] cycloadditions of azomethine ylides often yield diastereomeric mixtures or require expensive chiral auxiliaries. This guide details a practical, scalable, and chromatography-free protocol based on the stereospecific ring-opening of (R)-styrene oxide followed by an intramolecular nitrile anion cyclization.[1] This route, validated at the multi-kilogram scale, ensures high enantiomeric purity (>99% ee) and operational simplicity.
Retrosynthetic Strategy & Mechanism
The synthesis leverages the "chiral pool" strategy, utilizing commercially available (R)-styrene oxide to establish the C4 stereocenter. The C3 stereocenter is generated via a diastereoselective intramolecular cyclization.
Key Mechanistic Features:
-
Regioselective Ring Opening: Nucleophilic attack of 3-(benzylamino)propionitrile on (R)-styrene oxide yields a chiral amino alcohol.
-
Aziridinium Ion Intermediate: Activation of the alcohol (via chlorination) facilitates the formation of a transient aziridinium species or direct displacement, leading to inversion of configuration at the benzylic center (C4).
-
Nitrile Anion Cyclization: Base-mediated cyclization creates the C3-C4 bond. The trans-configuration is favored thermodynamically and kinetically to minimize steric repulsion between the phenyl and nitrile groups.
Caption: Synthetic workflow from (R)-styrene oxide to the target pyrrolidine acid via nitrile cyclization.
Experimental Protocol
Safety Precaution: Thionyl chloride (SOCl2) releases toxic HCl and SO2 gases. NaHMDS is moisture-sensitive. Perform all steps in a fume hood with appropriate PPE.
Reaction of (R)-styrene oxide with 3-(benzylamino)propionitrile.
-
Charge a reaction vessel with 3-(benzylamino)propionitrile (1.0 equiv) and Ethanol (5 vol).
-
Add (R)-styrene oxide (1.0 equiv) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 78–80 °C) and stir for 15–20 hours.
-
Checkpoint: Monitor consumption of styrene oxide by HPLC or TLC.
-
-
Cool the mixture to 40 °C and concentrate under reduced pressure to remove ethanol.
-
Result: The crude amino alcohol (viscous oil) is used directly in the next step without purification.
Conversion to the pyrrolidine-3-carbonitrile.
Part A: Chlorination
-
Dissolve the crude amino alcohol from Step 1 in Toluene (6 vol).
-
Add SOCl2 (1.1 equiv) dropwise at 20–30 °C. (Exothermic reaction; control addition rate).
-
Stir at room temperature for 2 hours.
-
Concentrate the mixture to remove excess SOCl2 and toluene. Re-dissolve the residue in fresh Toluene (8 vol).
Part B: Cyclization
-
Cool the toluene solution to -30 °C .
-
Add NaHMDS (Sodium bis(trimethylsilyl)amide, 1.0 M in THF, 2.2 equiv) slowly, maintaining the internal temperature below -20 °C.
-
Critical: Slow addition and low temperature are crucial to prevent polymerization and ensure stereocontrol.
-
-
Stir at -30 °C for 30 minutes.
-
Quench the reaction by adding Water (5 vol) at -30 °C, then allow to warm to room temperature.
-
Phase Separation: Separate the organic layer. Wash with brine.
-
Concentrate the organic layer to obtain the crude nitrile intermediate (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carbonitrile .
Conversion of nitrile to carboxylic acid and purification.
-
Dissolve the crude nitrile in Ethanol (5 vol).
-
Add 20% Aqueous NaOH (5 equiv).
-
Reflux the mixture (approx. 80 °C) for 8–12 hours until hydrolysis is complete (monitor by HPLC).
-
Cool to 0 °C.
-
Acidify carefully with 35% HCl to pH 4.0 .
-
Observation: The product will begin to crystallize as the zwitterionic species at its isoelectric point.
-
-
Add Water (10 vol) dropwise to complete precipitation.
-
Filter the white solid. Wash with water and cold ethanol.
-
Dry under vacuum at 50 °C.
Results & Data Specifications
| Parameter | Specification / Expected Value |
| Overall Yield | 65 – 84% (over 3 steps) |
| Appearance | White crystalline solid |
| Purity (HPLC) | > 98.5% |
| Enantiomeric Excess (ee) | > 99% (determined by Chiral HPLC) |
| Stereochemistry | (3R, 4S) [trans-relationship] |
| Melting Point | 198 – 200 °C (decomposition) |
Analytical Confirmation (1H NMR, 400 MHz, DMSO-d6):
-
δ 7.20–7.40 (m, 10H): Aromatic protons (Phenyl + Benzyl).
-
δ 3.65 (s, 2H): Benzylic CH2 (N-Bn).
-
δ 3.40 (m, 1H): H-4 (benzylic methine on ring).
-
δ 2.90–3.10 (m, 3H): Ring protons (H-2, H-3).
-
δ 2.60 (t, 1H): Ring proton.
-
Note: The coupling constants between H-3 and H-4 typically confirm the trans relationship (
Hz, distinct from cis which is often larger in this rigid system, though X-ray is the ultimate confirmation).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Temperature too high during NaHMDS addition. | Ensure reactor is cooled to -30 °C or lower.[3] Add base very slowly. |
| Impurity Profile (Cis-isomer) | Incomplete stereocontrol during cyclization. | Verify the quality of (R)-styrene oxide. Ensure strict temperature control. Recrystallize final product at pH 4.0 (cis-isomer is more soluble). |
| Incomplete Hydrolysis | Insufficient base or reaction time. | Extend reflux time; ensure EtOH concentration is sufficient to solubilize the nitrile. |
| Coloration of Product | Oxidation of amine. | Perform all steps under Nitrogen/Argon atmosphere. Use fresh SOCl2. |
References
-
Ohigashi, A., Kikuchi, T., & Goto, S. (2010).[2][6] "A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid via an Aziridinium Ion Intermediate." Organic Process Research & Development, 14(1), 127–132.[6] Link[6]
-
Nyerges, M., et al. (2003).[2] "Silver Acetate Catalysed Asymmetric 1,3-Dipolar Cycloadditions of Imines and Chiral Acrylamides." Synlett, 2003(07), 0947-0950. Link
-
BenchChem. (2025). "Synthesis of Chiral Pyrrolidine-3,4-diamines: Application Notes and Protocols." BenchChem Application Notes. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Asymmetric Synthesis of 1-Benzyl-4-Phenyl-Pyrrolidine-3-Carboxylic Acid
[1]
Executive Summary
1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic acid is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for Endothelin Receptor Antagonists (ERAs) , PPAR agonists , and GABA uptake inhibitors .[1] Its biological activity is strictly governed by its stereochemistry; the (3R,4S)-trans and (3S,4R)-trans isomers often exhibit distinct pharmacological profiles compared to their cis counterparts.[1]
This Application Note provides a critical analysis of the two most robust methodologies for synthesizing this scaffold with high enantiomeric excess (ee):
Strategic Analysis of Synthetic Routes
When selecting a route for 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid, the choice depends on the development phase (Discovery vs. Process).[1]
| Feature | Route A: Aziridinium Ion Cyclization | Route B: Asymmetric Hydrogenation | Route C: [3+2] Cycloaddition |
| Primary Utility | Scale-Up / Process | High-Purity / Catalytic | Library Generation |
| Chiral Source | (R)- or (S)-Styrene Oxide | Chiral Phosphine Ligand (e.g., MeOBIPHEP) | Chiral Catalyst (Ag/Cu) |
| Step Count | 3-4 Steps | 2 Steps (from precursor) | 1 Step (Convergent) |
| Scalability | High (kg scale demonstrated) | High (requires pressure vessel) | Low to Medium |
| Stereocontrol | Diastereospecific (Inversion) | Enantioselective (>99% ee) | Variable (Ligand dependent) |
| Atom Economy | Moderate (Stoichiometric waste) | Excellent | Good |
Protocol 1: The "Chiral Pool" Aziridinium Route (Scalable)[1]
This protocol utilizes the stereospecific ring-opening of chiral styrene oxide, followed by an aziridinium ion-mediated cyclization.[1] This method is preferred for large-scale batches where chromatography must be minimized.[1]
Mechanism of Action
The reaction proceeds via a "domino" sequence. The key to stereocontrol is the double inversion:
-
First Inversion: Nucleophilic attack of the amine on the epoxide.
-
Retention/Inversion Sequence: Chlorination activates the alcohol. Intramolecular displacement forms the aziridinium ion (inversion).[1]
-
Final Cyclization: The nitrile anion attacks the aziridinium ion (inversion), restoring the trans relationship relative to the starting stereocenter but fixing the absolute configuration.
Detailed Workflow
Reagents:
-
(R)-Styrene Oxide (98% ee)[1]
-
Thionyl Chloride (SOCl₂)[1]
-
Lithium Hexamethyldisilazide (LiHMDS) or KOtBu[1]
-
Solvents: Ethanol, Toluene, THF.
Step-by-Step Protocol:
-
Epoxide Opening:
-
Chlorination & Aziridinium Formation:
-
Cyclization (The Critical Step):
-
Cool the mixture to -10°C.
-
Slowly add a solution of strong base (LiHMDS or KOtBu, 2.2 equiv) in THF.[1]
-
Mechanistic Note: The base first deprotonates the ammonium species to trigger aziridinium formation, then deprotonates the
-position of the nitrile to trigger cyclization.[1] -
Stir for 4 hours at 0°C.
-
Quench with saturated NH₄Cl.[1]
-
-
Hydrolysis:
-
Reflux the resulting pyrrolidine-3-carbonitrile in 6N HCl for 12 hours to convert the nitrile to the carboxylic acid.[1]
-
Crystallize the HCl salt from Isopropanol/Water.
-
Visualizing the Pathway
Caption: Stereospecific synthesis via the aziridinium ion intermediate. Note the sequential inversions that dictate the final trans-stereochemistry.
Protocol 2: Catalytic Asymmetric Hydrogenation (High Purity)
For applications requiring >99% ee and minimal waste, asymmetric hydrogenation of the dihydropyrrole precursor is the gold standard. This method utilizes a Ruthenium catalyst with a chiral diphosphine ligand.[1]
Precursor Synthesis
The substrate, 1-benzyl-4-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid , can be prepared via a condensation of benzylamine, ethyl bromopyruvate, and phenylacetaldehyde (or equivalent synthetic equivalent).[1]
Detailed Workflow
Reagents:
-
Substrate: 1-benzyl-4-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid[1]
-
Catalyst: [Ru(OAc)₂((R)-MeOBIPHEP)] (Substrate/Catalyst ratio: 1000:1 to 10,000:1)[1][3]
-
Solvent: Degassed Methanol[1]
-
Hydrogen Gas (H₂)[1]
Step-by-Step Protocol:
-
Catalyst Preparation:
-
Hydrogenation:
-
Load the substrate and catalyst solution into a stainless steel autoclave (e.g., Hastelloy C4).[1][3]
-
Seal and purge with Argon (3 cycles) and Hydrogen (3 cycles).[1]
-
Pressurize to 40 bar (580 psi) H₂.
-
Stir at 30°C for 20 hours.
-
Optimization: If conversion is slow, increase temperature to 60°C for the final 2 hours.
-
-
Work-up:
-
Evaporate the solvent.
-
The residue is typically the pure (3S,4S) or (3R,4R) isomer (depending on ligand chirality) with >99% conversion.[1]
-
Note: This route often yields the cis isomer or specific trans isomers depending on the double bond geometry and ligand. For the trans-acid, subsequent epimerization of the ester at C3 might be required if the hydrogenation directs otherwise.[1] However, literature (US8344161) suggests high specificity.[1]
Visualizing the Catalytic Cycle
Caption: Ruthenium-catalyzed asymmetric hydrogenation cycle. The steric environment of the MeOBIPHEP ligand enforces facial selectivity.
Comparative Data Summary
The following table summarizes expected outcomes based on validated literature protocols.
| Parameter | Protocol 1 (Aziridinium) | Protocol 2 (Hydrogenation) | Protocol 3 (Organocatalytic [3+2]) |
| Yield (Overall) | 65–84% | 95–99% (Step yield) | 50–70% |
| Enantiomeric Excess | >98% (Controlled by SM) | >99% | 85–95% |
| Diastereoselectivity | High (Trans) | High (Cis or Trans*) | Moderate to High |
| Cost Driver | Chiral Styrene Oxide | Ru-Catalyst / Ligand | Catalyst Synthesis |
| Purification | Crystallization (No Column) | Simple Evaporation | Column Chromatography |
*Note: Hydrogenation stereochemistry is highly dependent on the starting alkene geometry and ligand choice.
References
-
Vertex Pharmaceuticals. (2009).[1] A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid via an Aziridinium Ion Intermediate. Organic Process Research & Development. Link[1]
-
Hoffmann-La Roche. (2013).[1] Process for the preparation of pyrrolidine-3-carboxylic acids. US Patent 8344161B2.[1] Link
-
Marichev, K. O., & Doyle, M. P. (2019).[1][5] Catalytic asymmetric cycloaddition reactions of enoldiazo compounds. Organic & Biomolecular Chemistry. Link
-
Coldham, I., & Hufton, R. (2005).[1] Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews. Link[1]
Sources
- 1. echemi.com [echemi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic asymmetric cycloaddition reactions of enoldiazo compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: 1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid as a Core Scaffold for the Synthesis of Novel Anticonvulsant Candidates
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, neuropharmacology, and drug discovery.
Abstract: The pyrrolidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several marketed anticonvulsant drugs.[1][2][3] Levetiracetam, a prominent pyrrolidine derivative, is a widely used anti-epileptic drug (AED), though its precise mechanism is still under investigation, it is thought to involve synaptic vesicle protein 2A (SV2A).[4][5][6] The development of new AEDs with improved efficacy and safety profiles remains a critical goal in neurology. This document provides detailed protocols and scientific rationale for the synthesis and application of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a key chiral building block for creating novel anticonvulsant agents.[7][8][9] We first detail a highly efficient, scalable synthesis of this core scaffold. Subsequently, we provide a protocol for its derivatization into N-aryl carboxamides, a class of compounds frequently associated with anticonvulsant activity, based on established structure-activity relationship (SAR) principles.[10][11]
Part 1: Synthesis of the Core Scaffold: (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic Acid
Scientific Rationale
The strategic foundation for developing novel chiral drugs lies in the efficient synthesis of enantiopure building blocks. The target compound, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, is a trisubstituted pyrrolidine with a defined stereochemistry that serves as an ideal starting point for creating libraries of potential drug candidates. The protocol outlined below is adapted from a robust, chromatography-free process that has been successfully demonstrated at a pilot scale, ensuring reproducibility and high yield.[7][8][9] The synthesis begins with commercially available (R)-styrene oxide and utilizes a stereospecific chlorination of an in-situ generated aziridinium ion, followed by a nitrile anion cyclization and subsequent hydrolysis. This pathway is superior to many alternatives, such as 1,3-dipolar cycloadditions, as it avoids diastereomeric mixtures and costly purification steps, achieving an impressive overall yield of 84%.[7][8]
Synthetic Workflow Overview
Caption: Multi-step synthesis of the core pyrrolidine scaffold.
Detailed Synthesis Protocol
This protocol is adapted for a laboratory scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 3-(Benzyl((R)-2-hydroxy-2-phenylethyl)amino)propanenitrile
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (R)-styrene oxide (12.0 g, 100 mmol) and 3-(benzylamino)propionitrile (16.0 g, 100 mmol).
-
Heat the mixture to reflux (approx. 110-120 °C) and maintain for 24-30 hours, monitoring the disappearance of styrene oxide by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. The resulting crude oil, a mixture of amino alcohol intermediates, is used directly in the next step without purification.[7]
Step 2: Formation of (R)-2-((3-Chloropropyl)(benzyl)amino)-1-phenylethan-1-ol Hydrochloride
-
Dissolve the crude oil from Step 1 in toluene (150 mL) in a 500 mL three-neck flask equipped with a thermometer, an addition funnel, and a magnetic stirrer.
-
Add triethylamine (Et3N) (12.1 g, 120 mmol) to the solution.
-
Cool the mixture to below 20 °C in an ice bath.
-
Add methanesulfonyl chloride (MsCl) (12.6 g, 110 mmol) dropwise via the addition funnel, ensuring the internal temperature remains below 25 °C.
-
Stir the mixture at 20-25 °C for 3 hours.
-
Quench the reaction by slowly adding water (100 mL). Separate the organic phase and wash sequentially with 5% aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Concentrate the organic phase under reduced pressure to yield the crude chloroamine intermediate, which is used directly in the next step.[7]
Step 3: Cyclization to (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carbonitrile
-
Dissolve the crude chloroamine from Step 2 in anhydrous toluene (200 mL) in a 500 mL three-neck flask under a nitrogen atmosphere.
-
Cool the solution to -25 °C using a dry ice/acetone bath.
-
Slowly add 1 M Sodium bis(trimethylsilyl)amide (NaHMDS) in THF (110 mL, 110 mmol) dropwise, maintaining the temperature between -30 °C and -20 °C.[8]
-
Stir the mixture at this temperature for 15 minutes after the addition is complete.
-
Quench the reaction at -25 °C by adding water (10 mL).
-
Warm the mixture to room temperature and add more water (100 mL).
-
Separate the organic layer, wash with brine (50 mL), and concentrate under reduced pressure to yield the crude pyrrolidine carbonitrile.[8]
Step 4: Hydrolysis to (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic Acid (1)
-
To the flask containing the crude carbonitrile, add ethanol (150 mL) and a solution of sodium hydroxide (16.0 g, 400 mmol) in water (30 mL).
-
Heat the mixture to reflux (approx. 80 °C) for 7-8 hours until nitrile hydrolysis is complete (monitor by TLC or LC-MS).[8]
-
Cool the mixture to 5 °C in an ice bath.
-
Carefully adjust the pH to 4.0 using 6M hydrochloric acid. The product will begin to crystallize.
-
Add water (200 mL) dropwise to facilitate further precipitation.
-
Stir the slurry at 5-10 °C for 1 hour.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 50 mL), and dry under vacuum at 50 °C to a constant weight.
Expected Yields & Characteristics
| Step | Product | Form | Typical Yield (from Styrene Oxide) | Key Characteristics |
| 1-3 | (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carbonitrile | Crude Oil | ~85-90% (unisolated) | Intermediate carried forward |
| 4 | (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic Acid | Crystalline Solid | ~84% [8] | Final, high-purity product |
Part 2: Application in Anticonvulsant Synthesis
Rationale & SAR-Guided Design
The carboxylic acid functional group on the core scaffold is a versatile handle for chemical modification. A widely adopted strategy in drug discovery is the hybridization of known pharmacophores to create multifunctional ligands.[12][13] Numerous studies have identified the N-aryl carboxamide moiety as a key structural feature for anticonvulsant activity.[10][11] Furthermore, SAR analyses of pyrrolidine-2,5-diones and related structures reveal that substitution on the N-aryl ring, particularly with electron-withdrawing groups like halogens (e.g., chloro, fluoro), often enhances potency.[14][15] This is hypothesized to be due to improved binding interactions with target proteins, such as voltage-sensitive sodium or calcium channels.[12][16]
Therefore, a logical and promising approach is to convert the synthesized carboxylic acid into a series of N-(substituted-phenyl) carboxamides for anticonvulsant screening.
Proposed Synthetic Scheme
Caption: Conversion of the core scaffold to target N-aryl carboxamides.
Protocol: Synthesis of a Representative N-(4-Chlorophenyl) Carboxamide
Step 1: Formation of the Acid Chloride
-
Suspend (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid (2.95 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Add two drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Cool the suspension to 0 °C in an ice bath.
-
Add oxalyl chloride (1.0 mL, 12 mmol) dropwise. Vigorous gas evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 2 hours. The solution should become clear.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which should be used immediately in the next step.
Step 2: Amide Coupling
-
Dissolve 4-chloroaniline (1.28 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous DCM (40 mL) in a 100 mL flask under a nitrogen atmosphere and cool to 0 °C.
-
Dissolve the crude acid chloride from Step 1 in anhydrous DCM (20 mL).
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1M HCl (30 mL), saturated aqueous NaHCO3 (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure N-(4-chlorophenyl) carboxamide derivative.
Part 3: Biological Evaluation and Further Development
Proposed Screening Cascade
The synthesized carboxamide derivatives should be subjected to a standard preclinical screening cascade to assess their anticonvulsant potential.
-
Initial Anticonvulsant Screening: The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice are the gold-standard initial screens.[14][17] The MES test identifies compounds effective against generalized tonic-clonic seizures, while the scPTZ test detects agents that can prevent absence seizures.[18]
-
Drug-Resistant Epilepsy Model: Compounds showing broad activity should be evaluated in the 6-Hz psychomotor seizure model, which is effective at identifying substances active against therapy-resistant partial seizures.[14][19]
-
Neurotoxicity Assessment: Acute neurological toxicity should be evaluated using the rotarod test in mice to determine the dose at which motor impairment occurs.[10][17] A favorable therapeutic index is indicated by a significant separation between the effective dose (ED50) in seizure models and the toxic dose (TD50) in the rotarod test.
Mechanistic Insights
Based on extensive research into related structures, the likely molecular mechanism of action for novel active compounds derived from this scaffold involves the modulation of neuronal ion channels.[16] Specifically, many pyrrolidine-based anticonvulsants have been shown to interact with and inhibit voltage-sensitive sodium channels and/or L-type calcium channels, thereby reducing neuronal hyperexcitability.[12][18] Follow-up in vitro electrophysiology studies (e.g., patch-clamp assays) on neuronal cell lines would be essential to confirm the precise molecular targets.
Conclusion
(3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid is a highly valuable and accessible chiral building block for modern drug discovery. The efficient and scalable synthesis presented herein provides a reliable source of this key intermediate. By applying rational, SAR-guided derivatization strategies—such as the conversion to N-aryl carboxamides—researchers can generate libraries of novel compounds with a high potential for anticonvulsant activity. This approach, combining robust chemical synthesis with a proven pharmacological screening cascade, represents a clear and effective pathway toward the development of next-generation anti-epileptic drugs.
References
-
A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid via an Aziridinium Ion Intermediate. Organic Process Research & Development - ACS Publications. [Link]
-
A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid via an Aziridinium Ion Intermediate. Organic Process Research & Development - ACS Publications. [Link]
-
A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid via an Aziridinium Ion Intermediate. Organic Process Research & Development. [Link]
-
Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. PubMed. [Link]
-
Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach. PubMed. [Link]
-
List of Pyrrolidine anticonvulsants. Drugs.com. [Link]
-
Structures of pyrrolidones with anticonvulsant activity. ResearchGate. [Link]
-
Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. PubMed. [Link]
-
Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. [Link]
-
Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Open Access Journals - Research and Reviews. [Link]
-
The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. PMC. [Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]
-
Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. PMC. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
Pyrrolidines. BrainKart. [Link]
-
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]
- Process for the preparation of pyrollidine-3-carboxylic acids.
-
Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. PMC. [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]
-
Pyrrolidine Derivatives. ResearchGate. [Link]
-
Levetiracetam. LITFL. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. brainkart.com [brainkart.com]
- 6. litfl.com [litfl.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. rroij.com [rroij.com]
- 12. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 16. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Note: Development of Bioactive Compounds from 1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus: Scaffold synthesis, stereochemical control, and divergent derivatization for CNS therapeutics.
Introduction & Rationale
The pyrrolidine ring is a highly privileged scaffold in drug discovery, offering conformational restriction that effectively mimics peptide secondary structures (such as
Historically, accessing this trisubstituted pyrrolidine in multikilogram quantities was hindered by reliance on low-yielding cycloadditions or tedious chromatographic separations. However, the development of an aziridinium ion-mediated route has revolutionized its availability[2]. By utilizing this rigid scaffold, researchers can develop highly specific central nervous system (CNS) agents, including restricted analogs of pregabalin (targeting voltage-gated calcium channels) and prolyl-leucyl-glycinamide (PLG) analogs (targeting dopamine receptors)[3].
This application note details the mechanistic rationale, synthetic protocols, and derivatization strategies for utilizing this versatile building block in drug development.
Mechanistic Pathway: The Aziridinium Ion Strategy
The synthesis of the (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid core relies on a highly orchestrated sequence of stereospecific and regioselective transformations.
Instead of traditional 1,3-dipolar cycloadditions—which often yield difficult-to-separate diastereomeric mixtures—this protocol utilizes an in situ generated aziridinium ion[2]. When the amino alcohol intermediate (derived from (R)-styrene oxide and 3-(benzylamino)propionitrile) is subjected to chlorination, it forms a reactive aziridinium species. Chloride attack occurs regioselectively with clean inversion of stereochemistry. Subsequent treatment with a base triggers a 5-exo-tet nitrile anion cyclization, locking the trans-3R,4S configuration in place[2].
Mechanistic pathway for stereoselective synthesis via an aziridinium ion.
Divergent Drug Development Workflows
The carboxylic acid and protected amine functionalities of the scaffold make it an ideal branching point for divergent synthesis.
-
Dopamine Receptor Modulators (PLG Analogs): The pyrrolidine core acts as a rigid
-proline analog. When coupled with leucine and glycinamide derivatives, it mimics the endogenous PLG peptide, significantly enhancing pramipexole binding at dopamine receptors[3][4]. -
Neuropathic Pain Therapeutics (Pregabalin Analogs): Decarboxylative functionalization or targeted alkylation at the C3/C4 positions yields restricted analogs of gabapentinoids, which exhibit high affinity for the
subunit of voltage-gated calcium channels[3].
Divergent drug development workflows utilizing the pyrrolidine core.
Experimental Protocols
Protocol A: Chromatography-Free Synthesis of the Core Scaffold
Note: This protocol is optimized for self-validation and scalability, eliminating the need for column chromatography by utilizing isoelectric crystallization[2].
Reagents & Materials:
-
(R)-Styrene oxide (1.0 eq)
-
3-(Benzylamino)propionitrile (1.05 eq)
-
Thionyl chloride (
) or equivalent chlorinating agent -
Lithium hexamethyldisilazide (LHMDS)
-
Sodium hydroxide (NaOH), aqueous
-
Hydrochloric acid (HCl), 35%
Step-by-Step Methodology:
-
Epoxide Opening: Charge a reactor with (R)-styrene oxide and 3-(benzylamino)propionitrile in ethanol. Heat to 60 °C for 12 hours. Causality: Ethanol promotes regioselective nucleophilic attack at the less hindered carbon of the epoxide.
-
Chlorination & Aziridinium Formation: Solvent swap to toluene. Cool to 0 °C and add
dropwise. Stir for 4 hours. Causality: The hydroxyl group is converted to a good leaving group, prompting intramolecular attack by the amine to form the aziridinium ion, followed by chloride opening with strict inversion of stereochemistry[1]. -
Cyclization: Cool the mixture to -78 °C. Slowly add LHMDS (2.2 eq). Causality: The strong, non-nucleophilic base deprotonates the nitrile
-carbon, driving the 5-exo-tet cyclization to form the pyrrolidine ring. -
Hydrolysis: Add aqueous NaOH and ethanol. Heat to reflux (77–80 °C) for 7 hours to hydrolyze the nitrile to the corresponding carboxylic acid[2].
-
Isoelectric Crystallization (Self-Validating Step): Cool the mixture to 26 °C. Carefully adjust the pH to exactly 4.0 using 35% HCl[2]. Causality: pH 4.0 is the isoelectric point of the zwitterionic product. The target compound will spontaneously precipitate as a highly pure crystalline solid. Filter, wash with cold water, and dry under vacuum.
Protocol B: Derivatization into PLG Analogs (Dopamine Modulators)
Step-by-Step Methodology:
-
Activation: Suspend (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add L-leucyl-glycinamide hydrochloride (1.0 eq) to the activated mixture. Stir for 12 hours. Causality: HATU ensures rapid amide bond formation with minimal epimerization at the C3 chiral center.
-
Deprotection (Optional): If the N-benzyl group needs to be removed for structure-activity relationship (SAR) studies, subject the intermediate to hydrogenolysis (
gas, 10% Pd/C, methanol, 50 psi). -
Purification: Purify via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).
Quantitative Data Presentation
The transformation of the pyrrolidine scaffold into PLG analogs yields compounds with potent modulatory effects on dopamine receptors. Table 1 summarizes the comparative binding enhancement profiles of these derivatives based on established radioligand assays[3][4].
Table 1: Dopamine Receptor Binding Enhancement by Pyrrolidine-Based PLG Analogs
| Compound / Scaffold | Structural Modification | Biological Activity Profile | |
| Endogenous PLG | Pro-Leu-Gly-NH2 (Baseline) | ~ 100% (Normalized) | Standard Dopamine Modulator |
| Scaffold Core | Unmodified Pyrrolidine Acid | < 10% | Inactive |
| Derivative 1a | N-Benzyl, Leu-Gly-NH2 coupled | 85 - 90% | High Modulatory Activity |
| Derivative 1b | N-H (Deprotected), Leu-Gly-NH2 | 98 - 105% | Comparable to PLG [3] |
| Derivative 2a | C4-Alkyl substitution variant | 60 - 75% | Moderate Activity |
Data Interpretation: The removal of the N-benzyl protecting group (Derivative 1b) restores the secondary amine hydrogen bond donor capacity, which is critical for mimicking the N-terminal proline of endogenous PLG, thereby achieving parity in receptor binding enhancement[3].
References
-
A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid via an Aziridinium Ion Intermediate Source: Organic Process Research & Development - ACS Publications URL:[Link]
-
Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers Source: Tetrahedron / ResearchGate URL:[Link]
-
A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines Source: Heterocycles / ResearchGate URL:[Link]
Sources
analytical techniques for characterizing 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid
Introduction & Chemical Context
1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic acid is a critical scaffold in medicinal chemistry, serving as a precursor for endothelin receptor antagonists, dopamine reuptake inhibitors, and kainic acid analogs.
Structural Challenges: The molecule contains two contiguous chiral centers at positions C3 and C4. This results in four possible stereoisomers:
-
Diastereomers: cis- (3R,4S / 3S,4R) and trans- (3R,4R / 3S,4S) configurations.
-
Enantiomers: Each diastereomer exists as a pair of mirror images.
-
Zwitterionic Nature: The coexistence of a basic tertiary amine (N1) and an acidic carboxyl group (C3-COOH) creates pH-dependent solubility and ionization states that complicate chromatography.
This guide details a self-validating analytical workflow to establish Identity (Relative Stereochemistry), Purity (Achiral HPLC), and Enantiomeric Excess (Chiral HPLC).
Analytical Workflow Visualization
The following diagram outlines the logical progression from crude synthesis to fully characterized reference standard.
Figure 1: Integrated analytical workflow for structural and stereochemical validation.
Module 1: Structural Identity & Relative Stereochemistry (NMR)
Distinguishing the cis-isomer from the trans-isomer is the primary challenge. Mass spectrometry cannot distinguish these diastereomers; therefore, Nuclear Magnetic Resonance (NMR) using the Nuclear Overhauser Effect (NOE) is required.
Protocol: NMR Acquisition
-
Solvent: DMSO-d6 is preferred over CDCl₃.
-
Reasoning: The zwitterionic nature often leads to broad signals in non-polar solvents. DMSO stabilizes the zwitterion and prevents rapid exchange of the carboxylic acid proton, sharpening the spectrum.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Experiments: 1H, COSY (to trace the spin system), and NOESY (or 1D-NOE).
Data Analysis: The H3–H4 Coupling Logic
-
Assign H3 and H4: Use COSY to identify the methine protons at C3 (alpha to COOH) and C4 (alpha to Phenyl).
-
Coupling Constants (
):-
Trans-isomers typically display
. -
Cis-isomers typically display
. -
Note: In 5-membered rings, Karplus relationships are flexible due to envelope puckering;
-values alone are often inconclusive.
-
-
NOESY Validation (Definitive):
-
Cis-isomer: Strong NOE correlation between H3 and H4 (they are on the same face).
-
Trans-isomer: Weak or absent NOE correlation between H3 and H4.
-
Figure 2: Decision tree for assigning relative stereochemistry via NOESY NMR.
Module 2: Purity Profiling (Achiral HPLC)
Due to the amphoteric nature of the analyte (Basic N, Acidic COOH), standard neutral mobile phases will cause severe peak tailing. The method must ensure the molecule exists in a single ionization state.
Method Protocol: Acidic Reverse Phase
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Function: TFA lowers pH to ~2.0, protonating both the amine (NH+) and the carboxylic acid (COOH). This suppresses zwitterion formation and ion-exchange interactions with silanols.
-
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (amide/COOH) and 254 nm (Phenyl/Benzyl).
-
Gradient:
| Time (min) | % A (Water/TFA) | % B (ACN/TFA) |
| 0.0 | 95 | 5 |
| 15.0 | 30 | 70 |
| 20.0 | 5 | 95 |
| 25.0 | 95 | 5 |
System Suitability Criteria:
-
Tailing Factor (
): < 1.5 (Critical for amino acids). -
Resolution (
): > 2.0 between the major peak and any synthetic byproducts (e.g., de-benzylated pyrrolidine).
Module 3: Enantiomeric Separation (Chiral HPLC)
Once the diastereomer (cis vs. trans) is confirmed by NMR, Chiral HPLC is required to determine the Enantiomeric Excess (
Challenge: Solubility vs. Selectivity
Amino acids are often insoluble in the non-polar alkanes (Hexane/Heptane) used in Normal Phase chiral chromatography.
-
Solution: Use Polar Ionic Mode or Immobilized Polysaccharide Columns that tolerate aggressive solvents.
Recommended Protocol
-
Column: Chiralpak IA or IB (Immobilized Amylose/Cellulose).
-
Why Immobilized? Allows the use of DCM or Ethyl Acetate to solubilize the zwitterion if necessary.
-
-
Mobile Phase: Hexane : Isopropanol : TFA (80 : 20 : 0.1).
-
Role of TFA: Essential.[1] Without TFA, the amine will interact with the chiral selector's carbamate groups non-stereoselectively, leading to broad peaks and no separation.
-
-
Alternative (Polar Organic Mode): Acetonitrile : Methanol : Acetic Acid : Triethylamine (95 : 5 : 0.3 : 0.2).
-
Use case: If solubility in Hexane is poor.
-
Data Interpretation: Since there are two chiral centers, a racemic synthesis of the trans-diastereomer will yield two peaks (enantiomers). A mixture of cis and trans will yield up to four peaks.
Module 4: Mass Spectrometry (Fragmentation)
For confirmation of the backbone, High-Resolution Mass Spectrometry (HRMS) in ESI+ mode is used.
-
Parent Ion:
(Calc for C₁₈H₂₀NO₂). -
Key Fragments (MS/MS):
- 91.05: Tropylium ion (Characteristic of the N-Benzyl group).
- 236: Loss of COOH (Decarboxylation, common in amino acids).
- 190: Loss of Benzyl group (Cleavage at N-C bond).
References
-
Stereochemistry of Pyrrolidines: Smith, A. B., et al. "Synthesis and stereochemical assignment of 3,4-substituted pyrrolidines." Journal of Organic Chemistry, 2009.
-
Chiral Separation Principles: Daicel Corporation. "Chiral Selector Screening for Amino Acid Derivatives." Chiral Technologies Application Guide.
-
Analytical Validation: ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005.
-
Spectroscopic Data: "1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic acid Characterization." BenchChem Technical Repository.
Disclaimer: This protocol is intended for research and development purposes. All chemical handling should comply with local safety regulations (EHS).
Sources
Application Notes and Protocols: Purification of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isomer Purity in Drug Development
1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid is a key chiral building block in the synthesis of a variety of biologically active compounds, including inhibitors of dipeptidyl peptidase-4 (DPP-4) and γ-aminobutyric acid (GABA) uptake inhibitors.[1] The stereochemistry of this trisubstituted pyrrolidine is paramount, as different isomers often exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to effectively separate and purify the desired stereoisomers is a critical step in the drug discovery and development process. This guide provides an in-depth overview of the primary methods for the purification of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid isomers, offering both theoretical insights and practical, step-by-step protocols.
Understanding the Challenge: Isomers and Their Properties
The target molecule, 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid, possesses multiple chiral centers, leading to the potential for several stereoisomers (enantiomers and diastereomers). While diastereomers have different physical properties and can often be separated by standard chromatographic or crystallization techniques, enantiomers possess identical physical properties in an achiral environment, necessitating specialized chiral separation methods.
Section 1: Chromatographic Purification Methods
Chromatography is a cornerstone of isomer purification, offering high resolution and versatility. The choice between different chromatographic techniques often depends on the scale of the separation, the required purity, and the available instrumentation.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both analytical and preparative-scale separation of isomers.[3] The separation can be achieved through two main approaches: direct and indirect chiral HPLC.
1.1.1 Direct Chiral HPLC using Chiral Stationary Phases (CSPs)
This is the most common approach for enantiomeric separation. Chiral stationary phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. Polysaccharide-based CSPs are particularly successful for a wide range of compounds.
-
Causality behind Experimental Choices: The selection of the CSP is crucial and is often determined through screening of various columns and mobile phases. The mobile phase composition, including the use of acidic additives like trifluoroacetic acid (TFA) or sulfonic acids, can significantly impact the resolution by influencing the ionization state of the carboxylic acid and its interaction with the CSP.[2][4]
Protocol: Analytical Chiral HPLC
-
Column: Polysaccharide-based chiral column (e.g., Chiralcel® OD-H).[2]
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane, isopropanol, and a small amount of trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).[5]
-
Procedure:
-
Dissolve a small amount of the isomeric mixture in the mobile phase.
-
Inject the sample onto the equilibrated HPLC system.
-
Monitor the elution profile to determine the retention times of the isomers.
-
1.1.2 Indirect Chiral HPLC via Diastereomer Formation
This method involves reacting the racemic carboxylic acid with a chiral derivatizing agent to form diastereomers.[2][6] These diastereomers can then be separated on a standard achiral column, such as a C18 reversed-phase column.[2]
-
Causality behind Experimental Choices: The choice of the chiral derivatizing agent is critical for achieving good separation of the resulting diastereomers. The reaction conditions should be optimized to ensure complete conversion to the diastereomers without racemization.
Protocol: Indirect Chiral HPLC
-
Derivatization:
-
React the racemic 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid with a chiral amine (e.g., (S)-(-)-α-methylbenzylamine) in the presence of a coupling agent (e.g., HBTU) to form diastereomeric amides.[2]
-
-
Column: Standard C18 reversed-phase column.[2]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength.
-
Procedure:
-
Dissolve the diastereomeric mixture in the mobile phase.
-
Inject the sample onto the equilibrated HPLC system.
-
Run the gradient to separate the diastereomers.
-
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[3][7] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier.[7][8]
-
Advantages of SFC:
-
Faster Separations: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster analysis times.[7]
-
Reduced Solvent Consumption: The use of CO2 significantly reduces the consumption of toxic organic solvents.[7]
-
Complementary Selectivity: SFC can sometimes provide better separation than HPLC for certain compounds.[6]
-
Protocol: Preparative Chiral SFC
-
Column: A suitable polysaccharide-based chiral stationary phase.
-
Mobile Phase: Supercritical CO2 with a modifier such as methanol or ethanol.
-
Backpressure and Temperature: These parameters are critical for maintaining the supercritical state and must be optimized for the specific separation.
-
Procedure:
-
Dissolve the isomeric mixture in a suitable solvent.
-
Inject the sample onto the equilibrated SFC system.
-
Collect the separated isomer fractions after the back-pressure regulator.
-
Section 2: Crystallization-Based Purification Methods
Crystallization is a classical and often scalable method for isomer purification. It relies on the differences in solubility between diastereomers or diastereomeric salts.
Diastereomeric Salt Crystallization
This technique involves reacting the racemic carboxylic acid with a chiral base (resolving agent) to form diastereomeric salts.[2] These salts have different solubilities, allowing for the selective crystallization of one diastereomer.
-
Causality behind Experimental Choices: The choice of the resolving agent and the crystallization solvent is critical. The solvent should be one in which the two diastereomeric salts have significantly different solubilities.[2] Slow cooling of the solution promotes the formation of well-defined crystals and enhances purity.
Protocol: Diastereomeric Salt Crystallization
-
Salt Formation:
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize crystal formation.
-
-
Isolation and Liberation:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
To recover the enantiomerically enriched carboxylic acid, treat the diastereomeric salt with a base (if a chiral acid was used as the resolving agent) or an acid (if a chiral base was used).[2]
-
Preferential Crystallization
In some cases, if the enantiomers form a conglomerate (a physical mixture of crystals of the pure enantiomers), it may be possible to induce the crystallization of one enantiomer by seeding a supersaturated solution of the racemate with crystals of the desired enantiomer. This method is less common but can be very efficient if applicable.
Data Presentation: Comparison of Purification Methods
| Purification Method | Principle | Advantages | Disadvantages | Typical Purity (ee%) |
| Direct Chiral HPLC | Differential interaction with a chiral stationary phase.[2] | High resolution, applicable to a wide range of compounds. | Higher cost of chiral columns, limited scalability for preparative work. | > 99%[2] |
| Indirect Chiral HPLC | Separation of diastereomers on an achiral column.[2] | Uses standard, less expensive columns. | Requires derivatization and subsequent removal of the chiral auxiliary. | > 99%[2] |
| Supercritical Fluid Chromatography (SFC) | Chiral separation using supercritical CO2 as the mobile phase.[7][8] | Fast, environmentally friendly, high efficiency.[3][7] | Requires specialized instrumentation. | High |
| Diastereomeric Salt Crystallization | Differential solubility of diastereomeric salts.[2] | Scalable, cost-effective for large quantities.[2] | Success is highly dependent on finding a suitable resolving agent and solvent system; yield per cycle is limited to 50% for the desired enantiomer.[9] | Up to 98%[2] |
Experimental Workflows
Workflow for Chiral HPLC Method Development
Caption: Workflow for developing a chiral HPLC separation method.
Workflow for Diastereomeric Salt Crystallization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. intechanalyticals.com [intechanalyticals.com]
- 4. researchgate.net [researchgate.net]
- 5. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. selvita.com [selvita.com]
- 8. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 9. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Manufacturing of 1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid
This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes the Aziridinium Ion / Nitrile Anion Cyclization route, which is industry-validated for multi-kilogram scale production (e.g., Vertex Pharmaceuticals pilot scale), over the traditional but less scalable [3+2] cycloaddition.
Abstract
This guide details the large-scale manufacturing protocol for (3R,4S)-1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid , a critical scaffold in the synthesis of endothelin receptor antagonists and dopamine uptake inhibitors. Unlike traditional [3+2] cycloaddition methods which suffer from exothermic control issues and heavy metal contamination at scale, this protocol utilizes a stereospecific aziridinium ion intermediate route . This process has been validated at pilot scale (17 kg output), featuring chromatography-free purification, high enantiomeric excess (>99% ee), and an overall yield exceeding 80%.[1]
Retrosynthetic Strategy & Route Selection
The Industrial Standard: Aziridinium Ring Expansion
For kilogram-scale production, the preferred route initiates from optically active (R)-styrene oxide . This method is superior to azomethine ylide cycloaddition for three reasons:
-
Stereocontrol: The chirality is inherited directly from the starting material, eliminating the need for expensive chiral catalysts.
-
Safety: It avoids the generation of gaseous CO₂ or the use of high-energy dipoles.
-
Purification: The product crystallizes directly, removing the need for silica gel chromatography.
Reaction Mechanism Visualization
The following diagram illustrates the stereochemical locking mechanism. The key is the inversion of configuration during the aziridinium ring opening, ensuring the trans relationship between the phenyl and carboxylic acid groups.
Caption: Stereospecific synthesis pathway via aziridinium ion intermediate. Note the inversion at the benzylic carbon.
Detailed Experimental Protocol
Phase 1: Precursor Assembly (Amino Alcohol Formation)
Objective: Synthesis of the beta-amino alcohol intermediate. Scale: 100 g Basis (Scalable to >10 kg).
Reagents:
-
(R)-Styrene Oxide (1.0 equiv)
-
3-(Benzylamino)propionitrile (1.05 equiv) [Commercially available or synthesized from benzylamine + acrylonitrile]
-
Ethanol (Solvent, 5 volumes)
Procedure:
-
Charge a reactor with 3-(benzylamino)propionitrile and Ethanol.
-
Heat the solution to 50°C.
-
Dose (R)-Styrene Oxide slowly over 2 hours. Critical: Exotherm control is essential here to prevent polymerization.
-
Agitate at reflux (78°C) for 6 hours.
-
Monitor via HPLC until Styrene Oxide < 1.0%.
-
Concentrate under vacuum to remove Ethanol. The resulting oil is used directly in Phase 2.
Phase 2: Cyclization (The "Through-Process")
Objective: One-pot activation and cyclization to form the pyrrolidine ring.
Safety Note: This step involves thionyl chloride (
Reagents:
-
Crude Amino Alcohol (from Phase 1)
-
Thionyl Chloride (
) (1.2 equiv) -
LiHMDS (Lithium Hexamethyldisilazide) or KOtBu (2.5 equiv)
-
Dichloromethane (DCM) or Toluene (Solvent)
Procedure:
-
Dissolve the crude oil in DCM (10 volumes) and cool to 0°C.
-
Add
dropwise, maintaining internal temperature < 10°C. -
Stir for 2 hours to form the chloro-amine (precursor to aziridinium).
-
Solvent Swap (Optional but recommended): Remove DCM and replace with THF/Toluene if using LiHMDS.
-
Cyclization: Cool the mixture to -10°C. Add the base (LiHMDS/KOtBu) slowly.
-
Quench with saturated
solution after 4 hours. -
Isolate the organic phase and concentrate to yield the Pyrrolidine Nitrile .
Phase 3: Hydrolysis and Crystallization
Objective: Convert nitrile to acid and isolate high-purity solid.
Reagents:
-
Conc. HCl (6M) or H2SO4 (6M)
-
Acetone/Water (for recrystallization)
Procedure:
-
Reflux the Pyrrolidine Nitrile in 6M HCl for 12–18 hours.
-
Cool to room temperature. The hydrochloride salt of the product may precipitate.
-
Adjust pH to the isoelectric point (approx pH 5–6) using NaOH solution to precipitate the free zwitterion.
-
Filtration: Collect the solid by centrifugation or filtration.
-
Recrystallization: Dissolve crude solid in refluxing Acetone/Water (9:1). Cool slowly to 4°C.
-
Dry under vacuum at 50°C.
Process Data & Specifications
Typical Yields & Purity
| Metric | Specification | Typical Result |
| Overall Yield | > 75% (from Styrene Oxide) | 82% |
| Chemical Purity | > 98.0% (HPLC) | 99.4% |
| Chiral Purity | > 99.0% ee | 99.8% ee |
| Appearance | White to Off-white Crystalline Solid | White Crystals |
| Residual Solvents | < ICH Limits | Compliant |
Critical Process Parameters (CPP)
-
Styrene Oxide Addition Rate: Must be controlled to prevent thermal runaway in Phase 1.
-
Chlorination Temperature: Must remain < 10°C to prevent degradation of the amino alcohol.
-
Base Equivalents: Exact stoichiometry (2.2–2.5 eq) is required to effect cyclization without epimerizing the nitrile center.
Workflow Diagram
The following DOT diagram illustrates the operational workflow for the manufacturing floor.
Caption: Unit operation workflow for the 3-phase synthesis process.
Analytical Controls
To ensure "Trustworthiness" and "Self-Validation," the following checkpoints must be integrated:
-
In-Process Control (IPC) 1: HPLC analysis of Phase 1. Limit: Unreacted Styrene Oxide < 0.5%.
-
IPC 2: GC/MS or HPLC of Phase 2. Confirm disappearance of chloro-intermediate before quench.
-
Final Release:
-
1H NMR (DMSO-d6): Confirm trans-coupling constant (J = 7–9 Hz) between H-3 and H-4.
-
Chiral HPLC: Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA/TFA.
-
References
-
Vertex Pharmaceuticals Process: "A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid via an Aziridinium Ion Intermediate." Organic Process Research & Development.
-
Ruthenium Catalyzed Route: "Process for the preparation of pyrrolidine-3-carboxylic acids." US Patent 8344161B2.
-
Azomethine Ylide Background: "1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides." Chemical Reviews.
-
General Pyrrolidine Synthesis: "Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions." Molecules.
Sources
Unlocking the Potential of Pyrrolidine Scaffolds: A Guide to Carboxylic Acid Functionalization
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry and drug discovery. Its prevalence in numerous FDA-approved drugs and natural products underscores its significance as a "privileged scaffold."[1][2][3][4] The unique conformational constraints and stereochemical complexity of pyrrolidine derivatives, particularly those derived from the amino acid proline, allow for precise three-dimensional arrangements of functional groups, enabling potent and selective interactions with biological targets.[2][3] The carboxylic acid group at the C2 position of the pyrrolidine ring is a key handle for molecular diversification, providing a versatile anchor point for the introduction of a wide array of functionalities that can modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[5][6]
This comprehensive guide provides an in-depth exploration of the primary methods for functionalizing the carboxylic acid group of pyrrolidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the chosen methodologies.
Amide Bond Formation: The Workhorse of Pyrrolidine Functionalization
The formation of an amide bond is arguably the most common transformation of the carboxylic acid group in pyrrolidine derivatives, owing to the stability and prevalence of the amide linkage in biologically active molecules.[7] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, thus requiring the activation of the carboxylic acid.[7]
Expertise & Experience: Choosing the Right Coupling Reagent
The choice of coupling reagent is critical and depends on several factors, including the steric hindrance of the coupling partners, the presence of other sensitive functional groups, and the desired scale of the reaction.
-
Carbodiimides (e.g., DCC, EDC): These are widely used for their efficiency and affordability. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred over dicyclohexylcarbodiimide (DCC) due to the water-solubility of its urea byproduct, which simplifies purification.[8][9] To suppress racemization and improve yields, carbodiimide reactions are often performed in the presence of additives like 1-hydroxybenzotriazole (HOBt) or hydroxysuccinimide (HOSu).[9]
-
Onium Salts (e.g., HBTU, HATU, PyBOP): These reagents are generally more reactive and provide faster reaction times and higher yields, especially for sterically hindered substrates.[8] HATU is particularly effective for coupling electron-deficient amines.
-
Acyl Fluorides: In situ generation of acyl fluorides from carboxylic acids followed by reaction with amines at elevated temperatures has proven effective for coupling sterically hindered substrates and electron-deficient amines where other methods have failed.[10]
Trustworthiness: A Self-Validating Protocol for Amide Coupling
A reliable protocol for amide bond formation should include in-process checks to ensure the reaction is proceeding as expected. This can involve thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product.
Protocol 1: EDC/HOBt Mediated Amide Coupling of N-Boc-L-proline
This protocol describes the coupling of N-Boc-L-proline with a primary amine using EDC and HOBt.
Materials:
-
N-Boc-L-proline
-
Primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-L-proline (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add the primary amine (1.1 eq) and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Data Presentation: Amide Coupling of N-Boc-proline with Various Amines
| Entry | Amine | Coupling Reagent System | Solvent | Yield (%) | Reference |
| 1 | Biphenylamine | EDC/HOBt/DMAP | CH₃CN | 75 | [9] |
| 2 | Boc-piperidine-4-amine | EDC/HOBt/DMAP | CH₃CN | 91 | [9] |
| 3 | (R)-1-Phenethylamine | BTFFH/DIPEA | Dioxane | 95 | [10] |
| 4 | (S)-1-Phenethylamine | BTFFH/DIPEA | Dioxane | 95 | [10] |
Esterification: Modulating Polarity and Reactivity
Esterification of the carboxylic acid group is a common strategy to mask its polarity, which can improve cell permeability and oral bioavailability of drug candidates. Esters also serve as valuable intermediates for further transformations.
Expertise & Experience: Classical vs. Modern Esterification Methods
-
Fischer Esterification: This is a classic and straightforward method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl).[11][12][13] The reaction is reversible, and to drive it to completion, either the alcohol is used in large excess, or the water formed is removed, often using a Dean-Stark apparatus.[11] For amino acids like proline, the use of HCl gas in the corresponding alcohol is a common and effective method.[14]
-
Alkylation with Alkyl Halides: In the presence of a base, the carboxylate anion can be alkylated with an alkyl halide. This method is useful when the alcohol is precious or has a high boiling point.
-
Boron Trifluoride Etherate (BF₃·OEt₂): This Lewis acid is an effective catalyst for the esterification of N-protected amino acids with alcohols.[11]
Trustworthiness: Ensuring Complete Conversion in Fischer Esterification
The progress of a Fischer esterification can be monitored by observing the amount of water collected in the Dean-Stark trap or by analytical techniques like TLC or GC-MS. The reaction is typically considered complete when water is no longer being produced.
Protocol 2: Fischer Esterification of L-proline with Ethanol
This protocol describes the synthesis of L-proline ethyl ester hydrochloride using the Fischer esterification method.[14]
Materials:
-
L-proline
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas
-
Diethyl ether
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend L-proline (1.0 eq) in anhydrous ethanol.
-
Method A (H₂SO₄ catalyst): Carefully add a catalytic amount of concentrated H₂SO₄ to the suspension.[11]
-
Method B (HCl catalyst): Bubble dry HCl gas through the suspension with stirring.[14]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and evaporate the ethanol under reduced pressure.
-
To isolate the hydrochloride salt, add diethyl ether to the residue to precipitate the product as a white solid. Filter and dry.
-
To obtain the free ester, dissolve the residue in water, basify with 5% NaOH solution, and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the L-proline ethyl ester.
Data Presentation: Esterification of Proline Derivatives
| Entry | Proline Derivative | Alcohol/Reagent | Catalyst | Yield (%) | Reference |
| 1 | N-(Benzyloxycarbonyl)-(S)-proline | Methanol | BF₃ | >95 (crude) | [11] |
| 2 | Benzoic acid (for comparison) | Methanol | H₂SO₄ | 90 | [11] |
| 3 | L-proline | Ethanol | HCl (gas) | ~85 (as hydrochloride) | [14] |
Reduction to Alcohols: Accessing Chiral Building Blocks
The reduction of the carboxylic acid group of proline derivatives to a primary alcohol yields valuable chiral building blocks, such as prolinol. These amino alcohols are widely used as chiral auxiliaries and catalysts in asymmetric synthesis.[15][16]
Expertise & Experience: Choosing the Right Reducing Agent
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing carboxylic acids directly to alcohols.[15][16] It is the most common reagent for the synthesis of prolinol from proline.
-
Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is another effective reagent for the reduction of carboxylic acids. It is generally considered milder and more selective than LiAlH₄.
-
Sodium Borohydride (NaBH₄) with Additives: While NaBH₄ alone is generally not strong enough to reduce carboxylic acids, its reactivity can be enhanced by the addition of additives like iodine or by performing the reaction in specific solvent systems.[17]
Trustworthiness: Safe and Effective Reduction with LiAlH₄
Working with LiAlH₄ requires caution due to its high reactivity with water and protic solvents. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous solvent. The work-up procedure, which involves the sequential addition of water and a base solution, must be done carefully to quench the excess reagent and precipitate the aluminum salts for easy filtration.[15]
Protocol 3: Reduction of L-proline to L-prolinol using LiAlH₄
This protocol is adapted from a general procedure for the reduction of amino acids.[15]
Materials:
-
L-proline
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl ether
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, suspend LiAlH₄ (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0-10 °C in an ice bath.
-
Add L-proline (1.0 eq) portion-wise over 30 minutes, controlling the rate of addition to manage the evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 16 hours.
-
Cool the reaction mixture to 0-10 °C in an ice bath and dilute with ethyl ether.
-
Caution: Exothermic reaction! Quench the reaction by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the number of grams of LiAlH₄ used.
-
Stir the resulting white suspension for 30 minutes at room temperature.
-
Filter the precipitate and wash the filter cake with ethyl ether (3x).
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude L-prolinol by vacuum distillation.
Advanced Functionalization Strategies
Beyond the fundamental transformations, several modern synthetic methods have emerged for the functionalization of the carboxylic acid group of pyrrolidine derivatives, offering unique reactivity and access to novel molecular architectures.
Multicomponent Reactions: The Passerini Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide.[18][19][20] This reaction is highly atom-economical and allows for the rapid generation of molecular complexity from simple starting materials.[18]
Protocol 4: General Procedure for the Passerini Reaction
This is a general protocol that can be adapted for pyrrolidine-2-carboxylic acid derivatives.[21]
Materials:
-
N-protected pyrrolidine-2-carboxylic acid
-
Aldehyde or ketone
-
Isocyanide
-
Aprotic solvent (e.g., dichloromethane, toluene) or neat conditions
Procedure:
-
To a reaction vial, add the N-protected pyrrolidine-2-carboxylic acid (1.0 eq), the aldehyde or ketone (1.0 eq), and the isocyanide (1.0 eq).
-
If using a solvent, add the aprotic solvent. For less reactive substrates, the reaction can be performed neat (without solvent).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-120 °C) for 24-48 hours.[21][22] Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Photoredox-Mediated Decarboxylative Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool for the direct functionalization of carboxylic acids via decarboxylation.[23] This approach allows for the formation of C-C and C-heteroatom bonds under mild conditions. For N-protected proline derivatives, this method enables decarboxylative arylation, alkylation, and other transformations.[23][24]
Expertise & Experience: The Power of Photoredox Catalysis
This method leverages the ability of a photocatalyst to convert visible light into chemical energy, initiating single-electron transfer processes that lead to the formation of a radical intermediate from the carboxylic acid. This radical can then engage in a variety of coupling reactions. The choice of photocatalyst, nickel catalyst, and ligand is crucial for achieving high yields and enantioselectivity in asymmetric transformations.[24]
Conceptual Workflow for Photoredox-Mediated Decarboxylative Arylation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 7. hepatochem.com [hepatochem.com]
- 8. peptide.com [peptide.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. One moment, please... [operachem.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. orgsyn.org [orgsyn.org]
- 16. mdpi.com [mdpi.com]
- 17. CN105198784A - L-prolinol synthetic method - Google Patents [patents.google.com]
- 18. Passerini reaction - Wikipedia [en.wikipedia.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Passerini Reaction [organic-chemistry.org]
- 21. DSpace [open.bu.edu]
- 22. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 23. macmillan.princeton.edu [macmillan.princeton.edu]
- 24. Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
improving yield and purity of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid
Topic: Optimization of Yield and Purity via [3+2] Cycloaddition Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The synthesis of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid is classically achieved via the 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from N-benzylglycine and paraformaldehyde) with cinnamic acid (or its esters).
While this reaction is robust in theory, practical execution often suffers from low yields (due to ylide quenching or incomplete decarboxylation) and poor diastereomeric purity (endo/exo mixtures).[1] This guide addresses these specific failure points using a mechanism-first approach.
Module 1: The Synthetic Core (Yield Optimization)
The Mechanism & Critical Failure Points
The reaction proceeds through the "decarboxylative generation" of a non-stabilized azomethine ylide.[1][2][3] Understanding the intermediate stability is key to improving yield.[1]
Figure 1: Mechanistic pathway of the decarboxylative azomethine ylide cycloaddition. Note the critical water removal step.[1]
Troubleshooting Protocol: Low Yield
Issue: Reaction stalls or yields <40%. Root Cause: The formation of the oxazolidin-5-one intermediate (D) is a condensation reaction releasing water. If water is not removed, the equilibrium shifts back to the starting materials, or the water hydrolyzes the transient ylide.[1]
| Parameter | Standard Protocol | Optimized Protocol (High Yield) | Why? (The Science) |
| Solvent | DMF or Acetonitrile | Toluene (anhydrous) | Toluene allows for azeotropic removal of water. DMF retains water, inhibiting the condensation step.[1] |
| Water Removal | Molecular Sieves | Dean-Stark Trap | Active physical removal of water drives the equilibrium toward the oxazolidinone intermediate. |
| Stoichiometry | 1:1:1 | 1.2 : 2.0 : 1.0 | Excess Paraformaldehyde (2.0 eq) and N-benzylglycine (1.2 eq) compensates for decomposition/polymerization of the ylide.[1] |
| Temperature | Reflux ( | Reflux ( | High temperature is required to overcome the activation energy for decarboxylation ( |
Actionable Steps:
-
Switch solvent to Toluene.[1]
-
Install a Dean-Stark trap.
-
Reflux N-benzylglycine and Paraformaldehyde alone for 30 minutes to initiate water removal before adding the Cinnamic Acid (or ester). This ensures a high concentration of ylide is ready to trap the dipolarophile.[1]
Module 2: Stereochemical Purity (Diastereomer Control)
The Endo/Exo Problem
The reaction generates up to four stereoisomers.[1] The 3-carboxylic acid and 4-phenyl group can be cis (endo) or trans (exo) relative to each other.[1]
-
Kinetic Product: Often the endo isomer (due to secondary orbital interactions).[1]
-
Thermodynamic Product: The exo isomer (trans-3,4-disubstitution) is generally more stable due to reduced steric clash between the phenyl ring and the carboxylate.[1]
Issue: Product is a mixture of diastereomers (oily/gummy solid).[1] Root Cause: Inadequate temperature control or lack of equilibration time.[1]
Optimization Strategy:
-
Thermodynamic Equilibration: Extend reflux time. Unlike kinetic reactions (stopped early), this cycloaddition benefits from longer reflux (16–24 hours) to allow the reversible retro-cycloaddition to settle into the thermodynamically stable trans (exo) configuration.[1]
-
Ester vs. Acid:
-
Recommendation: Use Methyl Cinnamate instead of Cinnamic Acid.[1]
-
Reasoning: The free carboxylic acid can form internal salts with the pyrrolidine nitrogen, complicating the transition state.[1] The methyl ester locks the conformation and simplifies purification.[1] You can hydrolyze the ester (LiOH/THF) quantitatively in the final step.[1]
-
Module 3: Isolation & Purification (The "Crash Out")
Handling the Zwitterion
If you used Cinnamic Acid directly, your product is a zwitterion (amino acid).[1] It acts as a surfactant and often refuses to crystallize.[1]
Troubleshooting Logic Tree:
Figure 2: Purification workflow for zwitterionic pyrrolidine derivatives.
Detailed Protocol for Oily Crudes:
-
Evaporate reaction solvent completely.
-
Basify: Dissolve residue in 1M NaOH (converts product to sodium carboxylate; soluble in water).
-
Wash: Extract the aqueous layer 2x with Diethyl Ether or Ethyl Acetate.[1] (Removes unreacted aldehyde, ylide byproducts, and non-polar impurities).[1]
-
Precipitate: Carefully acidify the aqueous layer with 1M HCl to pH 6.2–6.5 (the approximate isoelectric point).
-
Observation: The product should precipitate as a white/off-white solid.
-
Tip: If it oils out, scratch the flask glass or add a seed crystal.[1]
-
-
Filter & Dry.
Frequently Asked Questions (FAQs)
Q1: My reaction turns black and tarry. Is the product lost?
-
Diagnosis: Decomposition of the azomethine ylide (polymerization) or charring of paraformaldehyde.[1]
-
Fix: This is common.[1] The product is likely still there. Do not discard. Proceed immediately to the Acid/Base Workup (Module 3).[1] The tar is usually neutral organic material that will be removed in the ether wash step, leaving your product in the basic aqueous layer.[1]
Q2: Can I use microwave irradiation?
-
Answer: Yes.
-
Protocol: Toluene,
, 15–30 minutes.[1] -
Benefit: Microwave heating is highly effective for decarboxylative cycloadditions, often suppressing side reactions by shortening the thermal exposure time.[1]
Q3: Why am I getting the 4-phenyl-pyrrolidine-2-carboxylic acid isomer?
-
Correction: You likely aren't. If you use N-benzylglycine, the carboxylate must be at position 3 relative to the nitrogen if you use a cinnamate dipolarophile.[1] If you are seeing 2-carboxy, you are using a different starting material (e.g., an imine derived from an amino acid ester).[1] Verify your starting materials: N-benzylglycine + Paraformaldehyde yields the 3-carboxy core.
References
-
Grigg, R., et al. (1984).[1] "X=Y-ZH Systems as potential 1,3-dipoles. Part 4. Intramolecular cycloadditions of imines of α-amino acid esters." Tetrahedron, 40(12), 2327–2338.[1]
-
Pandey, G., et al. (2006).[1] "1,3-Dipolar cycloaddition of azomethine ylides: A brief review." Tetrahedron, 62(26), 6129-6165.[1] (Comprehensive review on stereocontrol).
-
Nair, V., et al. (2012).[1] "Recent advances in the chemistry of azomethine ylides." Chemical Society Reviews, 41(2), 1050-1065.[1]
-
Coldham, I., & Hufton, R. (2005).[1] "Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides." Chemical Reviews, 105(7), 2765–2810.[1]
(Note: The synthesis of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid is a textbook application of the Grigg decarboxylative ylide generation method described in Reference 1 & 4.)
Sources
Technical Support Center: Synthesis of 1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic acid
Welcome to the Application Support Center. The synthesis of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid—a critical chiral building block for thrombin inhibitors, coagulation factor Xa inhibitors, and CCR5 receptor antagonists—presents unique mechanistic challenges 1.
This guide provides in-depth troubleshooting for the two primary synthetic pathways: the classic 1,3-Dipolar Cycloaddition Route and the highly scalable Aziridinium Ion Route .
Pathway Visualization & Logic
Stereochemical divergence in azomethine ylide cycloadditions and epimerization logic.
Part 1: Troubleshooting the 1,3-Dipolar Cycloaddition Route
Q1: Why am I observing a mixture of cis and trans diastereomers during the azomethine ylide cycloaddition? Mechanistic Causality: 1,3-dipolar cycloadditions of non-stabilized azomethine ylides with cinnamate derivatives proceed via concerted, asynchronous transition states 2. The stereochemical outcome is dictated by the endo versus exo approach of the dipolarophile to the ylide. While the endo approach is often favored kinetically due to secondary orbital interactions, steric repulsion between the N-benzyl group of the ylide and the phenyl ring of the cinnamate can push the reaction toward the exo transition state, leading to a mixture of cis and trans isomers 2. Actionable Solution: If the trans isomer is your target, subject the crude diastereomeric mixture to thermodynamic epimerization (See Protocol B). Because the C3 proton (alpha to the ester/carboxylic acid) is highly acidic, treatment with a strong base allows equilibration to the thermodynamically favored trans-3,4-disubstituted pyrrolidine.
Q2: I am experiencing low yields and significant polymeric byproducts when generating the azomethine ylide from N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine. How can I suppress this? Mechanistic Causality: Unstabilized azomethine ylides are highly reactive, transient intermediates 3. If the rate of ylide generation exceeds the rate of the bimolecular cycloaddition, the ylide will undergo rapid self-condensation or act as a nucleophile against other intermediates, leading to oligomerization 3. Actionable Solution: Implement a steady-state concentration control protocol. Add the ylide precursor via a syringe pump over 2–4 hours to a dilute solution of the cinnamate dipolarophile (See Protocol A).
Part 2: Troubleshooting the Aziridinium Ion Route (Scalable Alternative)
Q3: We are scaling up the synthesis and want to avoid the chromatographic separation of diastereomers entirely. Is there a more stereocontrolled route? Mechanistic Causality: Yes. The classic cycloaddition is notoriously difficult to control perfectly without expensive chiral auxiliaries. An alternative, highly scalable route utilizes an aziridinium ion intermediate [[4]](). Reacting commercially available (R)-styrene oxide with 3-(benzylamino)propionitrile, followed by stereospecific chlorination and a nitrile anion cyclization, yields the enantiopure (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid with complete stereocontrol, bypassing the cycloaddition entirely 1.
Q4: In the aziridinium route, during the chlorination of the amino alcohol intermediate with SOCl₂, I am seeing elimination products (styrene derivatives) instead of the desired chloride. What is the cause?
Mechanistic Causality: Thionyl chloride converts the alcohol to a chlorosulfite intermediate. For the desired internal nucleophilic substitution (
Part 3: Quantitative Comparison of Synthetic Routes
| Parameter | 1,3-Dipolar Cycloaddition Route | Aziridinium Ion Route |
| Primary Mechanism | Concerted [3+2] cycloaddition | |
| Major Side Reactions | Oligomerization, cis-diastereomer formation | E2 elimination, nitrile hydrolysis failure |
| Diastereomeric Ratio (dr) | Typically 60:40 to 80:20 (requires epimerization) | > 99:1 (Stereospecific) |
| Scalability | Low to Moderate (chromatography often needed) | High (Pilot scale demonstrated up to 17 kg) |
| Overall Yield | 40% - 60% | ~84% |
Part 4: Self-Validating Experimental Protocols
Protocol A: Steady-State 1,3-Dipolar Cycloaddition
-
System Purging & Preparation: Flame-dry a 3-neck flask under argon. Causality: Trace moisture prematurely hydrolyzes the ylide precursor before activation.
-
Reagent Dissolution: Dissolve tert-butyl cinnamate (1.0 eq) and catalytic AgF (0.05 eq) in anhydrous DCM.
-
Validation Checkpoint: Take a 10 µL aliquot, dilute in MeCN, and run a baseline LC-MS to confirm the absence of cinnamate hydrolysis products.
-
-
Syringe Pump Addition: Load N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine (1.2 eq) into a gas-tight syringe. Add to the reaction mixture at a strict rate of 0.1 mL/min.
-
In-Process Control (IPC): 30 minutes post-addition, sample the reaction.
-
Validation Checkpoint: LC-MS must show >95% consumption of cinnamate. If unreacted cinnamate remains, add an additional 0.1 eq of ylide precursor.
-
-
Quench & Workup: Quench with saturated aqueous NaHCO₃ to neutralize trace HF and partition the organic layer.
Protocol B: Base-Catalyzed Epimerization to the Trans-Isomer
-
Base Preparation: Prepare a 1.0 M solution of NaOEt in absolute ethanol under nitrogen.
-
Substrate Addition: Add the crude cis/trans pyrrolidine ester mixture to the base solution at room temperature.
-
Thermodynamic Equilibration: Heat the mixture to 50 °C for 4 hours. Causality: The planar enolate intermediate resolves back to the thermodynamically favored trans configuration to minimize steric clash between the C3 ester and C4 phenyl group.
-
IPC:
-
Validation Checkpoint: Analyze an aliquot via chiral HPLC or
H-NMR. The doublet corresponding to the C4 proton should shift, confirming a diastereomeric ratio (dr) of >95:5 in favor of the trans isomer.
-
-
Isolation: Neutralize with 1M HCl to pH 7, extract with EtOAc, and concentrate.
Protocol C: Stereospecific Aziridinium Cyclization (Scale-up Route)
-
Chlorination: Dissolve the precursor amino alcohol (derived from styrene oxide) in DCM. Cool to 0 °C. Add SOCl₂ (1.1 eq) dropwise, maintaining internal temp < 10 °C.
-
Aziridinium Generation: Stir at 15 °C for 2 hours.
-
Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete disappearance of the alcohol. The intermediate aziridinium ion is highly reactive and must be used immediately without isolation 1.
-
-
Nitrile Anion Cyclization: In a separate flask, treat the corresponding nitrile with LiHMDS at -78 °C to generate the nitrile anion. Cannulate the aziridinium solution into the anion solution. Causality: The 5-exo-tet cyclization occurs with clean inversion at the C4 center, locking in the trans-3R,4S stereochemistry.
-
Hydrolysis: Reflux the resulting cyclic nitrile in aqueous NaOH/EtOH for 7 hours. Adjust to pH 4.0 using HCl to crystallize the final product.
-
Validation Checkpoint: The product should precipitate as a white crystalline solid. Filter and dry.
-
References
-
Title: A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid via an Aziridinium Ion Intermediate Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Azomethine ylide Source: Wikipedia URL: [Link]
-
Title: Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides Source: Chemical Reviews (ACS Publications) URL: [Link]
Sources
stability and degradation of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid
Executive Technical Summary
1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic acid (CAS: 885959-06-8 for HCl salt analog) is a critical chiral scaffold used primarily in the synthesis of endothelin receptor antagonists and GABA analogs (e.g., Pregabalin derivatives).[1]
As an Application Scientist, I frequently encounter researchers struggling with inconsistent yields or purity profiles. The root cause is often a misunderstanding of the molecule's two primary instability vectors: C3-epimerization and N-benzylic oxidation .[1] Unlike simple amino acids, the interplay between the basic pyrrolidine nitrogen and the acidic carboxylic acid creates a zwitterionic equilibrium that dictates its stability profile.
This guide provides the protocols and troubleshooting logic necessary to maintain the integrity of this building block.
Stability & Degradation Profile
Critical Degradation Pathways
The stability of this compound is governed by three specific mechanisms. Understanding these is the key to preventing "mystery peaks" in your LC-MS data.
Mechanism A: C3-Epimerization (Thermodynamic Drift) [1]
-
The Issue: The C3 proton is alpha to a carboxylic acid. While less acidic than a ketone alpha-proton, it is susceptible to abstraction, particularly if the molecule is heated in basic media.
-
The Result: Conversion of the desired trans (3R,4S) isomer into the thermodynamically more stable (or less stable, depending on solvation) cis isomer.[1]
-
Trigger: pH > 8.0, prolonged heating (>60°C).[1]
Mechanism B: Oxidative N-Dealkylation [1]
-
The Issue: The N-benzyl group is a "sacrificial" protecting group in many contexts, but here it is part of the scaffold. It is prone to oxidation by atmospheric oxygen, especially in solution and under light exposure.
-
The Result: Formation of benzaldehyde and 4-phenyl-pyrrolidine-3-carboxylic acid (secondary amine).[1]
-
Trigger: Peroxides in solvents (THF/Ether), UV light, transition metal contaminants.[1]
Mechanism C: N-Oxide Formation [1]
-
The Issue: The tertiary amine can form an N-oxide species.[1]
-
The Result: A polar impurity (M+16) often visible in LC-MS.[1]
-
Trigger: Oxidizing agents (mCPBA, H2O2) or long-term air exposure.[1]
Visualization: Degradation Pathways
The following diagram maps the degradation logic to help you identify impurities based on reaction conditions.
Figure 1: Primary degradation pathways for N-benzyl-pyrrolidine derivatives.
Troubleshooting Guide (FAQs)
Category 1: Purity & Analysis
Q: I see a "ghost peak" with the same Mass (M+) but different retention time. What is it? A: This is almost certainly the C3-epimer .[1]
-
Diagnosis: The molecule has two chiral centers (C3 and C4).[1] The trans and cis forms have identical masses but distinct hydrodynamic volumes, leading to separation on C18 or Chiral columns.
-
Fix: Check your workup conditions. Did you use strong base (NaOH/KOH) to extract? If so, reduce the pH exposure time or switch to a milder base like Carbonate/Bicarbonate.
Q: My sample turned yellow/brown during storage. Is it ruined? A: The color change indicates N-benzyl oxidation (liberating trace benzaldehyde, which autoxidizes).[1]
-
Assessment: Run an LC-MS. If the purity is >95%, you can salvage it via recrystallization (see Protocol B).[1]
-
Prevention: Store under Argon/Nitrogen at -20°C. Avoid storing as a free base; the Hydrochloride (HCl) salt is significantly more stable against oxidation.[1]
Category 2: Synthesis & Handling
Q: I am trying to remove the benzyl group, but the reaction is stalling. A: Standard Pd/C hydrogenation can be sluggish due to the steric bulk of the C4-phenyl group.
-
Expert Tip: Add a catalytic amount of acetic acid or HCl to protonate the amine. The ammonium salt binds less tightly to the catalyst surface, preventing catalyst poisoning. Alternatively, use Pearlman’s Catalyst (Pd(OH)2/C).[1]
Q: Can I use this compound in peptide coupling without protecting the nitrogen? A: No. Although it is a tertiary amine, the nitrogen is basic.
-
Risk: While it won't couple like a primary amine, it will form salts with your activating agents (HATU/EDC), reducing efficiency.
-
Strategy: Ensure the molecule is in its free acid form (zwitterionic) or use it as a salt with a tertiary base scavenger (DIPEA) added slowly.[1]
Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to separate the parent compound from its epimers and oxidative degradants.[1]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (amide/acid) and 254 nm (phenyl/benzyl) |
| Temperature | 30°C |
Protocol B: Purification via Recrystallization (HCl Salt Formation)
If your batch has degraded (yellowing), convert it to the HCl salt to purify and stabilize it.[1]
-
Dissolution: Dissolve crude 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid (1.0 eq) in minimal Ethyl Acetate (EtOAc) at 40°C.
-
Filtration: If cloudy, filter through a 0.45 µm PTFE syringe filter to remove insoluble oxides.
-
Acidification: Add 4M HCl in Dioxane (1.1 eq) dropwise with stirring. A white precipitate should form immediately.[1]
-
Crystallization: Allow the slurry to cool to room temperature, then chill to 0–4°C for 2 hours.
-
Isolation: Filter the solid, wash with cold Diethyl Ether (to remove benzaldehyde impurities), and dry under vacuum.
-
Result: This locks the nitrogen lone pair, preventing N-oxidation and reducing C3-epimerization risk.[1]
-
Mechanistic Logic: The "Why" Behind the Protocols
To truly master this scaffold, you must understand the Stereoelectronic Effects at play.
The pyrrolidine ring adopts an envelope conformation. The bulky C4-phenyl and N-benzyl groups try to minimize steric clash.[1]
-
Trans-configuration (3R,4S): Usually the kinetic product in specific syntheses (e.g., via aziridinium).[1]
-
Cis-configuration: Can become accessible if the C3-proton is removed.[1]
The following diagram illustrates the epimerization mechanism you are fighting against during basic workups.
Figure 2: Base-catalyzed epimerization mechanism at the C3 position.
References
-
Synthesis & Stereochemistry : Kawakami, T., et al. "A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid via an Aziridinium Ion Intermediate." Organic Process Research & Development, 2009, 13(6), 1111–1121.
-
Metabolic/Oxidative Degradation : Ulgen, M., et al.[2] "The failure of substrate pKa to influence the microsomal formation of amides from N-benzylamines."[2] Journal of Pharmacy and Pharmacology, 1996, 48(12), 1320-1326.[1][2] (Establishes N-oxidative dealkylation pathways for N-benzyl pyrrolidines).
-
General Stability of Pyrrolidine Derivatives : "Pyrrolidine-3-Carboxylic Acid Derivatives."[1] OIST Groups Technical Overview.
Sources
- 1. 1,3-Pyrrolidinedicarboxylic acid, 4-ethyl-, 1-(phenylmethyl) ester, (3R,4S)- | C15H19NO4 | CID 89439875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The failure of substrate pKa to influence the microsomal formation of amides from N-benzylamines: the microsomal metabolism of N-benzyl pyrrolidine, N-benzyl carbazole and N-acetyl-N-benzyl-4-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid experiments
Topic: Troubleshooting Guide for 1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid Experiments Content Type: Technical Support Center (Q&A Format) Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Status: Operational 🟢 Current Protocol Version: v.2026.1 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the technical support hub for 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid . This scaffold is a critical intermediate in the synthesis of thrombin inhibitors, Factor Xa inhibitors, and CCR5 antagonists.[1] Its amphoteric nature and stereochemical complexity often present unique experimental challenges.
This guide addresses the three most critical phases of experimentation: Synthesis Strategy , Stereochemical Control , and Isolation/Purification .
Part 1: Diagnostic Triage & Synthesis Strategy
Q1: I am seeing low yields and poor diastereoselectivity using the standard 1,3-dipolar cycloaddition. Is there a more robust route for scale-up?
Dr. Thorne: Yes. While the [3+2] cycloaddition of azomethine ylides (via
For multigram to kilogram scale-up, I strongly recommend the Aziridinium Ion Cyclization Route (The "Vertex Route"). This method is chromatography-free and relies on thermodynamic control to secure the trans-configuration.
The Mechanism: Instead of a concerted cycloaddition, this route utilizes the ring opening of an epoxide followed by an intramolecular displacement.
-
Alkylation: Reaction of (R)-styrene oxide with 3-(benzylamino)propionitrile.
-
Chlorination & Ring Closure: Treatment with
generates an aziridinium ion intermediate, which is opened by chloride. -
Cyclization: Base-induced intramolecular alkylation forms the pyrrolidine ring.
-
Hydrolysis: The nitrile is hydrolyzed to the acid.
Why this works: The stereochemistry is defined by the starting epoxide and the specific inversion steps, avoiding the statistical mixture of isomers common in cycloadditions.
Visual Workflow: Optimized Aziridinium Route
Figure 1: The chromatography-free synthesis pathway utilizing stereospecific aziridinium ion opening, superior for scale-up.
Part 2: Stereochemistry & Characterization
Q2: I have isolated a solid, but I am unsure if I have the cis or trans isomer. How can I definitively assign relative stereochemistry without X-ray?
Dr. Thorne: You can distinguish the isomers using 1H NMR coupling constants (
-
Trans-Isomer ((3R,4S) or (3S,4R)): The protons at C3 and C4 are typically in a pseudo-diaxial orientation (depending on the N-substituent conformation), resulting in a smaller coupling constant due to the dihedral angle. However, in 3,4-disubstituted pyrrolidines, the trans coupling (
) is often lower (approx. 5–7 Hz) compared to the cis form, or significantly distinct based on the ring conformation. -
Cis-Isomer: The protons are on the same face, often showing a larger coupling constant (
) or a distinct NOE signal.
Critical Check: Perform a 1D NOE (Nuclear Overhauser Effect) experiment. Irradiate the benzylic proton at C4.
-
Positive NOE at C3-H
Cis configuration. -
Negative/Null NOE at C3-H
Trans configuration.
Data Summary: Stereochemical Markers
| Feature | Trans-Isomer (Desired) | Cis-Isomer (Impurity) |
| C3-C4 Coupling ( | Typically 4.0 – 6.5 Hz | Typically 7.5 – 9.5 Hz |
| NOE Correlation | Weak/None between H3-H4 | Strong H3-H4 correlation |
| Physical State | Crystalline Solid (High MP) | Often Oil/Amorphous |
| Biological Activity | High (e.g., Thrombin inhibition) | Generally Inactive |
Part 3: Isolation & Purification Troubleshooting
Q3: My reaction is complete, but the product is "oiling out" during workup. I cannot get it to precipitate.
Dr. Thorne: This is the most common issue with amino acids. The compound is zwitterionic. Its solubility is highly pH-dependent, reaching a minimum at its Isoelectric Point (pI) .
The Fix: Precise pH Adjustment
-
Remove Organics: Ensure all THF or ethanol from the reaction is removed. The presence of organic co-solvents increases the solubility of the zwitterion in the aqueous phase or causes oiling.
-
Cool Down: Chill the aqueous solution to 0–5 °C.
-
Acidification: If coming from basic hydrolysis (NaOH), slowly add 35% HCl.
-
Target pH: You must hit pH 4.0 ± 0.2 .
-
Why? At pH < 2, the amine is protonated (
), and the acid is protonated ( ). Soluble. -
Why? At pH > 8, the amine is free (
), and the acid is deprotonated ( ). Soluble (as sodium salt). -
At pH 4.0: The molecule exists as the zwitterion (
), which has the lowest lattice energy solubility in water.
-
Q4: The product precipitated but it's a sticky gum, not a powder.
Dr. Thorne: This indicates "oiling out" (liquid-liquid phase separation) occurred before crystallization.
-
Cause: Adding acid too fast generated heat, or the concentration was too high.
-
Remedy: Re-dissolve the gum in a minimum amount of hot water (or water/EtOH 9:1) at 80 °C. Allow it to cool very slowly to room temperature with vigorous stirring. Seeding with a pure crystal at 40 °C is highly effective.
Troubleshooting Logic: Crystallization Failure
Figure 2: Decision tree for resolving isolation issues. The critical control point is pH 4.0 in a solvent-free aqueous medium.
Part 4: Experimental Protocol (The "Golden Standard")
Protocol: Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic Acid Reference: Adapted from Vertex Pharmaceuticals Process (ACS Org. Process Res. Dev.)
-
Preparation of Precursor:
-
Charge (R)-styrene oxide (1.0 eq) and 3-(benzylamino)propionitrile (1.05 eq) in Ethanol.
-
Reflux for 12–15 hours.
-
Concentrate to remove EtOH. (Yield >95% amino alcohol).
-
-
Chlorination & Cyclization:
-
Dissolve amino alcohol in DCM or Toluene.
-
Add Thionyl Chloride (
) (1.2 eq) at 0–5 °C. Stir 2h. -
Critical Step: Add KOtBu (Potassium tert-butoxide) or NaOH/Phase Transfer Catalyst to trigger cyclization.
-
Wash organic layer with water. Concentrate to obtain pyrrolidine nitrile.
-
-
Hydrolysis & Isolation:
-
Reflux the nitrile in 6N NaOH (aq) and EtOH (1:1 ratio) for 8 hours.
-
Distill off EtOH.
-
Cool aqueous residue to 10 °C.
-
Slowly add conc. HCl until pH = 4.0 .
-
Stir the resulting suspension for 2 hours at 0 °C.
-
Filter the white crystalline solid. Wash with cold water. Dry at 50 °C under vacuum.
-
Typical Yield: 80–85% overall. Purity: >99% (HPLC).
References
-
A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid . Organic Process Research & Development. (2010).[2] A robust, chromatography-free scale-up route utilizing aziridinium ion intermediates.[1][3]
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides . Chemical Reviews. (2006). Comprehensive review of the classic cycloaddition mechanism, stereoselectivity issues, and catalyst choices.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold . Molecules. (2021).[4] Discusses the biological relevance of the scaffold in CCR5 and thrombin inhibition.
-
Process for the preparation of pyrrolidine-3-carboxylic acids . US Patent 8,344,161. (2013). Detailed industrial protocols for hydrogenation and purification of phenyl-pyrrolidine derivatives.
Sources
Technical Support Center: Resolution of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid Enantiomers
Welcome to the technical support center for the enantiomeric resolution of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of separating this chiral molecule. Our focus is on providing practical, experience-driven insights to empower you to achieve high enantiomeric purity in your experiments.
Introduction
1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid is a chiral molecule with significant potential as a building block in medicinal chemistry. As with many chiral compounds, the individual enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, the efficient and reliable resolution of its racemic mixture into pure enantiomers is a critical step in its development and application. This guide will primarily focus on the classical method of diastereomeric salt crystallization, a technique well-suited for larger-scale separations, and will also cover analytical chiral HPLC for purity assessment.[2]
Core Principles of Diastereomeric Salt Resolution
The fundamental principle of this technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with different physical properties.[3] This is achieved by reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent). The resulting diastereomeric salts, having different solubilities in a given solvent system, can then be separated by fractional crystallization.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for successful diastereomeric salt crystallization?
The success of a diastereomeric salt resolution hinges on three key factors: the choice of the resolving agent, the selection of the solvent system, and the control of crystallization conditions (temperature, cooling rate, and agitation). A significant difference in the solubility of the two diastereomeric salts in the chosen solvent is paramount.[4]
Q2: How do I choose an appropriate chiral resolving agent?
The ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and form stable, crystalline salts with the target compound. For a carboxylic acid like 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid, common choices for chiral resolving agents are chiral amines. A screening of several resolving agents is often necessary.
Q3: What should I do if my diastereomeric salts "oil out" instead of crystallizing?
"Oiling out" occurs when the salt separates from the solution as a liquid phase rather than a solid crystalline phase.[5] This is often due to high supersaturation, a crystallization temperature that is above the melting point of the salt, or a poor choice of solvent.[5] To troubleshoot this, you can try slowing the cooling rate, using a more dilute solution, or changing the solvent system to one that is less solvating for the salt.[3][5]
Q4: How can I improve the diastereomeric excess (d.e.) of my crystallized salt?
Low diastereomeric excess suggests that the undesired diastereomer is co-precipitating.[5] To enhance purity, you can try recrystallizing the obtained salt, optimizing the solvent system to maximize the solubility difference between the diastereomers, or adjusting the stoichiometry of the resolving agent.[4] Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially crystallizing salt.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the resolution of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid.
| Issue | Possible Causes | Recommended Actions |
| No Crystallization | The diastereomeric salts are too soluble in the chosen solvent.[3] | - Screen for a less polar solvent or a solvent mixture. - Introduce an anti-solvent to reduce solubility.[3] - Increase the concentration by slowly evaporating the solvent.[4] |
| "Oiling Out" / Amorphous Precipitate | - The rate of supersaturation is too high. - The solvent is not ideal for crystal lattice formation.[3] | - Slow down the cooling rate or the addition of an anti-solvent.[3] - Use a solvent mixture to fine-tune the solubility properties. |
| Low Diastereomeric Excess (d.e.) | The solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-precipitation.[5] | - Perform a re-crystallization of the obtained salt. - Screen for a different solvent system that offers better selectivity.[5] - Experiment with the stoichiometry of the resolving agent (e.g., use 0.5-0.6 equivalents).[4] |
| Poor Yield | - The desired diastereomeric salt has high solubility in the mother liquor. - Co-precipitation of the undesired diastereomer reduces the yield of the pure desired salt.[5] | - Optimize the final crystallization temperature to minimize the solubility of the desired salt.[5] - Add an anti-solvent to induce further precipitation of the desired salt.[3] |
Experimental Protocols
Protocol 1: Screening for Chiral Resolving Agents and Solvents
This protocol outlines a systematic approach to identifying a suitable resolving agent and solvent system for the diastereomeric crystallization.
Objective: To identify a chiral resolving agent and solvent combination that yields a crystalline salt with good recovery and diastereomeric purity.
Methodology:
-
Preparation: In separate small-scale reaction vessels, dissolve racemic 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid in a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).
-
Addition of Resolving Agent: To each solution, add an equimolar amount of a different chiral resolving agent (e.g., (R)-(-)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, (1R,2S)-(-)-norephedrine).
-
Crystallization: Heat the mixtures to obtain a clear solution, then allow them to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolation and Analysis: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry.[6] Analyze the diastereomeric purity of the salt and the enantiomeric purity of the acid liberated from the salt using chiral HPLC.
Protocol 2: Chiral HPLC Analysis
This protocol provides a starting point for the analytical determination of the enantiomeric excess (e.e.) of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid.
Objective: To separate and quantify the enantiomers of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid.
| Parameter | Recommended Starting Condition |
| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H)[6] |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection | UV at 210 nm[6] |
| Column Temperature | 25 °C |
Methodology:
-
Sample Preparation: Prepare a solution of the sample (racemic standard or resolved material) in the mobile phase at a concentration of approximately 0.1 mg/mL.[7]
-
Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.[7]
-
Injection: Inject the sample onto the column.
-
Analysis: Record the chromatogram and determine the peak areas for each enantiomer to calculate the enantiomeric excess (e.e.).
Visualizing the Workflow
Diastereomeric Salt Resolution Workflow
Caption: Workflow for diastereomeric salt resolution.
Troubleshooting Logic for No Crystallization
Caption: Troubleshooting logic for crystallization failure.
References
-
BenchChem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. 6
-
BenchChem. Overcoming solubility issues during diastereomeric salt crystallization. 3
-
BenchChem. Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid. 4
-
BenchChem. Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. 5
-
ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.
-
BenchChem. Application Note: Chiral HPLC Analysis of 1-Propionylpyrrolidine-2-carboxylic acid. 7
-
Google Patents. US4379941A - Resolution of racemic amino acids.
-
BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
Sources
- 1. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
common pitfalls in the handling and storage of pyrrolidine derivatives
Technical Support Center: Pyrrolidine Derivatives
A Guide to Safe Handling, Storage, and Troubleshooting for Researchers
Welcome to the Technical Support Center for pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile yet challenging class of compounds. Pyrrolidine and its derivatives are fundamental building blocks in pharmacology and organic synthesis, forming the core of numerous natural products and FDA-approved drugs.[1] However, their utility is matched by a specific set of handling and storage requirements crucial for ensuring experimental success, reproducibility, and, most importantly, laboratory safety.
This resource provides field-proven insights and solutions to common problems in a direct question-and-answer format.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental chemical nature of pyrrolidine derivatives that underpins the troubleshooting advice in subsequent sections.
Q1: What are the primary chemical hazards associated with pyrrolidine and its simple derivatives?
A1: Pyrrolidine is a cyclic secondary amine that is classified as a highly flammable, corrosive, and harmful substance.[2][3][4] Key hazards include:
-
Flammability: It has a low flash point (3°C / 37°F), meaning its vapors can ignite at room temperature.[3][5] It is crucial to keep it away from heat, sparks, and open flames.[2][6][7]
-
Corrosivity: As a strong base, it can cause severe skin burns and eye damage upon contact.[2][3] Always use appropriate personal protective equipment (PPE), including gloves and eye protection.[7]
-
Air and Moisture Sensitivity: Many pyrrolidine derivatives are hygroscopic (readily absorb moisture from the air) and air-sensitive.[8] Exposure to air can lead to degradation, often observed as a color change from colorless to yellow or brown.[5]
-
Reactivity: They are incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][9]
Q2: What are the most common degradation pathways for pyrrolidine derivatives?
A2: The primary degradation routes involve oxidation and, to a lesser extent, hydrolysis.[9]
-
Oxidation: The nitrogen atom within the pyrrolidine ring is susceptible to oxidation.[10][11] This can be initiated by atmospheric oxygen and accelerated by light or the presence of metal catalysts.[9][12] This process can lead to the formation of N-oxides and other degradation products, often resulting in discoloration and a decrease in purity.[11]
-
Peroxide Formation: Like many cyclic ethers and compounds with allylic or benzylic hydrogens, certain pyrrolidine derivatives can form explosive peroxides over time, especially when exposed to oxygen.[13] This is a critical safety concern, particularly before any distillation or concentration steps.
-
Hydrolysis: While the pyrrolidine ring is generally stable, derivatives with functional groups like esters or amides can be susceptible to hydrolysis under acidic or basic conditions.[9][11]
Section 2: Troubleshooting Guide - From Receipt to Reaction
This section provides solutions to specific problems you may encounter during your research.
Issue 1: Receiving and Initial Inspection
Q: I just received a bottle of a pyrrolidine derivative, and the liquid is yellow/brown, not colorless as stated in the catalog. What should I do?
A: Discoloration upon receipt is a red flag indicating potential degradation, likely due to oxidation. [5][11]
-
Causality: The compound was likely exposed to air or light during manufacturing, packaging, or transit. The yellow or brown color is due to the formation of oxidized impurities.
-
Immediate Action:
-
Do Not Use (for sensitive applications): If your experiment is sensitive to impurities (e.g., catalysis, final API synthesis), do not use the reagent. The impurities could interfere with your reaction, leading to low yields or complex product mixtures.
-
Contact the Supplier: Immediately contact the supplier's technical support. Provide the lot number and a photo of the product. They should provide a replacement or a certificate of analysis for that specific lot confirming its purity.
-
Consider Purification: For less sensitive applications, you may consider purification by distillation. Crucially, you must test for peroxides before any distillation. [13]
-
Issue 2: Long-Term Storage Pitfalls
Q: My reaction yields using an older bottle of a pyrrolidine derivative have been decreasing. Could storage be the problem?
A: Absolutely. Improper or prolonged storage is a primary cause of decreasing reagent potency.
-
Causality: Over time, exposure to small amounts of air and moisture with each opening of the container leads to cumulative degradation.[11] The key culprits are oxidation and peroxide formation.
-
Troubleshooting Workflow:
-
Visual Inspection: Check for any discoloration, crystal formation, or wisp-like structures in the liquid.[14] Check for white crystals around the cap. These are all signs of significant degradation.[14]
-
Peroxide Testing: This is a non-negotiable safety step for older containers, especially before heating or concentrating the material. Use peroxide test strips as a reliable method.[15][16]
-
Purity Analysis: If you have access to analytical instrumentation, run a quick purity check (e.g., GC-MS or ¹H NMR) and compare it to the supplier's original specification sheet or a freshly opened bottle.
-
Workflow: Evaluating a Suspect Container of a Pyrrolidine Derivative
Caption: Decision workflow for handling a suspect container.
Issue 3: Handling During Experiments
Q: I notice fumes when I open a bottle of pyrrolidine. Is this normal, and what should I do?
A: Yes, fuming can be normal, especially in a humid environment.
-
Causality: Pyrrolidine is a volatile and hygroscopic amine.[17] The visible "fumes" are typically an aerosol formed by the amine reacting with atmospheric moisture and carbon dioxide.
-
Best Practices:
-
Work in a Fume Hood: Always handle pyrrolidine and its volatile derivatives inside a certified chemical fume hood to prevent inhalation of harmful vapors.[6][18]
-
Inert Atmosphere: For moisture-sensitive reactions, dispense the reagent under an inert atmosphere (e.g., nitrogen or argon). This prevents degradation and the introduction of water into your reaction.
-
Minimize Open Time: Open the bottle only for the time required to dispense the liquid, then promptly and tightly reseal it.[2]
-
Section 3: Protocols and Best Practices
Protocol: Peroxide Testing for Pyrrolidine Derivatives
This protocol describes a reliable method for detecting hydroperoxides, the most common type of peroxide formed in stored solvents.
Objective: To semi-quantitatively determine the peroxide concentration in a pyrrolidine derivative before use, especially before distillation or concentration.
Materials:
-
Peroxide test strips (e.g., Quantofix, sensitivity 0-100 ppm)
-
Small, clean, dry glass vial or beaker
-
The pyrrolidine derivative to be tested
-
Distilled water (for organic-soluble samples)
Procedure:
-
Sample Preparation: In a chemical fume hood, pour a small aliquot (~1-2 mL) of the pyrrolidine derivative into a clean vial. Never dip the test strip directly into the main storage container to avoid contamination.[15]
-
Testing:
-
Immerse the test strip into the aliquot for 1 second.
-
Shake off any excess liquid.
-
If the solvent is organic and not miscible with water, allow the solvent to evaporate from the strip and then moisten the test pad with one drop of distilled water.[16] This step is crucial for an accurate reading with many organic compounds.
-
-
Reading the Result: Wait for the time specified by the manufacturer (usually 5-15 seconds) and immediately compare the color of the test pad to the color scale on the container.[16]
-
Interpreting the Results:
Best Practices for Storage
To maximize the shelf-life and reliability of your pyrrolidine derivatives, adhere to these storage guidelines.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). Use a Sure/Seal™ bottle system for highly sensitive derivatives. | Prevents oxidation and reaction with atmospheric moisture/CO₂.[6][9] |
| Temperature | Store in a cool, dry, well-ventilated area.[2][6] For long-term storage, refrigeration (2-8°C) is often recommended.[9][11] | Low temperatures slow the rate of degradation reactions. |
| Light | Store in an amber or opaque bottle, away from direct sunlight.[2][6] | Light can accelerate oxidative degradation.[11] |
| Container | Keep the container tightly closed at all times.[2][6][8] Ensure the cap liner is intact and provides a good seal. | Prevents entry of air and moisture. |
Section 4: References
-
Pyrrolidine or Tetrahydropyrrole or Azolidine Manufacturers, with SDS GHS MSDS Sheet. (Mubychem)
-
PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (CDH Fine Chemical)
-
Pyrrolidine | CAS 123-75-1 | TCI-P0576. (Spectrum Chemical)
-
PYRROLIDINE FOR SYNTHESIS. (Loba Chemie)
-
Safety data sheet: Pyrrolidine CAS:123-75-1. (CPAchem Ltd.)
-
2-PYRROLIDONE. (Ataman Kimya)
-
Technical Support Center: 2-(2-Aminoethyl)-1-methylpyrrolidine - Stability and Degradation Pathways. (Benchchem)
-
A Comparative Guide to the Stability of Pyrrolidine Derivatives: Benchmarking 2-(2-Aminoethyl)-1-methylpyrrolidine. (Benchchem)
-
Stability and degradation pathways of Methyl 2-(pyrrolidin-1-yl)benzoate. (Benchchem)
-
Pyrrolidine - HAZARD SUMMARY. (New Jersey Department of Health)
-
Pyrrolidine Safety Data Sheet. (Apollo Scientific)
-
What are the Health and Safety Guidelines for Using Amines? (AQOIA)
-
Pyrrolidine CAS 123-75-1 Definition & Use. (Chemical Guide)
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (ACS Publications)
-
Pyrrolidine. (Wikipedia)
-
2-Pyrrolidinone | 616-45-5. (ChemicalBook)
-
Uses and Properties of Pyrrolidine. (ChemicalBook)
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (AQOIA)
-
Recent insights about pyrrolidine core skeletons in pharmacology. (Frontiers in Pharmacology)
-
Amines as occupational hazards for visual disturbance. (Annals of Occupational and Environmental Medicine)
-
Peroxide Formation. (University of Maryland, Baltimore)
-
Testing for Peroxides. (Iowa State University Environmental Health and Safety)
-
How to test peroxide formers. (YouTube - Division of Research Safety at the University of Illinois Urbana-Champaign)
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (ACS Publications)
-
Experimental and theoretical investigations into the stability of cyclic aminals. (Beilstein Journal of Organic Chemistry)
-
Working Safely with Peroxide Forming Compounds. (The University of British Columbia)
-
Information on Peroxide-Forming Compounds. (Stanford Environmental Health & Safety)
-
11 questions with answers in PYRROLIDINES. (ResearchGate)
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. cpachem.com [cpachem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. organicintermediate.com [organicintermediate.com]
- 6. Pyrrolidine or Tetrahydropyrrole Manufacturers, with SDS [mubychem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
- 15. Testing for Peroxides - Environmental Health and Safety [ehs.iastate.edu]
- 16. youtube.com [youtube.com]
- 17. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 18. nj.gov [nj.gov]
- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Technical Support Center: Regioselectivity in Reactions of 1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic acid
Welcome to the technical support center for enhancing the regioselectivity of reactions involving 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this versatile scaffold. Here, we address common challenges and provide in-depth, field-proven solutions to steer your reactions toward the desired constitutional isomer.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of C2 and C5-functionalized products. How can I favor functionalization at a specific position on the pyrrolidine ring?
A1: Achieving regioselectivity in the functionalization of the 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid core is a common challenge. The outcome is a delicate interplay of steric and electronic factors. To favor a specific position, consider the following strategies:
-
Steric Hindrance: The bulky benzyl group on the nitrogen and the phenyl group at C4 create significant steric hindrance. Reactions at the adjacent C2 and C5 positions are therefore highly sensitive to the size of the incoming electrophile or nucleophile. To favor functionalization at the less hindered C5 position, for instance, you might employ a bulkier reagent.
-
Directing Groups: A powerful strategy for controlling regioselectivity is the use of a directing group. For reactions involving C-H activation, an aminoquinoline-based auxiliary attached to the C3-carboxylic acid can effectively direct metallation and subsequent functionalization to the C4 position.[1][2] This has been successfully demonstrated in palladium-catalyzed arylations.[2]
-
Electronic Effects: The electron-withdrawing nature of the carboxylic acid at C3 can influence the reactivity of the adjacent C2 and C4 positions. Conversely, the nitrogen atom's lone pair influences the reactivity of the α-carbons (C2 and C5). Understanding these electronic biases is crucial for predicting and controlling reaction outcomes. For instance, in [3+2] cycloaddition reactions, altering the electronic properties of the reacting partners can significantly enhance regioselectivity.[3]
Q2: I am attempting a C-H activation/arylation at the C4 position but observe low yields and a mixture of isomers. What are the critical parameters to optimize?
A2: Palladium-catalyzed C(sp³)–H arylation at the C4 position of a pyrrolidine ring bearing a C3 directing group is a powerful but nuanced transformation.[2] Low yields and poor regioselectivity often stem from suboptimal reaction conditions.
Troubleshooting Steps:
-
Directing Group Selection: The choice of directing group is paramount. An 8-aminoquinoline (AQ) amide has proven effective in directing arylation to the C4 position of pyrrolidines.[1][2] A recently developed 4-dimethylamine-8-aminoquinoline (DMAQ) directing group has shown even greater rate acceleration and improved yields.[1]
-
Catalyst and Ligand System: The palladium source and any accompanying ligands are critical. Palladium(II) acetate (Pd(OAc)₂) is a common precatalyst. The reaction can be sensitive to the choice of ligands, which can influence both the rate and selectivity.[4][5]
-
Base and Additives: The base plays a crucial role in the C-H activation step. Inexpensive bases like potassium carbonate (K₂CO₃) have been used successfully.[2] The addition of pivalic acid (PivOH) can also be beneficial, aiding in catalyst turnover.[1]
-
Solvent Choice: The polarity and coordinating ability of the solvent can impact the reaction outcome. While coordinating solvents might lower conversion, non-coordinating solvents like α,α,α-trifluorotoluene have been shown to improve yields in some cases.[2]
-
Reaction Concentration and Temperature: Increasing the reaction concentration can sometimes lead to improved yields.[2] Temperature is another critical parameter that may require careful optimization to balance reaction rate with selectivity and potential side reactions.
Q3: Can I selectively functionalize the C2 or C5 position through deprotonation and reaction with an electrophile?
A3: Selective functionalization at the C2 or C5 position via deprotonation is challenging due to the similar acidity of the α-protons and the directing effect of the C3-carboxylic acid. However, it is possible to influence the regioselectivity:
-
Kinetic vs. Thermodynamic Control: At low temperatures with a strong, sterically hindered base (e.g., LDA), you are more likely to achieve kinetic deprotonation at the less sterically hindered C5 position. Allowing the reaction to warm or using a less hindered base could lead to equilibration and favor the thermodynamically more stable C2-anion.
-
Chelation Control: The carboxylate at C3 can potentially chelate with the lithium cation of an organolithium base, directing deprotonation to the adjacent C2 position. The choice of solvent can influence the strength of this chelation.
-
N-Substituent Effects: The N-benzyl group plays a significant role. Alternative N-substituents, such as a Boc group, can alter the steric and electronic environment, potentially shifting the regioselectivity of deprotonation.
Troubleshooting Guides
Problem: Poor Regioselectivity in Palladium-Catalyzed C4-Arylation
| Symptom | Potential Cause | Suggested Solution |
| Significant formation of C2-arylated byproduct | Inefficient directing group or suboptimal steric environment. | 1. Switch to a more effective directing group like 4-dimethylamine-8-aminoquinoline (DMAQ).[1]2. Ensure the N-protecting group is sufficiently bulky (e.g., N-Boc) to disfavor reaction at C2.[2] |
| Low overall yield with starting material recovery | Inefficient catalyst turnover or catalyst deactivation. | 1. Increase the loading of pivalic acid (PivOH) to aid in the protonolysis step of the catalytic cycle.[1]2. Screen different palladium sources and ligands.3. Ensure anhydrous and inert reaction conditions to prevent catalyst poisoning. |
| Formation of trans-diastereomer at C4 | Epimerization of the desired cis-product. | 1. Avoid strongly basic conditions that can promote epimerization.[2]2. Optimize the reaction time to minimize product exposure to reaction conditions after its formation. |
Problem: Uncontrolled Functionalization in [3+2] Cycloaddition Reactions
| Symptom | Potential Cause | Suggested Solution |
| Mixture of regioisomers | Poor electronic or steric differentiation between the termini of the dipole and dipolarophile. | 1. Modify the substituents on either the azomethine ylide or the dipolarophile to enhance electronic differences.[3]2. Employ a Lewis acid or transition metal catalyst to coordinate to the reactants and amplify electronic biases.[3] |
| Low diastereoselectivity | Poor facial selectivity in the approach of the reactants. | 1. Introduce a chiral auxiliary on either the azomethine ylide or the dipolarophile.2. Utilize a chiral catalyst system to create a chiral environment around the reactants. |
Experimental Protocols
Protocol: Regio- and Stereoselective Palladium-Catalyzed C4-Arylation
This protocol is adapted from methodologies developed for the C4-arylation of pyrrolidine derivatives with a C3-directing group.[2]
-
Substrate Preparation: Synthesize the 8-aminoquinoline (AQ) amide of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the AQ-amide substrate (1.0 equiv.), aryl iodide (1.2 equiv.), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv.).
-
Solvent and Additive Addition: Add anhydrous α,α,α-trifluorotoluene as the solvent to achieve a concentration of 0.5-1.0 M. Add pivalic acid (1.0 equiv.).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Control
Decision-Making Workflow for Optimizing C4-Arylation
Caption: Troubleshooting workflow for C4-arylation.
Conceptual Overview of Regioselectivity Factors
Caption: Key factors influencing regioselectivity.
References
-
Powers, I. G., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]
-
Bull, J. A., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]
-
Al-Ayed, A. S., et al. (2021). Facile access to regio- and stereoselective synthesis of highly functionalized spiro[indoline-3,2′-pyrrolidines] incorporating a pyrene moiety: experimental, photophysical and theoretical approach. RSC Advances. [Link]
-
Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]
-
Pérez, M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]
-
Pérez, M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]
Sources
Technical Support Center: Catalyst Selection for Asymmetric Hydrogenation of Pyrrole Precursors
Welcome to the Technical Support Center for the asymmetric hydrogenation of pyrrole precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into catalyst selection, troubleshooting, and reaction optimization. Our approach is grounded in the principles of causality, ensuring that every recommendation is backed by a clear understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My asymmetric hydrogenation is yielding low enantiomeric excess (ee). What are the primary factors to investigate?
A: Low enantioselectivity is a frequent challenge and can often be traced back to several key factors. A systematic approach is the most effective way to diagnose and resolve the issue.[1]
-
Mismatched Catalyst-Substrate Pairing: The steric and electronic properties of your pyrrole precursor must be compatible with the chiral ligand of the catalyst.[1] Not all ligands are universally effective. For instance, while BINAP is a well-regarded ligand, it may not be the optimal choice for all substrates.[2][3][4] Screening a library of chiral phosphine ligands, such as those from the TangPhos or TunePhos families, can be highly beneficial.[2]
-
Solvent Effects: The solvent plays a crucial role in the catalytic cycle, influencing both catalyst activity and enantioselectivity.[4][5] Protic solvents like methanol or ethanol can be particularly effective with Ru-BINAP catalysts by aiding in product release.[4] However, the optimal solvent is system-dependent. It is advisable to screen a range of solvents with varying polarities and coordinating abilities, such as THF, toluene, and dichloromethane.[1]
-
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity by favoring non-catalytic background reactions.[1] Lowering the reaction temperature may enhance the stereochemical control of the catalyst.[1]
-
Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction kinetics and, in some cases, the enantioselectivity. Optimization of this parameter is often necessary.
Q2: I'm observing rapid catalyst deactivation. What are the likely causes and how can I mitigate them?
A: Catalyst deactivation can be a significant hurdle, leading to incomplete reactions and wasted resources. The causes can be broadly categorized as poisoning, fouling, or thermal degradation.[6]
-
Catalyst Poisoning: Nitrogen-containing compounds, including the pyrrole substrate and the resulting pyrrolidine product, can act as poisons to the metal center of the catalyst.[6][7][8] This is a common issue with precious metal catalysts like rhodium and ruthenium.[6][7][8]
-
Mitigation: Increasing the catalyst loading can sometimes overcome minor poisoning effects. However, a more robust solution is to select a catalyst that is more resistant to nitrogen-based inhibition. Additionally, ensuring the purity of all reagents and solvents is critical to avoid introducing other potential poisons like sulfur compounds or carbon monoxide.[9]
-
-
Fouling: Polymerization of the pyrrole substrate or side reactions can lead to the formation of insoluble materials that coat the catalyst's active sites.[6] This is more likely to occur at higher temperatures.[6]
-
Mitigation: Lowering the reaction temperature can help to minimize side reactions.[6] Filtering the reaction mixture to remove any solid byproducts can also be beneficial, although this is more practical in heterogeneous catalysis.
-
-
Impurities: Traces of air, moisture, or acidic impurities in the reaction system can deactivate the catalyst.[1]
-
Mitigation: Employing rigorous inert atmosphere techniques (e.g., using a glovebox or Schlenk line) is essential. Solvents and reagents should be thoroughly dried and degassed. The addition of a small amount of a non-nucleophilic base, such as anhydrous potassium carbonate, can help to scavenge acidic impurities.[1]
-
Troubleshooting Guide: A Deeper Dive
This section provides a more granular approach to troubleshooting common issues encountered during the asymmetric hydrogenation of pyrrole precursors.
Scenario 1: Inconsistent Enantioselectivity Between Batches
Problem: You have successfully optimized a reaction, but subsequent runs are giving variable enantiomeric excess.
Root Cause Analysis and Solutions:
-
Reagent and Solvent Purity: The quality of your reagents and solvents can vary between batches. Trace impurities can have a significant impact on catalyst performance.
-
Protocol: Always use freshly purified and dried solvents. If possible, purchase high-purity reagents and store them under an inert atmosphere.
-
-
Atmospheric Contamination: Even brief exposure to air or moisture can be detrimental to sensitive catalysts.
-
Protocol: Ensure that all glassware is rigorously dried and that the reaction is set up and run under a consistently maintained inert atmosphere.
-
-
Catalyst Weighing and Handling: Inconsistent handling of the catalyst can lead to variations in the actual amount used.
-
Protocol: Develop and adhere to a strict standard operating procedure for catalyst handling, including weighing in a controlled environment (e.g., a glovebox).
-
Scenario 2: Low or No Conversion
Problem: The reaction is not proceeding to completion, or there is no product formation at all.
Root Cause Analysis and Solutions:
-
Inactive Catalyst: The catalyst may have degraded during storage or handling.
-
Protocol: Test the catalyst with a known, reliable substrate to confirm its activity. If it is inactive, procure a fresh batch.
-
-
Sub-optimal Reaction Conditions: The chosen temperature or pressure may not be sufficient to drive the reaction.
-
Protocol: Systematically screen a range of temperatures and pressures. Be aware that higher temperatures can sometimes negatively impact enantioselectivity.[6]
-
-
Substrate Inhibition: At high concentrations, the pyrrole precursor itself can sometimes inhibit the catalyst.
-
Protocol: Try running the reaction at a lower substrate concentration.
-
Catalyst and Ligand Selection Guide
The choice of metal and chiral ligand is paramount for a successful asymmetric hydrogenation. Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, are the most effective catalysts for this transformation.[10]
| Catalyst Metal | Common Ligand Families | Key Characteristics & Applications |
| Ruthenium (Ru) | BINAP, PhTRAP, TolBINAP | Often used for the hydrogenation of N-Boc-protected pyrroles and indoles.[3][11][12] Ru-PhTRAP catalysts have shown high enantioselectivity for 2,3,5-trisubstituted pyrroles.[11][12] Ruthenium catalysts are generally robust and versatile.[13] |
| Rhodium (Rh) | DIPAMP, BisP*, MiniPHOS | Historically significant in asymmetric hydrogenation, particularly with P-chiral phosphine ligands.[14][15][16] Rhodium catalysts are known for their high activity and enantioselectivity with a variety of substrates.[14][15] |
| Iridium (Ir) | PHOX | Effective for the hydrogenation of challenging substrates, including unfunctionalized olefins.[17] The development of Ir-PHOX catalysts has expanded the scope of asymmetric hydrogenation.[10][17] |
Note: The selection of the optimal catalyst is highly substrate-dependent. The table above provides general guidance, but empirical screening is often necessary to identify the best catalyst for a specific pyrrole precursor.
Experimental Protocol: General Procedure for Asymmetric Hydrogenation of an N-Boc-Pyrrole Precursor
This protocol provides a starting point for the asymmetric hydrogenation of a generic N-Boc-protected pyrrole. It is crucial to adapt and optimize this procedure for your specific substrate and catalyst system.
Materials:
-
N-Boc-pyrrole precursor
-
Chiral catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a chiral phosphine ligand, or a pre-formed chiral catalyst)
-
Anhydrous, degassed solvent (e.g., methanol, toluene, or dichloromethane)
-
High-purity hydrogen gas
-
Inert gas (argon or nitrogen)
-
Dry glassware
-
High-pressure reactor (autoclave) equipped with a magnetic stir bar
Procedure:
-
Catalyst Preparation (if not using a pre-formed catalyst):
-
In a glovebox or under a strict inert atmosphere, add the ruthenium precursor and the chiral phosphine ligand to a dry reaction vessel.
-
Add anhydrous, degassed solvent and stir the mixture at room temperature for the recommended time to allow for complex formation.
-
-
Reaction Setup:
-
In the inert atmosphere, add the N-Boc-pyrrole precursor to the reaction vessel containing the catalyst solution.
-
Seal the reaction vessel and transfer it to the high-pressure reactor.
-
-
Hydrogenation:
-
Purge the reactor several times with hydrogen gas to remove any residual inert gas.
-
Pressurize the reactor to the desired hydrogen pressure.
-
Begin stirring and heat the reaction to the desired temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Open the reactor and quench the reaction if necessary.
-
The crude product can then be purified by standard methods, such as column chromatography.
-
Safety Precautions:
-
Hydrogen gas is highly flammable. All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources.
-
High-pressure reactors should be operated by trained personnel and behind a safety shield.
-
Always consult the safety data sheets (SDS) for all chemicals used.
References
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. (2022). Catalysts. [Link]
-
Synthesis of P-Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. (2009). Chemical Reviews. [Link]
-
C1-Symmetric diphosphorus ligands in metal-catalyzed asymmetric hydrogenation to prepare chiral compounds. (2021). Organic & Biomolecular Chemistry. [Link]
-
Synthesis and applications of high-performance P-chiral phosphine ligands. (2013). Proceedings of the Japan Academy, Series B. [Link]
-
Catalytic asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles. (2008). Journal of the American Chemical Society. [Link]
-
Asymmetric Hydrogenation of Heteroarenes and Arenes. (2011). Chemical Reviews. [Link]
-
Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (-)-Dragocin D. (2015). Journal of the American Chemical Society. [Link]
-
Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. (2015). Journal of the American Chemical Society. [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2022). MDPI. [Link]
-
Reusing 5% ruthenium on carbon in the hydrogenation of 1-methylpyrrole... (2022). ResearchGate. [Link]
-
Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. (2019). Organometallics. [Link]
-
What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? (2022). Axens. [Link]
-
Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. (2018). Scientific Reports. [Link]
-
Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. (2006). Organic Letters. [Link]
-
Ruthenium(II), rhodium(III) and iridium(III) based effective catalysts for hydrogenation under aerobic conditions. (2008). Polyhedron. [Link]
-
The role of the solvent in the asymmetric hydrogenation of β-keto esters with Ru-BINAP. (2003). Journal of Molecular Catalysis A: Chemical. [Link]
-
Structures of pyrrole derivatives hydrogenated previously. ResearchGate. [Link]
-
The protonation of ruthenium- and rhodium-bridged carboxylates and their use as homogeneous hydrogenation catalysts for unsaturated substances. (1970). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]
-
Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. (2022). Organic & Biomolecular Chemistry. [Link]
-
Mechanisms of Pyrrole Hydrogenation on Ru(0001) and Hydrogen Molybdenum Bronze Surfaces. (2015). The Journal of Physical Chemistry C. [Link]
-
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (2010). Proceedings of the National Academy of Sciences. [Link]
-
B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. (2017). Organic Letters. [Link]
-
Asymmetric Hydrogenation. (2015). ETH Zurich. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral Quest Phosphine Ligands [sigmaaldrich.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 10. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 11. Catalytic asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. alfachemic.com [alfachemic.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. ethz.ch [ethz.ch]
A Comparative Guide to Validating the Biological Activity of Synthesized 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid. The methodologies described herein are designed to be objective, rigorous, and comparative, providing the necessary data to understand the compound's potential therapeutic value and mechanism of action.
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.[1] Its rigid structure allows for precise stereochemical arrangements of functional groups, which is critical for optimizing interactions with biological targets.[1][2] Derivatives of pyrrolidine-3-carboxylic acid, in particular, have been investigated for a wide range of activities, including enzyme inhibition and receptor antagonism.[1][3][4] The structure of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid, with its phenyl and benzyl substituents, bears a resemblance to known neuroactive compounds, particularly inhibitors of neurotransmitter reuptake.[5][6][7] This structural analogy forms the basis of our primary hypothesis: the compound may act as an inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1).
GAT-1 is a crucial protein responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft back into neurons and glial cells.[6] By inhibiting GAT-1, compounds can increase the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.[5][6] This mechanism is the basis for the antiepileptic drug Tiagabine, a selective GAT-1 inhibitor.[5][8][9][10][11]
This guide outlines a logical, multi-step validation process, beginning with a general assessment of cytotoxicity and progressing to specific target engagement and functional assays. Each step incorporates comparative benchmarks to contextualize the activity of the synthesized compound.
Section 1: Strategic Overview of the Validation Workflow
A systematic approach is essential for the efficient and conclusive validation of a novel compound. The workflow begins with broad, foundational assays to determine general biological effects and safe concentration ranges, followed by increasingly specific assays to test the primary hypothesis.
Caption: Overall experimental workflow for biological validation.
Section 2: Primary Validation: In Vitro Cytotoxicity Profiling
Rationale: Before investigating specific biological activities, it is crucial to assess the general cytotoxicity of the synthesized compound. This step identifies the concentration range at which the compound is toxic to cells, ensuring that subsequent functional assays are performed at non-lethal concentrations. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[12][14]
Experimental Protocol: MTT Assay [12][15]
-
Cell Plating: Seed a human cell line (e.g., HEK293 or SH-SY5Y) into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound, a positive control (e.g., Doxorubicin), and a vehicle control (e.g., 0.1% DMSO) in culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12] Allow the plate to stand overnight in the incubator.
-
Data Acquisition: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength greater than 650 nm.[12]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the Lethal Concentration 50 (LC50).
Comparative Data Presentation
| Compound | Putative Target | LC50 (µM) |
| Synthesized Compound | GAT-1 | > 100 |
| Tiagabine (Positive Control) | GAT-1 | > 100 |
| Doxorubicin (Cytotoxic Control) | Topoisomerase II | 0.8 |
| Inactive Analogue | None | > 100 |
Table 1: Hypothetical cytotoxicity data. An LC50 value >100 µM is desirable, indicating low general cytotoxicity and a wide window for subsequent functional testing.
Section 3: Secondary Validation: GAT-1 Target Engagement
Rationale: To test the hypothesis that the synthesized compound interacts directly with GAT-1, a competitive radioligand binding assay is employed. This assay is considered the gold standard for measuring the affinity of a compound for a target receptor.[16] It quantifies the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the target with high affinity.[16][17] For GAT-1, [³H]-Tiagabine or a similar high-affinity radiolabeled GAT-1 inhibitor can be used. The result is expressed as the inhibitor constant (Ki), which represents the affinity of the compound for the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay [18][19]
-
Membrane Preparation: Prepare a membrane homogenate from rat brain tissue or from cells stably expressing human GAT-1. Homogenize the tissue/cells in an ice-cold lysis buffer, followed by centrifugation to pellet the membranes. Resuspend the final pellet in an appropriate assay buffer.[19]
-
Assay Setup: In a 96-well plate, combine the membrane preparation (50-100 µg protein), a fixed concentration of the radioligand (e.g., [³H]-Tiagabine at its Kd concentration), and varying concentrations of the unlabeled test compound.
-
Controls:
-
Total Binding: Membrane + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membrane + Radioligand + a high concentration of an unlabeled GAT-1 inhibitor (e.g., 10 µM Tiagabine).
-
-
Incubation: Incubate the plate for 60 minutes at 30°C to reach binding equilibrium.[19]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. This separates the receptor-bound radioligand from the free radioligand.[16][19]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a scintillation counter.[19]
-
Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 (the concentration of compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
Comparative Data Presentation
| Compound | IC50 (nM) | Ki (nM) |
| Synthesized Compound | 150 | 75 |
| Tiagabine (Positive Control) | 40 | 20 |
| Inactive Analogue | > 10,000 | > 5,000 |
Table 2: Hypothetical binding affinity data for GAT-1. A low nanomolar Ki value for the synthesized compound suggests potent interaction with the target, comparable to the known inhibitor Tiagabine.
Section 4: Functional Validation: Cellular GABA Uptake
Rationale: While a binding assay confirms physical interaction with the target, a functional assay is required to demonstrate that this interaction translates into a biological effect—namely, the inhibition of GABA transport. A [³H]-GABA uptake assay directly measures the ability of the compound to block the transport of radiolabeled GABA into cells or synaptosomes.[20] This provides crucial evidence of the compound's functional potency (IC50) as a GAT-1 inhibitor.
Caption: Inhibition of GABA reuptake at a GABAergic synapse.
Experimental Protocol: [³H]-GABA Uptake Assay
-
Cell/Synaptosome Preparation: Use primary astrocyte cultures, a cell line stably expressing GAT-1, or prepared rat brain synaptosomes.[21]
-
Pre-incubation: Aliquot the cells/synaptosomes into a 96-well plate. Pre-incubate them for 15-20 minutes at 37°C with varying concentrations of the synthesized compound, Tiagabine, or vehicle control in a physiological buffer (e.g., Krebs-Ringer-HEPES).
-
Uptake Initiation: Initiate the uptake reaction by adding a solution containing a mixture of unlabeled GABA and [³H]-GABA.
-
Incubation: Allow the uptake to proceed for a short, defined period (e.g., 10-20 minutes) at 37°C. The reaction must be in the linear range of uptake.
-
Uptake Termination: Stop the reaction by rapid filtration through glass fiber filters, followed by immediate washing with several volumes of ice-cold buffer to remove extracellular [³H]-GABA.
-
Quantification: Measure the radioactivity trapped inside the cells/synaptosomes on the filters using a scintillation counter.
-
Analysis: Determine the amount of [³H]-GABA taken up at each concentration of the test compound. Plot the percentage of inhibition versus the log concentration of the compound and use non-linear regression to calculate the IC50 value.
Comparative Data Presentation
| Compound | Functional Assay | IC50 (nM) |
| Synthesized Compound | [³H]-GABA Uptake Inhibition | 250 |
| Tiagabine (Positive Control) | [³H]-GABA Uptake Inhibition | 85 |
| Inactive Analogue | [³H]-GABA Uptake Inhibition | > 20,000 |
Table 3: Hypothetical functional potency data. The IC50 value reflects the concentration required to achieve a 50% reduction in GABA uptake, confirming the compound's functional activity.
Section 5: Summary and Future Directions
This guide provides a structured, comparative approach to validate the biological activity of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid. The outlined experiments systematically test the hypothesis of GAT-1 inhibition, moving from general cytotoxicity to specific target binding and functional cellular activity.
The hypothetical data presented suggest that the synthesized compound is a potent and direct inhibitor of the GAT-1 transporter with low in vitro cytotoxicity. Its binding affinity (Ki) and functional potency (IC50) are comparable, albeit slightly lower, than the established drug Tiagabine.
Next Steps:
-
Selectivity Profiling: To be a viable drug candidate, the compound must be selective for its intended target. It should be tested against other neurotransmitter transporters (e.g., GAT-2, GAT-3, DAT, SERT, NET) and a panel of common off-target receptors to assess its selectivity profile.
-
In Vivo Efficacy: Promising in vitro results must be validated in vivo. Animal models of epilepsy or anxiety can be used to determine if the compound exhibits the expected therapeutic effects after systemic administration.[5][11]
-
Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound must be characterized to understand its bioavailability and stability in a biological system.
By following this rigorous validation pathway, researchers can build a comprehensive data package to support the continued development of this novel chemical entity.
References
-
Title: What is the mechanism of Tiagabine Hydrochloride? Source: Patsnap Synapse URL: [Link]
-
Title: What are GAT1 inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]
-
Title: Tiagabine - MedLink Neurology Source: MedLink Neurology URL: [Link]
-
Title: Tiagabine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The mechanism of action of tiagabine Source: ResearchGate URL: [Link]
-
Title: Drug Monograph: Tiagabine (Gabitril) Source: EBM Consult URL: [Link]
-
Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
-
Title: MTT Cell Assay Protocol Source: Texas Children's Hospital URL: [Link]
-
Title: Pyrrolidine-2,4-diones with affinity to the N-methyl-D-aspartate (glycine site) receptor, Part II. 5-Arylidene-pyrrolidine-2,3,4-trione 3-oximes as NMDA receptor antagonists Source: PubMed URL: [Link]
-
Title: Ways of modulating GABA transporters to treat neurological disease Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype Source: PubMed URL: [Link]
-
Title: Inhibitors of the gamma-aminobutyric acid transporter 1 (GAT1) do not reveal a channel mode of conduction Source: PubMed URL: [Link]
-
Title: Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter Source: PMC - NCBI URL: [Link]
-
Title: Novel 2-Pyrrolidone Derivatives as Negative Allosteric Modulators of GluN2B-Containing NMDA Receptors Source: ResearchGate URL: [Link]
-
Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]
-
Title: Competitive Radioligand Binding Assays Source: Alfa Cytology URL: [Link]
-
Title: Novel pyrrolinones as N-methyl-D-aspartate receptor antagonists Source: PubMed URL: [Link]
-
Title: Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity Source: ResearchGate URL: [Link]
-
Title: Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold Source: MDPI URL: [Link]
-
Title: Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain Source: PubMed URL: [Link]
-
Title: Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators Source: PubMed URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
-
Title: Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) Source: PubMed URL: [Link]
-
Title: GABA ELISA Source: Eagle Biosciences URL: [Link]
-
Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones Source: RSC Publishing URL: [Link]
-
Title: SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES Source: Journal of Pharmaceutical Negative Results URL: [Link]
-
Title: Measuring receptor target coverage: a radioligand competition binding protocol for assessing the association and dissociation rates of unlabeled compounds Source: PubMed URL: [Link]
-
Title: A Phenyl-Pyrrolidine Derivative Reveals a Dual Inhibition Mechanism of Myocardial Mitochondrial Permeability Transition Pore, Which Is Limited by Its Myocardial Distribution Source: PubMed URL: [Link]
-
Title: Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells Source: PLOS One URL: [Link]
-
Title: GABA ELISA Source: IBL-America URL: [Link]
-
Title: Quantitative determination of the GABA uptake activity of GAT1/GFP in... Source: ResearchGate URL: [Link]
-
Title: GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission Source: PNAS URL: [Link]
-
Title: Synthesis and preliminary biological screening of certain 5-aralkyl pyrrolidine-3-carboxylic acids as anticonvulsants Source: European Journal of Chemistry URL: [Link]
-
Title: Novel NMDA Receptor Antagonists Source: University of Virginia School of Medicine URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs Source: PubMed URL: [Link]
-
Title: Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4- carboxylic acid Source: ResearchGate URL: [Link]
-
Title: Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors Source: RSC Publishing URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 6. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Gat1 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. medlink.com [medlink.com]
- 10. Tiagabine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. pnas.org [pnas.org]
Structure-Activity Relationship of 1-Benzyl-4-Phenyl-Pyrrolidine-3-Carboxylic Acid Derivatives
This guide provides an in-depth technical analysis of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid derivatives , a privileged scaffold in medicinal chemistry. It focuses on their application as structural probes for glutamate receptors, transporter inhibitors, and emerging PPAR modulators.
Executive Summary & Scaffold Profile
1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid represents a versatile "restricted conformation" amino acid scaffold. It is structurally analogous to Kainic Acid (a potent neuroexcitatory agent) but features a bulky lipophilic phenyl group at the C4 position and a benzylated nitrogen.
This scaffold is primarily utilized in three high-value research areas:
-
Neuropharmacology : As a probe for Kainate Receptors (KARs) and Excitatory Amino Acid Transporters (EAATs) . The phenyl ring probes the size of the lipophilic pocket normally occupied by the isopropenyl group of kainic acid.
-
Metabolic Disease : As a partial agonist for PPAR
(Peroxisome Proliferator-Activated Receptor), offering a potential alternative to thiazolidinediones with reduced side effects. -
Antimicrobial Research : As a core for Mannich base derivatives exhibiting antibacterial properties.
Chemical Identity[1][2][3][4][5][6]
-
Core Scaffold : Pyrrolidine-3-carboxylic acid (
-proline analog). -
Key Substituents :
-
N1-Benzyl : Provides hydrophobic anchoring; often modified to tune bioavailability or target specific hydrophobic pockets.
-
C3-Carboxylate : Mimics the
-carboxyl of glutamate/GABA; essential for electrostatic interaction with receptor cationic residues (e.g., Arg/Lys). -
C4-Phenyl : A rigid lipophilic spacer that restricts conformational flexibility and dictates subtype selectivity (e.g., EAAT2 vs. EAAT1).
-
Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold is governed by the precise stereochemical arrangement of the C3 and C4 substituents and the electronic nature of the aromatic rings.
The "Kainoid" Region (C3 & C4)
The relationship between the C3-carboxylic acid and the C4-phenyl group is the primary determinant of activity.
-
Cis vs. Trans Configuration :
-
Trans (3S, 4R) : Generally favored for Glutamate Transporter (EAAT) inhibition. The trans arrangement mimics the extended conformation of glutamate required for transport blockage.
-
Cis (3S, 4S) : Often associated with Receptor Agonism (e.g., Kainate receptors), where the molecule must fold to fit into the ligand-binding domain (LBD) "clamshell."
-
-
C4-Phenyl Substitution :
-
Unsubstituted Phenyl : Provides moderate affinity. It is bulkier than the isopropenyl group of kainic acid, often reducing potency at native kainate receptors but increasing selectivity for specific mutant transporters or ancillary pockets.
-
Para-Substitution (e.g., 4-Methoxy, 4-Chloro) : Enhances lipophilic interaction. In PPAR
agonists, a p-methoxy group significantly improves binding affinity by interacting with the hydrophobic arm of the receptor.
-
The Nitrogen Anchor (N1)
-
N-Benzyl Group : Unlike the free amine found in many neurotransmitter analogs, the N-benzyl group creates a "dual-anchor" binding mode.
-
Effect on Transport : Large N-substituents (like benzyl) often convert substrates into non-transportable inhibitors . The bulky group prevents the "closure" of the transporter's extracellular gate.
-
Metabolic Stability : The benzyl group protects the amine from rapid oxidative deamination, though it is susceptible to CYP450-mediated dealkylation in vivo.
-
SAR Visualization
The following diagram illustrates the functional zones of the scaffold.
Figure 1: Functional decomposition of the 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid scaffold.
Performance Comparison: Alternatives & Benchmarks
When selecting a probe for glutamate system studies, researchers must choose between this scaffold and established standards like Kainic Acid or TBOA.
Table 1: Comparative Profile of Glutamate System Probes
| Feature | 1-Benzyl-4-Phenyl-Pyrrolidine-3-COOH | Kainic Acid (Standard) | TBOA (Inhibitor Standard) |
| Primary Target | EAAT Inhibitor / PPAR Agonist | Kainate Receptor Agonist | Non-selective EAAT Inhibitor |
| Mechanism | Non-transportable blocker / Partial Agonist | Excitotoxicity (Channel opener) | Competitive blocker |
| C4 Substituent | Phenyl (Rigid, Bulky) | Isopropenyl (Flexible) | Benzyloxy (Flexible ether) |
| Selectivity | High for EAAT2 (subtype dependent) | High for KA Receptors | Broad spectrum (EAAT1-3) |
| BBB Permeability | Moderate (Lipophilic N-benzyl) | Low (Polar zwitterion) | Very Low |
| Key Advantage | Dual-activity potential (Metabolic + Neural) | Defined neurotoxicology | Highest potency inhibitor |
Expert Insight : Use the 1-benzyl-4-phenyl derivative when you need to block glutamate uptake without triggering immediate excitotoxicity, or when exploring "scaffold hopping" for PPAR
Experimental Protocols
To validate the activity of derivatives based on this scaffold, the following protocols are recommended.
Synthesis via 1,3-Dipolar Cycloaddition
This is the most robust method for generating the scaffold with control over relative stereochemistry (cis/trans).
Reagents :
-
N-Benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (Azomethine ylide precursor).
-
Methyl cinnamate (Dipolarophile).
-
Trifluoroacetic acid (Catalyst).
Protocol :
-
Precursor Activation : Dissolve the N-benzyl amine precursor in anhydrous Dichloromethane (DCM) at 0°C.
-
Cycloaddition : Add methyl cinnamate (1.0 equiv) followed by a catalytic amount of TFA (10 mol%).
-
Reaction : Stir at room temperature for 12-24 hours. The reaction proceeds via the formation of a non-stabilized azomethine ylide which undergoes [3+2] cycloaddition with the alkene.
-
Workup : Quench with saturated NaHCO
, extract with DCM, and dry over MgSO . -
Purification : Isolate diastereomers (cis/trans) using silica gel flash chromatography (Hexane/EtOAc gradient).
-
Hydrolysis : Treat the ester intermediate with LiOH in THF/H
O to yield the free acid.
Glutamate Transporter (EAAT) Uptake Assay
Objective : Determine the IC
-
Cell Line : HEK293 cells stably expressing human EAAT2 (GLT-1).
-
Buffer : Krebs-Ringer-HEPES (KRH) buffer containing 10 mM HEPES, pH 7.4.
-
Substrate : [³H]-L-Glutamate (20 nM final concentration) + 100 µM unlabeled L-glutamate.
-
Incubation :
-
Pre-incubate cells with the test compound (0.1 nM – 100 µM) for 10 minutes at 37°C.
-
Add [³H]-L-Glutamate and incubate for exactly 5 minutes (linear phase).
-
-
Termination : Rapidly wash cells 3x with ice-cold KRH buffer containing 1 mM TBOA (to stop transport immediately).
-
Quantification : Lyse cells with 0.1 N NaOH and measure radioactivity via liquid scintillation counting.
Experimental Workflow Diagram
Figure 2: Integrated workflow from chemical synthesis to biological validation.
References
-
Zhang, H., et al. (2011). "Design, synthesis and SAR of 4-benzylpyrrolidine-3-carboxylic acid derivatives as potent PPARα/γ dual agonists." Bioorganic & Medicinal Chemistry Letters.
-
Dunlop, J., et al. (2005). "Characterization of novel aryl-ether, biaryl, and fluorene aspartic acid and diaminopropionic acid analogs as potent inhibitors of the high-affinity glutamate transporter EAAT2." Molecular Pharmacology.
- Sakai, R., et al. (2003). "Structure-activity relationships of kainoids: A study of the effect of C4-substituents on biological activity." European Journal of Medicinal Chemistry.
-
Bridges, R. J., et al. (1991). "Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one of four stereoisomers of 2,4-methanoglutamic acid." Journal of Medicinal Chemistry.
-
Chem-Impex International . "Product Analysis: 1-Benzyl-pyrrolidine-3-carboxylic acid."
comparative analysis of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid with other GABA uptake inhibitors
[1]
Executive Summary
1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid (BPPCA) represents a specific class of cyclic GABA analogs designed to inhibit the Gamma-Aminobutyric Acid Transporter (GAT).[1] Structurally, it combines the amino acid core of pyrrolidine-3-carboxylic acid (β-proline) with a lipophilic N-benzyl anchor and a 4-phenyl substituent.[1]
While Tiagabine remains the clinical gold standard for GAT-1 inhibition, BPPCA serves as a critical probe for understanding the steric tolerance of the GAT-1 transporter's orthosteric site.[1] This guide compares BPPCA’s physicochemical and pharmacological profile against Nipecotic Acid (the parent scaffold), Tiagabine (the optimized drug), and SKF-89976A .
Chemical Profile & Pharmacophore Analysis[1][2][3]
The efficacy of a GABA uptake inhibitor depends on its ability to mimic the zwitterionic state of GABA while presenting a lipophilic domain to interact with the transporter's extracellular vestibule.[1]
| Feature | BPPCA | Tiagabine | Nipecotic Acid |
| Core Scaffold | Pyrrolidine (5-membered ring) | Piperidine (6-membered ring) | Piperidine (6-membered ring) |
| Lipophilic Anchor | N-Benzyl group | Bis(3-methyl-2-thienyl)alkenyl | None (Polar) |
| Steric Bulk | 4-Phenyl substitution | None on ring | None on ring |
| BBB Permeability | High (Lipophilic tail) | High | Negligible (Zwitterionic) |
| Primary Target | GAT-1 (Competitive) | GAT-1 (Competitive) | GAT-1 (Competitive) |
Structural Logic[1][4]
-
The Core: The pyrrolidine-3-carboxylic acid core is a conformationally restricted analog of GABA.[1] While the 6-membered piperidine ring (Nipecotic acid) generally aligns perfectly with the GAT-1 active site, the 5-membered pyrrolidine ring allows for exploration of slightly different conformational spaces.[1]
-
The N-Benzyl Anchor: The addition of an N-benzyl group converts the polar, non-permeable amino acid into a lipophilic molecule capable of crossing the Blood-Brain Barrier (BBB).[1] This mimics the strategy used to convert Nipecotic acid into SKF-89976A.[1]
-
The 4-Phenyl Group: This substituent adds significant steric bulk adjacent to the carboxylic acid pharmacophore.[1] In SAR studies, 4-substitution on the pyrrolidine ring is often used to modulate selectivity between GAT-1 (neuronal) and GAT-3 (glial) transporters.[1]
Pharmacological Performance Comparison
The following data synthesizes Structure-Activity Relationship (SAR) trends for N-substituted cyclic GABA analogs.
Binding Affinity (Ki) and Uptake Inhibition (IC50)[1]
| Compound | Target | IC50 (GABA Uptake) | Mechanism | Selectivity |
| Tiagabine | hGAT-1 | ~70 nM | Competitive | Highly GAT-1 Selective |
| SKF-89976A | rGAT-1 | ~0.2 µM | Competitive | GAT-1 Selective |
| BPPCA | GAT-1 | ~1.5 - 5.0 µM* | Competitive | Mixed GAT-1/GAT-2 |
| Nipecotic Acid | rGAT-1 | ~4.0 µM | Competitive | Non-selective (No BBB) |
*Note: Values for BPPCA are derived from comparative SAR data for N-benzyl-pyrrolidine-3-carboxylic acid derivatives (Thorbek et al., 1981; Andersen et al., 1993).[1] The ring contraction (6 to 5) and 4-phenyl bulk generally reduce potency compared to the optimized Tiagabine tail.[1]
Mechanism of Action
BPPCA functions as a competitive inhibitor .[1] It binds to the orthosteric site of the GAT-1 transporter, locking the transporter in an "outward-facing" conformation and preventing the translocation of synaptic GABA and sodium ions.[1]
Signaling Pathway Diagram
The following diagram illustrates the locus of action for BPPCA within the GABAergic synapse.[1]
Caption: Competitive blockade of GAT-1 by BPPCA and Tiagabine prevents GABA reuptake, increasing synaptic residence time.
Experimental Protocols
To validate the activity of BPPCA, the following self-validating protocols are recommended. These assays distinguish between simple binding and functional transport inhibition.[1]
Protocol A: Synaptosomal [³H]-GABA Uptake Assay
Objective: Determine the IC50 of BPPCA in native tissue.[1]
-
Preparation:
-
Incubation:
-
Aliquot synaptosomes (100 µg protein) into tubes.
-
Add BPPCA (concentration range: 10 nM – 100 µM).[1]
-
Pre-incubate for 10 min at 37°C.
-
-
Uptake Initiation:
-
Add [³H]-GABA (final conc. 10 nM) and unlabeled GABA.[1]
-
Incubate for exactly 3 minutes (linear phase).
-
-
Termination:
-
Quantification:
Protocol B: Workflow Visualization
Caption: Step-by-step workflow for the radiometric [³H]-GABA uptake inhibition assay.
Synthesis & Stereochemistry Considerations
The biological activity of BPPCA is highly dependent on its stereochemistry.[1]
-
Chiral Centers: The molecule has chiral centers at C3 and C4.[1]
-
Active Isomer: Based on SAR from nipecotic acid derivatives, the (R)-configuration at the carboxylic acid attachment point is typically required for optimal interaction with the transporter's arginine residue.[1]
-
Synthesis Route: BPPCA is often synthesized via 1,3-dipolar cycloaddition of azomethine ylides to cinnamoyl esters, followed by deprotection.[1] This route allows for the control of the trans-relationship between the phenyl and carboxylic acid groups, which is often preferred for metabolic stability.[1]
Conclusion
1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid acts as a competent, BBB-permeable GABA uptake inhibitor.[1] While it lacks the nanomolar potency of Tiagabine (due to the less optimized N-benzyl tail compared to Tiagabine's diarylbutenyl chain), it serves as a vital tool for mapping the steric tolerance of the GAT-1 binding pocket.[1] For drug development, it represents a scaffold amenable to further optimization—specifically by replacing the benzyl group with extended lipophilic spacers to enhance affinity.[1]
References
-
Andersen, K. E., et al. (1993).[1] "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate."[1] Journal of Medicinal Chemistry. Link
-
Thorbek, P., Hjeds, H., Schaumburg, K. (1981).[2] "GABA Uptake Inhibitors: Synthesis and Structure-Activity Relationships." Acta Chemica Scandinavica. Link[1]
-
Wanner, K. T., et al. (2005).[1] "Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid." European Journal of Medicinal Chemistry. Link
-
Krogsgaard-Larsen, P. (1980).[1] "Inhibitors of the GABA uptake systems."[1][2][3][4][5] Molecular and Cellular Biochemistry. Link
-
BenchChem. (2025).[1][3] "Structure-Activity Relationship of GABA Uptake Inhibitors." BenchChem Technical Guides. Link[1]
spectroscopic data comparison for different isomers of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid
This guide provides a technical comparison of the spectroscopic characteristics of the stereoisomers of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid . It is designed for medicinal chemists and process scientists requiring definitive identification of the biologically active (3R,4S)-trans isomer against its cis-diastereomers and enantiomers.
Executive Summary
1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic acid is a critical scaffold in the synthesis of matrix metalloproteinase inhibitors, dopamine uptake inhibitors, and CCR5 antagonists. The molecule possesses two chiral centers at C3 and C4, giving rise to four stereoisomers:
-
Trans-diastereomers (Racemic Pair): (3R,4S) and (3S,4R)
-
Cis-diastereomers (Racemic Pair): (3R,4R) and (3S,4S)
In drug development, the (3R,4S)-trans isomer is frequently the desired pharmacophore. Distinguishing this isomer from its cis-counterpart is achieved primarily through
Stereochemical Landscape & Synthesis Context
Understanding the synthetic origin of your sample is the first step in identification.
| Synthesis Method | Major Product | Stereoselectivity Mechanism |
| Azomethine Ylide Cycloaddition | Trans (Major) + Cis (Minor) | Steric repulsion in the transition state typically favors the trans arrangement of the phenyl and carboxylate groups. |
| Aziridinium Ion Expansion | (3R,4S)-Trans (Exclusive) | Stereospecific ring opening of a chiral aziridinium ion ensures retention of configuration, yielding high diastereomeric purity. |
| Michael Addition to Cinnamate | Mixture (Thermodynamic control) | Subsequent cyclization often yields a mixture requiring chromatographic separation. |
Spectroscopic Comparison: Cis vs. Trans
The most reliable method for assigning relative stereochemistry in 3,4-disubstituted pyrrolidines is Proton NMR (
A. H NMR Coupling Constants ( -Values)
The vicinal coupling constant between H3 and H4 (
-
Cis-Isomers: The pyrrolidine ring adopts a conformation where H3 and H4 are nearly eclipsed (dihedral angle
). According to the Karplus equation, this results in a larger coupling constant . -
Trans-Isomers: H3 and H4 are anti-periplanar or gauche (dihedral angle
depending on ring pucker), resulting in a smaller coupling constant .
Comparative Data Table
| Parameter | Trans-Isomer (e.g., 3R,4S) | Cis-Isomer (e.g., 3R,4R) |
| 4.0 – 6.5 Hz | 8.0 – 10.5 Hz | |
| NOESY Correlation | Weak / Absent (H3 | Strong (H3 |
| H3 Chemical Shift | ||
| H4 Chemical Shift | ||
| Physical State | Crystalline Solid (HCl salt) | Often Oil / Amorphous |
Critical Note: In flexible 5-membered rings, conformational averaging can compress these
-values. Ifis ambiguous (e.g., ~7 Hz), you must validate with NOESY.
B. NOESY / ROESY Analysis
Nuclear Overhauser Effect spectroscopy provides spatial confirmation.
-
Cis: H3 and H4 are on the same face of the ring. Irradiation of H3 will result in a strong enhancement of the H4 signal.
-
Trans: H3 and H4 are on opposite faces. No significant enhancement is observed between them. Instead, you may see correlations between H3 and the ortho-protons of the C4-phenyl ring.
Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition
Objective: Obtain high-resolution spectra to resolve H3/H4 splitting patterns.
-
Solvent Selection: Use CDCl
(Chloroform-d) for neutral amines. If the sample is a hydrochloride salt, use DMSO-d or CD OD to ensure solubility and prevent aggregation. -
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent. Filter if cloudy.
-
Acquisition Parameters:
-
Frequency: 400 MHz minimum (600 MHz preferred for clear multiplet analysis).
-
Scans (NS): 64 (to visualize minor isomer impurities).
-
Pulse Delay (D1): Set to
2.0 seconds to ensure accurate integration.
-
-
Processing: Apply Gaussian multiplication (GM) or slight sine-bell apodization to resolve the H3/H4 coupling constants.
Protocol B: Chiral HPLC (Enantiomer Separation)
Standard NMR cannot distinguish (3R,4S) from (3S,4R). Use this protocol for enantiomeric excess (ee) determination.
-
Column: Chiralcel OD-H or AD-H (Polysaccharide based).
-
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Phenyl absorption).
-
Expected Result: The enantiomers will elute as two distinct peaks. The (3R,4S) isomer typically elutes second on OD-H columns (verify with authentic standard).
Decision Workflow Diagram
Figure 1: Logic flow for the stereochemical assignment of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid.
References
-
Synthesis & Characterization of (3R,4S) Isomer: Nono, N. K., et al.[1][2][3] "A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid via an Aziridinium Ion Intermediate." Organic Process Research & Development, 2010, 14(1), 17–20.
-
General Pyrrolidine Coupling Constants: Pogliani, L., et al. "NMR investigations of proline and its derivatives." International Journal of Peptide and Protein Research, 1975, 7(5), 345-360.
-
Azomethine Ylide Cycloaddition Stereochemistry: Adib, M., et al. "Reaction of N-benzyl azomethine ylide with cinnamic acid esters." Tetrahedron Letters, 2008.
Sources
A Comparative Guide to Assessing the Enantiomeric Excess of Chiral Pyrrolidine-3-Carboxylic Acids
Introduction: The Critical Role of Enantiomeric Purity in Pyrrolidine-3-Carboxylic Acid Applications
Chiral pyrrolidine-3-carboxylic acid and its derivatives are pivotal chiral building blocks in medicinal chemistry.[1][2] The distinct three-dimensional arrangement of functionalities on the pyrrolidine ring is often the key to specific and potent interactions with biological targets, such as enzymes and receptors.[2] Consequently, the enantiomeric purity of these compounds is not merely a quality control parameter but a fundamental determinant of their pharmacological activity and safety profile. This guide provides a comprehensive comparison of the primary analytical techniques used to assess the enantiomeric excess (ee) of chiral pyrrolidine-3-carboxylic acids, offering insights into the underlying principles and practical considerations for their implementation.
Core Analytical Strategies: A Head-to-Head Comparison
The determination of enantiomeric excess fundamentally relies on creating a diastereomeric difference between the enantiomers, which can then be distinguished and quantified by standard analytical techniques. This can be achieved either directly, by using a chiral environment (e.g., a chiral stationary phase in chromatography), or indirectly, by reacting the enantiomers with a chiral derivatizing agent to form diastereomers. The most robust and widely adopted methods in the field are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).
| Technique | Principle | Advantages | Limitations | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) or separation of diastereomeric derivatives on an achiral column.[1] | High resolution and accuracy, applicable to a wide range of derivatives, both analytical and preparative scale.[1] | Method development can be time-consuming, requires specialized and often expensive chiral columns. | Routine quality control, high-throughput screening, and purification. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a Chiral Derivatizing Agent (CDA) or Chiral Solvating Agent (CSA), leading to distinct NMR signals for each enantiomer.[3][4][5] | Rapid analysis, non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods, potential for signal overlap, requires pure chiral auxiliaries.[3] | Rapid ee determination for reaction monitoring, structural confirmation. |
| Gas Chromatography | Separation of volatile diastereomeric derivatives on a chiral or achiral capillary column.[6][7][8] | High sensitivity and resolution, especially when coupled with mass spectrometry (GC-MS).[6][8] | Requires derivatization to ensure volatility, potential for thermal degradation of analytes.[6][8] | Analysis of volatile derivatives, trace analysis. |
| Capillary Electrophoresis | Differential migration of enantiomers in a capillary under the influence of an electric field, often with a chiral selector in the buffer.[9][10] | High separation efficiency, low sample and reagent consumption.[11] | Lower loading capacity, sensitivity can be a limitation without specialized detectors. | Analysis of charged species, high-resolution separations. |
In-Depth Analysis of Key Methodologies
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is a powerful and versatile technique for the separation and quantification of enantiomers.[1] It can be performed in two primary modes: direct and indirect.
-
Direct Method (Chiral Stationary Phases): This is the more elegant approach, where the enantiomers are directly separated on a column containing a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of compounds, including pyrrolidine-3-carboxylic acid derivatives.[1] The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.
-
Indirect Method (Chiral Derivatizing Agents): In this method, the enantiomeric mixture is first reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[1][4] These diastereomers, having different physical properties, can then be readily separated on a standard achiral column (e.g., C18).[1] This approach is useful when a suitable CSP is not available or when higher sensitivity is required through the introduction of a chromophore or fluorophore via the CDA.
Experimental Workflow: Chiral HPLC
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Separation of Amino Acids by Gas Chromatography (2005) | Ralf Pätzold | 17 Citations [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantiomeric separation by capillary electrophoresis using a crown ether as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of enantiomeric excess by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticonvulsant Potential of Pyrrolidine Derivatives and Gabapentin
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and safer antiepileptic drugs (AEDs) is a continuous endeavor in neuroscience and pharmacology. While established drugs like gabapentin offer significant therapeutic benefits, the exploration of novel chemical scaffolds remains critical for addressing drug-resistant epilepsy and improving patient outcomes. This guide provides a detailed comparison of the anticonvulsant potential of emerging pyrrolidine derivatives against the widely used benchmark, gabapentin, supported by experimental data and methodological insights.
Introduction: Setting the Benchmark
Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions globally. Pharmacotherapy is the primary treatment modality, with drugs aiming to suppress excessive neuronal firing.
Gabapentin (GBP): Initially synthesized as an analog of the inhibitory neurotransmitter GABA, gabapentin's primary mechanism of action is now understood to be the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction reduces the release of excitatory neurotransmitters, thereby dampening neuronal hyperexcitability. It is widely prescribed for partial seizures and neuropathic pain.
Pyrrolidine Derivatives: The pyrrolidine scaffold is a privileged structure in anticonvulsant drug design, forming the core of successful AEDs like Levetiracetam (a 2-oxopyrrolidine derivative) and Ethosuximide (a pyrrolidine-2,5-dione derivative).[1][2] Researchers have been actively developing novel derivatives of these core structures to achieve a broader spectrum of activity, increased potency, and an improved safety profile.[3]
Comparative Efficacy: Insights from Preclinical Models
The anticonvulsant potential of a compound is typically assessed in preclinical rodent models that mimic different seizure types. The most common are the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which models absence seizures.[1][3] The 6-Hz psychomotor seizure model is also used to identify compounds effective against therapy-resistant partial seizures.[4]
The following table summarizes the performance of several promising pyrrolidine derivatives compared to gabapentin in these standard models.
| Compound | Seizure Model | Animal Species | Route of Admin. | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Gabapentin | MES | Mouse | i.p. | ~200 | >300 | ~1.5 | [5] |
| scPTZ | Mouse | i.p. | >300 (low efficacy) | - | - | [6][7] | |
| Compound 14 ¹ | MES | Mouse | i.p. | 49.6 | >300 | >6.0 | [8] |
| scPTZ | Mouse | i.p. | 67.4 | >300 | >4.4 | [8] | |
| 6 Hz (32 mA) | Mouse | i.p. | 31.3 | >300 | >9.5 | [8] | |
| Compound 23 ² | MES | Mouse | i.p. | 37.79 | >300 | >7.9 | [4] |
| scPTZ | Mouse | i.p. | 128.82 | >300 | >2.3 | [4] | |
| Compound 30 ³ | MES | Mouse | i.p. | 45.6 | 162.4 | 3.56 | [9] |
| 6 Hz (32 mA) | Mouse | i.p. | 39.5 | 162.4 | 4.11 | [9] | |
| Compound 33 ⁴ | MES | Mouse | i.p. | 27.4 | >200 | >7.3 | [10] |
| 6 Hz (32 mA) | Mouse | i.p. | 30.8 | >200 | >6.5 | [10] |
¹Compound 14: (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative ²Compound 23: 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethylpyrrolidine-2,5-dione ³Compound 30: (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative ⁴Compound 33: 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative
Analysis of Experimental Data:
The data clearly indicate that several novel pyrrolidine-2,5-dione derivatives exhibit significantly higher potency (lower ED₅₀ values) than gabapentin in the MES model. For instance, compounds 23 , 30 , and 33 are effective at doses 4-7 times lower than gabapentin.[4][9][10]
Crucially, many of these derivatives demonstrate a broader spectrum of activity. While gabapentin shows weak efficacy in the scPTZ model, compounds like 14 and 23 are active in both MES and scPTZ tests, suggesting they may be effective against both generalized tonic-clonic and absence seizures.[4][8] Furthermore, the high efficacy of compounds 14 and 30 in the 6-Hz model points to potential utility in treating drug-resistant partial seizures.[8][9]
The Protective Index (PI), a ratio of neurotoxicity to efficacy, serves as a critical measure of a drug's therapeutic window. The investigated pyrrolidine derivatives consistently show a much more favorable PI than gabapentin, indicating a wider margin of safety.
Unraveling the Mechanisms of Action
The enhanced potency and broader activity spectrum of pyrrolidine derivatives can be attributed to their diverse mechanisms of action, which often differ from or expand upon that of gabapentin.
-
Gabapentin: As established, its primary target is the α2δ-1 subunit of voltage-gated calcium channels.
-
Pyrrolidine Derivatives: Many new derivatives are multi-target agents. In-vitro ligand binding studies have shown that their anticonvulsant effects often result from a combined influence on neuronal voltage-sensitive sodium (Na+) and L-type calcium (Ca2+) channels.[3][11] This dual-action mechanism can be more effective at stabilizing hyperexcited neurons than targeting a single channel type. Some derivatives are also designed as GABA prodrugs or mimetics, aiming to enhance inhibitory neurotransmission directly.[12] The well-known AED Levetiracetam, a pyrrolidin-2-one, acts via a unique mechanism involving the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release.[13]
This multi-target approach is a key rationale in the design of hybrid anticonvulsants based on the pyrrolidine frame, aiming to combine the mechanisms of different AEDs into a single molecule.[3]
Experimental Workflow & Protocols
The evaluation of novel anticonvulsant candidates follows a structured, multi-stage process. The causality behind this workflow is to first establish efficacy in a primary screening model (like MES), then confirm a broad spectrum of activity (scPTZ, 6Hz), and finally, assess safety and tolerability (rotarod test).
Caption: Workflow for comparative preclinical evaluation of anticonvulsant compounds.
This protocol is a self-validating system; the inclusion of a vehicle control group establishes the baseline seizure response, while the standard drug group (e.g., gabapentin or phenytoin) validates the sensitivity of the model.
-
Animal Acclimatization: Male Swiss mice (20-25g) are housed for at least one week before the experiment with a 12h light/dark cycle and free access to food and water.
-
Group Allocation: Animals are randomly assigned to groups (n=8-10 per group): Vehicle Control, Standard Drug (Gabapentin), and Test Compound (at various doses).
-
Drug Administration: The test compound, standard, or vehicle (e.g., 0.9% saline with 0.5% Tween 80) is administered intraperitoneally (i.p.). The choice of a 30-60 minute pre-treatment time is based on pharmacokinetic studies to ensure peak brain concentration coincides with the seizure induction.
-
Seizure Induction: At the designated pre-treatment time, an electrical stimulus (e.g., 50 mA, 50 Hz, 0.2s duration) is delivered via auricular electrodes using a convulsiometer.
-
Endpoint Observation: Mice are immediately observed for the presence or absence of a tonic hindlimb extension (THE). The complete extension of the hindlimbs is the endpoint, indicating a full-blown seizure. Absence of THE is recorded as protection.
-
Data Analysis: The percentage of animals protected in each group is calculated. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is then determined using log-probit analysis.
Conclusion and Future Directions
Experimental evidence strongly suggests that novel pyrrolidine derivatives represent a highly promising class of anticonvulsant agents. Compared to gabapentin, many of these compounds exhibit:
-
Higher Potency: Achieving efficacy at significantly lower doses.
-
Broader Spectrum of Activity: Showing protection in models of both generalized and partial seizures.
-
Improved Safety Margin: Demonstrating a more favorable therapeutic window with lower neurotoxicity relative to their effective dose.
The multi-target mechanisms of action, often involving both sodium and calcium channels, likely underpin this enhanced performance. The continued exploration of the pyrrolidine scaffold, particularly through the creation of hybrid molecules, is a scientifically sound strategy for developing the next generation of antiepileptic drugs that may overcome the limitations of current therapies.
References
-
El-Subbagh, H. I., Al-Obaid, A. M., & Al-Rashood, K. A. (Year not available). Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives, II. ResearchGate. Available from: [Link]
-
Kamiński, K., et al. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry. Available from: [Link]
-
Góra, M., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules. Available from: [Link]
-
Szałabska, K., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences. Available from: [Link]
-
Socała, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences. Available from: [Link]
-
Socała, K., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]
-
Łuszczki, J. J., et al. (2009). Additive interaction of pregabalin with phenytoin in the mouse maximal electroshock-induced seizure model. Pharmacological Reports. Available from: [Link]
-
Obniska, J., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Puttaswamy, S., & Peddolla, R. (2018). Anticonvulsant activity of gabapentin in mice - An experimental study. International Journal of Medical Science and Public Health. Available from: [Link]
-
Löscher, W., et al. (1996). The novel antiepileptic drug levetiracetam (ucb L059) induces alterations in GABA metabolism and turnover in discrete areas of rat brain and reduces neuronal activity in substantia nigra pars reticulata. Brain Research. Available from: [Link]
-
Borowicz, K. K., & Luszczki, J. J. (2007). EFFECT OF COMBINED TREATMENT WITH DIURETICS AND GABAPENTIN ON CONVULSIVE THRESHOLD IN MICE. Polish Journal of Pharmacology and Pharmacy. Available from: [Link]
-
Czuczwar, S. J., et al. (2008). Effect of combined treatment with diuretics and gabapentin on convulsive threshold in mice. Medical Science Monitor. Available from: [Link]
-
Patil, S., et al. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. Available from: [Link]
-
Czuczwar, S. J., & Luszczki, J. J. (2002). Effect of gabapentin on the anticonvulsant activity of antiepileptic drugs against electroconvulsions in mice: an isobolographic analysis. Epilepsia. Available from: [Link]
-
Bio-Continental Inc. (2005). Gabapentin Product Monograph. Available from: [Link]
-
Luszczki, J. J., et al. (2009). Synergistic interaction of levetiracetam with gabapentin in the mouse 6 Hz psychomotor seizure model - A type II isobolographic analysis. ResearchGate. Available from: [Link]
-
Kamiński, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules. Available from: [Link]
-
Al-Chalabi, M., et al. (2023). Targeting Drug-Resistant Epilepsy: A Narrative Review of Five Novel Antiseizure Medications. Medicina. Available from: [Link]
-
Open Ukrainian Citation Index. (n.d.). Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models. Available from: [Link]
-
Löscher, W., & Schmidt, D. (2020). Levetiracetam Mechanisms of Action: From Molecules to Systems. Pharmaceuticals. Available from: [Link]
-
Atkins, D., et al. (2019). THC and gabapentin interactions in a mouse neuropathic pain model. Neuropharmacology. Available from: [Link]
Sources
- 1. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. journalsarchive.com [journalsarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid
As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemical compounds we handle, from synthesis to disposal. This guide provides a detailed protocol for the proper and safe disposal of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols and regulatory standards, emphasizing a proactive approach to waste management.
Hazard Assessment and Characterization
Based on this related compound, 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid should be handled as a substance that is:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[1]
-
A cause of skin irritation (Skin corrosion/irritation, Category 2).[1]
-
A cause of serious eye irritation (Serious eye damage/eye irritation, Category 2A).[1]
-
Potentially causing respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[1]
It is imperative to consult your institution's Environmental Health & Safety (EHS) department to confirm the waste characterization and to determine if it qualifies as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3]
Table 1: Hazard Profile of (S)-1-Benzyl-pyrrolidine-3-carboxylic acid
| Hazard Classification | Category | Precautionary Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Source: Safety Data Sheet for (S)-1-Benzyl-pyrrolidine-3-carboxylic acid[1]
Personal Protective Equipment (PPE)
Given the hazard profile, the following PPE must be worn when handling 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid for disposal:
-
Eye Protection: Chemical safety glasses or goggles. A face shield is recommended if there is a risk of splashing.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In cases of poor ventilation or the generation of dust, a NIOSH-approved respirator is necessary.[4]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid.
Caption: Disposal workflow for 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid.
Step-by-Step Disposal Protocol
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Chemical-resistant container with a secure lid
-
Hazardous waste labels
-
Chemical fume hood
-
Spill kit
Procedure:
-
Container Selection and Labeling:
-
Select a container that is chemically compatible with 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid. High-density polyethylene (HDPE) or glass containers are generally suitable.[5]
-
The container must be in good condition, free from leaks or damage.[5]
-
Affix a "Hazardous Waste" label to the container. The label must include the full chemical name ("1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid"), the quantity, and the date of accumulation.[6] Do not use abbreviations or chemical formulas on the label.[5]
-
-
Waste Transfer:
-
All transfers of the solid waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Carefully transfer the solid 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid into the designated hazardous waste container. Avoid creating dust during the transfer.[1]
-
If the compound is in solution, ensure the solvent is compatible with the container and other wastes that may be added. Do not mix incompatible waste streams. For instance, acids should be segregated from bases and flammable materials.[5][8]
-
-
Temporary Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] The SAA should be near the point of generation and under the control of laboratory personnel.[5]
-
Ensure the container is kept closed at all times, except when adding waste.[5]
-
Segregate the container from incompatible materials. As a carboxylic acid, it should be stored away from bases and strong oxidizing agents.[8]
-
-
Disposal Arrangement:
-
Once the container is full or the project is complete, arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal company.[3][9]
-
Do not dispose of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid down the drain or in the regular trash.[1][2][3] This is a violation of EPA regulations.[2]
-
Complete all necessary paperwork for the waste pickup, providing accurate information about the contents of the container.
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory staff. For large or unmanageable spills, contact your institution's emergency response team.
-
Cleanup:
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[1]
-
For spills in solution, use an inert absorbent material to collect the liquid.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
Regulatory Compliance
All disposal activities must comply with federal, state, and local regulations. The primary federal regulations governing hazardous waste are the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's standards for worker safety.[2][4][10] Your institution's EHS department is the primary resource for ensuring compliance with all applicable regulations.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid, upholding their commitment to laboratory safety and environmental stewardship.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
- Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
- Angene Chemical. (2024, September 3). Safety Data Sheet - (S)-1-Benzyl-pyrrolidine-3-carboxylic acid.
- Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide.
- Ohio University. (n.d.). Hazardous Materials Management Manual.
- TCI Chemicals. (2025, March 4). SAFETY DATA SHEET - Benzyl 4-Oxo-1-piperidinecarboxylate.
- CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 4. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. wku.edu [wku.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ohio.edu [ohio.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. mancomm.com [mancomm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
